Product packaging for Neoquassin(Cat. No.:CAS No. 76-77-7)

Neoquassin

Cat. No.: B1678177
CAS No.: 76-77-7
M. Wt: 390.5 g/mol
InChI Key: BDQNCUODBJZKIY-NUPPOKJBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Neoquassin is a triterpenoid.
a CYP1A1 inhibitor isolated from Picrasma excelsa;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O6 B1678177 Neoquassin CAS No. 76-77-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76-77-7

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

(1S,2S,6S,7S,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione

InChI

InChI=1S/C22H30O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15-16,19,23H,8-9H2,1-6H3/t10-,12+,13+,15-,16?,19+,21-,22+/m1/s1

InChI Key

BDQNCUODBJZKIY-NUPPOKJBSA-N

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(O3)O)C)OC)C)C)OC

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(O3)O)C)OC)C)C)OC

Appearance

Solid powder

melting_point

Mp 230.5-231 °
230.5-231°C

Other CAS No.

76-77-7

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Neoquassine

Origin of Product

United States

Foundational & Exploratory

Neoquassin: A Technical Overview of its Chemical Structure, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoquassin, a naturally occurring quassinoid, has garnered significant attention within the scientific community for its potential therapeutic applications.[1] This complex tetracyclic triterpenoid, primarily isolated from plants of the Simaroubaceae family, such as Quassia amara, exhibits a range of biological activities, including notable antiparasitic and potential anticancer effects.[1] Its mechanism of action is primarily attributed to the inhibition of protein synthesis. This technical guide provides a comprehensive overview of the chemical structure of this compound, summarizes key quantitative data on its biological activity, and outlines relevant experimental protocols.

Chemical Structure and Properties

This compound is characterized by a highly oxygenated and sterically complex picrasane skeleton. Its chemical identity is defined by the following properties:

PropertyValue
Molecular Formula C₂₂H₃₀O₆
IUPAC Name (1S,2S,6S,7S,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-4,14-diene-3,16-dione
CAS Number 76-77-7
Molecular Weight 390.47 g/mol
Synonyms Neoquassine, Nigakihemiacetal B, Simalikahemiacetal A

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of protein synthesis, which it achieves by disrupting ribosomal function. While the precise binding site on the ribosome has not been definitively elucidated, it is understood to interfere with the elongation step of translation. This disruption of protein synthesis is the basis for its observed antiparasitic and potential anticancer activities.

Signaling Pathway: Inhibition of Protein Synthesis

The following diagram illustrates the general mechanism of protein synthesis and the proposed point of intervention for this compound.

G General Mechanism of Protein Synthesis Inhibition by this compound cluster_0 Ribosome cluster_1 Inhibition mRNA mRNA Ribosome_Subunits Ribosomal Subunits (80S) mRNA->Ribosome_Subunits Binding Polypeptide_Chain Growing Polypeptide Chain Ribosome_Subunits->Polypeptide_Chain Peptide bond formation & Translocation Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Ribosome_Subunits Delivery to A-site This compound This compound This compound->Ribosome_Subunits Disrupts Ribosomal Function

Caption: Inhibition of protein synthesis by this compound.

Quantitative Data

The biological activity of this compound has been quantified in several studies. The following tables summarize key inhibitory concentration (IC₅₀) values.

Table 1: Antiparasitic Activity of this compound

OrganismStrainIC₅₀ (µM)IC₅₀ (µg/mL)Reference
Plasmodium falciparumChloroquine-sensitive (MRC-pf-20)0.10.04[1]
Plasmodium falciparumChloroquine-resistant (MRC-pf-303)0.10.04[1]

Table 2: Enzyme Inhibition by this compound

EnzymeIC₅₀ (µg/mL)Reference
Cytochrome P450 1A1 (CYP1A1)4.65
Cytochrome P450 1A2 (CYP1A2)33.3

Experimental Protocols

Isolation and Purification of this compound from Quassia amara

The following is a general protocol for the laboratory-scale isolation of this compound. This protocol may require optimization based on the specific plant material and available equipment.

Workflow for this compound Isolation:

G General Workflow for this compound Isolation Start Start: Dried Q. amara wood Extraction Maceration with Methanol at room temperature Start->Extraction Filtration Filtration and Concentration (Rotary Evaporator) Extraction->Filtration Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Filtration->Partitioning Chromatography Column Chromatography (Silica Gel) Partitioning->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification Characterization Structural Elucidation (NMR, MS) Purification->Characterization End End: Pure This compound Characterization->End

Caption: General workflow for isolating this compound.

Methodology:

  • Extraction: Dried and powdered wood of Quassia amara is exhaustively extracted with methanol at room temperature.[2]

  • Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between hexane and an aqueous methanol layer, followed by extraction of the aqueous layer with ethyl acetate.

  • Chromatographic Separation: The ethyl acetate fraction, which is enriched with quassinoids, is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the different components.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The purity and identity of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Antimalarial Activity Assay

The following protocol outlines a general method for assessing the in vitro antimalarial activity of this compound against Plasmodium falciparum.

Methodology:

  • Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and HEPES buffer.

  • Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

  • Assay Setup: Asynchronous cultures of P. falciparum with a parasitemia of 1-2% are incubated with the various concentrations of this compound in 96-well microtiter plates.

  • Incubation: The plates are incubated at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) for a duration that allows for at least one complete schizogony cycle (typically 24-48 hours).

  • Assessment of Parasite Growth: Parasite growth inhibition is determined using a suitable method, such as the SYBR Green I-based fluorescence assay, which measures the proliferation of parasites.

  • Data Analysis: The fluorescence intensity data is used to calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound continues to be a molecule of significant interest for drug discovery and development. Its potent antiparasitic activity, coupled with its unique mechanism of action, makes it a valuable lead compound. This technical guide provides a foundational understanding of its chemical nature and biological properties, which is essential for researchers and scientists working in the fields of natural product chemistry, pharmacology, and infectious diseases. Further research is warranted to fully elucidate its therapeutic potential and to develop it into a clinically viable agent.

References

Neoquassin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoquassin, a member of the quassinoid family of natural products, has demonstrated significant potential as an anticancer agent. Quassinoids, derived from plants of the Simaroubaceae family, have a long history in traditional medicine and are now the subject of intense scientific scrutiny for their therapeutic properties.[1] This technical guide provides a comprehensive overview of the core mechanisms by which this compound and its close analogs exert their cytotoxic effects on cancer cells. The primary modes of action—inhibition of protein synthesis, induction of apoptosis, and cell cycle arrest—are discussed in detail, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

This compound's anticancer activity is multifaceted, primarily targeting fundamental cellular processes required for tumor growth and survival.

Inhibition of Protein Synthesis

The most prominent mechanism of action for this compound and other quassinoids is the potent inhibition of protein synthesis.[2][3][4] This disruption of ribosomal function is a key driver of their cytotoxic effects.

Mechanism: this compound and its analogs, such as bruceantin, are believed to interfere with the peptidyl transferase reaction on the 60S ribosomal subunit. This action inhibits the elongation step of translation, leading to a global shutdown of protein synthesis.[3] This effect is often irreversible and occurs at low concentrations.

Inhibition_of_Protein_Synthesis cluster_ribosome Ribosome E_site E Site P_site P Site Polypeptide_Chain Growing Polypeptide Chain P_site->Polypeptide_Chain Peptidyl Transferase Reaction Inhibition Inhibition A_site A Site This compound This compound This compound->P_site Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Polypeptide_Chain->A_site

Induction of Apoptosis

This compound and related quassinoids are potent inducers of apoptosis, or programmed cell death, in a variety of cancer cell lines. This process is primarily mediated through the intrinsic (mitochondrial) pathway.

Mechanism: Treatment with quassinoids leads to the disruption of the mitochondrial membrane potential. This triggers the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.

Intrinsic_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Mitochondrial Dysfunction Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Activation Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Cleaves Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Activation Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Cell Cycle Arrest

Quassinoids, including this compound, have been shown to arrest the cell cycle at various phases, thereby halting the proliferation of cancer cells. The G0/G1 phase is a common point of arrest.[5]

Mechanism: The arrest in the G0/G1 phase is often associated with the modulation of key cell cycle regulatory proteins. This includes the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors like p21 and p27.

Cell_Cycle_Arrest This compound This compound G1_Phase G1 Phase This compound->G1_Phase Inhibits Progression S_Phase S Phase G1_Phase->S_Phase Arrest G0/G1 Arrest G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase M_Phase->G1_Phase Cytokinesis

Modulation of Signaling Pathways

This compound exerts its anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.

Mechanism of Inhibition: this compound and its analogs have been shown to inhibit the phosphorylation of key components of the PI3K/AKT pathway. By reducing the levels of phosphorylated AKT (p-AKT), this compound effectively dampens the downstream signaling that promotes cancer cell survival and proliferation.

PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT AKT->pAKT Phosphorylation Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream_Effectors Activates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation This compound This compound This compound->pAKT Inhibits

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis. Constitutive activation of STAT3 is common in many malignancies.

Mechanism of Inhibition: Quassinoids can suppress the activation of STAT3 by inhibiting its phosphorylation. This prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of its target genes, which are involved in cell survival and proliferation.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Target Gene Transcription (e.g., Bcl-2, Cyclin D1) Nuclear_Translocation->Gene_Transcription Cell_Survival_Proliferation Cell Survival & Proliferation Gene_Transcription->Cell_Survival_Proliferation This compound This compound This compound->pSTAT3 Inhibits

Quantitative Data

The cytotoxic effects of this compound and related quassinoids have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundCancer Cell LineIC50Reference
This compound CYP1A1 expressing cells4.65 µg/mL[6]
This compound CYP1A2 expressing cells33.3 µg/mL[6]
Bruceantin RPMI 8226 (Multiple Myeloma)13 nM[7]
Bruceantin U266 (Multiple Myeloma)49 nM[7]
Bruceantin H929 (Multiple Myeloma)115 nM[7]
Bruceantin P-388 (Leukemia)5.4 - 15.5 µM (protein synthesis inhibition)[3]
Bruceine A MIA PaCa-2 (Pancreatic)0.029 µM[8]
Brusatol MIA PaCa-2 (Pancreatic)0.034 µM[8]
Bruceine B MIA PaCa-2 (Pancreatic)0.065 µM[8]
Bruceantinol MIA PaCa-2 (Pancreatic)0.669 µM[8]
Bruceantin MIA PaCa-2 (Pancreatic)0.781 µM[8]
Bruceine D T24 (Bladder)7.65 ± 1.2 µg/mL[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and other quassinoids.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis for PI3K/AKT and STAT3 Signaling

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT and STAT3 signaling pathways.

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of AKT and STAT3 (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-STAT3 (Tyr705), anti-STAT3) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry can then be used to quantify the number of cells in the G0/G1, S, and G2/M phases.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Protein Synthesis Inhibition Assay ([³⁵S]-Methionine Incorporation)

Objective: To directly measure the effect of this compound on the rate of protein synthesis.

Principle: This assay measures the incorporation of a radiolabeled amino acid, [³⁵S]-methionine, into newly synthesized proteins. A decrease in the incorporation of the radiolabel in treated cells compared to control cells indicates inhibition of protein synthesis.

Protocol:

  • Cell Culture and Treatment: Culture cells in a 24-well plate. Pre-treat the cells with this compound at various concentrations for a specified time.

  • Methionine Starvation: Replace the culture medium with methionine-free medium and incubate for 30-60 minutes to deplete the intracellular methionine pools.

  • Radiolabeling: Add [³⁵S]-methionine to each well and incubate for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.

  • Cell Lysis and Precipitation: Terminate the labeling by placing the plate on ice and washing the cells with ice-cold PBS. Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).

  • Scintillation Counting: Collect the protein precipitates on glass fiber filters, wash to remove unincorporated [³⁵S]-methionine, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the total protein content in each sample. Express the results as a percentage of the control (untreated cells) to determine the extent of protein synthesis inhibition.

Conclusion

This compound exhibits potent anticancer activity through a multi-pronged attack on fundamental cellular processes. Its primary mechanism involves the robust inhibition of protein synthesis, leading to a cascade of events that includes the induction of apoptosis via the intrinsic pathway and arrest of the cell cycle. Furthermore, this compound modulates critical cancer-related signaling pathways, including the PI3K/AKT and STAT3 pathways, further contributing to its cytotoxic effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other quassinoids in the fight against cancer. Further research is warranted to fully elucidate the intricate molecular interactions of this compound and to optimize its development as a novel anticancer therapeutic.

References

The Biological Activity of Neoquassin: A Technical Overview for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neoquassin, a C-20 quassinoid, is a prominent bioactive compound isolated from Quassia amara L., a plant belonging to the Simaroubaceae family.[1][2][3] Traditionally, extracts of Quassia amara, also known as bitterwood, have been utilized in ethnomedicine for a variety of ailments, including malaria, digestive issues, and as an insecticide.[4][5][6] Modern phytochemical research has identified this compound as one of the key constituents responsible for these activities.[2] Quassinoids are structurally complex, degraded triterpenes known for their intense bitterness and diverse pharmacological properties.[1][3] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development by scientists and pharmaceutical professionals.

Chemical Properties of this compound

  • CAS Number: 76-77-7[1]

  • Molecular Formula: C₂₂H₃₀O₆[1][7]

  • Molecular Weight: 390.47 g/mol [1][7]

  • Class: Quassinoid (Triterpenoid)[8]

Core Mechanism of Action: Protein Synthesis Inhibition

The primary mode of action for this compound, like other quassinoids, is the inhibition of protein synthesis.[1] It exerts its effect by disrupting ribosomal function, thereby impeding the elongation step of translation. This mechanism underlies its potent cytotoxic and antiparasitic activities, as it disproportionately affects rapidly dividing cells and organisms that rely on high rates of protein synthesis.[1]

cluster_ribosome Ribosome A_Site A Site P_Site P Site E_Site E Site Elongation Peptide Chain Elongation This compound This compound This compound->P_Site Binds to peptidyl transferase center Protein Functional Protein Elongation->Protein Synthesis Inhibition->Elongation Inhibits

Caption: this compound inhibits protein synthesis by targeting the ribosomal peptidyl transferase center.

Biological Activities of this compound

This section details the specific biological activities attributed to this compound, supported by quantitative data from various in vitro and in vivo studies.

Antimalarial Activity

This compound has demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its efficacy has been confirmed against both chloroquine-sensitive and chloroquine-resistant strains.[9]

Table 1: In Vitro Antimalarial Activity of this compound

Target OrganismStrain(s)IC₅₀ ValueReference
Plasmodium falciparumChloroquine-sensitive (MRC-pf-20) & Chloroquine-resistant (MRC-pf-303)0.04 µg/mL (0.1 µM)[9]

This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.

  • Parasite Culture: Aseptically maintain P. falciparum cultures in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Assay Plate Preparation: Add 100 µL of the drug dilutions to a 96-well microtiter plate. Add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add 100 µL of this buffer to each well and incubate in the dark for 1 hour at room temperature.

  • Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity

While specific quantitative data for this compound's anti-inflammatory activity is not extensively detailed in the cited literature, quassinoids as a class are known to modulate inflammatory pathways.[4] The anti-inflammatory potential of natural products like this compound is often initially screened using in vitro assays that measure the inhibition of protein denaturation, a key process in inflammation.

This assay assesses the ability of a compound to prevent protein denaturation induced by heat, a hallmark of inflammation.[10][11][12]

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of this compound (e.g., 10-500 µg/mL).[12]

  • Control Preparation: A control mixture is prepared using 2 mL of distilled water instead of the this compound solution.

  • Incubation: Incubate all mixtures at 37°C for 15 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 10 minutes.[10]

  • Cooling and Measurement: After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. Diclofenac sodium is typically used as a positive control.

cluster_pathway Pro-inflammatory Signaling Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (COX-2, TNF-α) Nucleus->Genes Activates Transcription This compound This compound (Proposed) This compound->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Insecticidal and Antifeedant Activity

This compound is a known insect antifeedant and insecticidal agent, contributing to the traditional use of Quassia amara wood chips as a natural pesticide in organic farming.[2][13] Its activity has been evaluated against various agricultural pests.

Table 2: Insecticidal & Antifeedant Activity of this compound

Target OrganismActivity TypeConcentration / DoseEffectReference
Plutella xylostella (Diamondback Moth)AntifeedantNot specifiedLess active than quassin and picrasin-D[14]
Plutella xylostella (Diamondback Moth)InsecticidalNot specifiedPoor insecticidal activity[14]

This method assesses the deterrence of a compound against leaf-eating insects.

  • Compound Application: Prepare solutions of this compound in a suitable solvent (e.g., acetone) at various concentrations. Treat leaf discs (e.g., cabbage for P. xylostella) by dipping them in the test solution and allowing the solvent to evaporate completely. Control discs are treated with the solvent only.

  • Experimental Setup: Place one treated disc and one control disc in a Petri dish lined with moist filter paper.

  • Insect Introduction: Introduce a single larva (e.g., 3rd instar) of the target insect into each Petri dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 16:8 light:dark cycle) for 24-48 hours.

  • Data Collection: Measure the area of each leaf disc consumed using a leaf area meter or image analysis software.

  • Analysis: Calculate an Antifeedant Index (AFI) or feeding ratio to quantify the deterrent effect.

Other Biological Activities
  • Antiviral Potential: While direct antiviral data for this compound is limited, other quassinoids from Quassia amara have shown activity against viruses like HIV and Herpes Simplex Virus.[3][5] This suggests this compound may be a candidate for antiviral screening.

  • Enzyme Inhibition: this compound has been shown to inhibit cytochrome P450 isoforms, specifically CYP1A1, which is involved in the metabolism of xenobiotics.[15]

Table 3: Enzyme Inhibition by this compound

EnzymeActivityIC₅₀ ValueReference
Cytochrome P450 1A1 (CYP1A1)Inhibition4.65 µg/mL[15][16]

Experimental Workflows

Isolation and Bioassay Workflow

The general process for obtaining this compound from its natural source and evaluating its biological properties follows a standardized workflow in natural product chemistry.

cluster_extraction Extraction & Isolation cluster_bioassay Biological Evaluation Plant Quassia amara (Wood Chips) Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant->Extraction Crude Crude Extract Extraction->Crude Fractionation Column Chromatography (Silica Gel) Crude->Fractionation Fractions Semi-pure Fractions Fractionation->Fractions Purification HPLC Purification Fractions->Purification This compound Pure this compound Purification->this compound Antimalarial Antimalarial Assay (P. falciparum) This compound->Antimalarial Test In Vitro Data IC₅₀ / EC₅₀ Data Analysis Antimalarial->Data AntiInflammatory Anti-inflammatory Assay (Protein Denaturation) AntiInflammatory->Data Insecticidal Insecticidal Assay (Antifeedant Test) Insecticidal->Data Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Cytotoxicity->Data

Caption: General workflow for the isolation of this compound and subsequent biological screening.

Conclusion and Future Perspectives

This compound, a key bioactive quassinoid from Quassia amara, exhibits a range of potent biological activities, most notably against the malaria parasite Plasmodium falciparum.[9] Its primary mechanism, the inhibition of protein synthesis, provides a strong basis for its antiparasitic and potential anticancer effects.[1] While its anti-inflammatory and insecticidal properties are established, further quantitative studies are needed to fully characterize its potential in these areas. The ability of this compound to inhibit CYP enzymes also warrants further investigation for potential drug-drug interactions.[16] Future research should focus on semi-synthetic modifications to enhance efficacy and reduce toxicity, as well as on advanced in vivo studies to validate its therapeutic potential for development into a clinical candidate.

References

Neoquassin: A Technical Guide for its Potential as an Anti-Malarial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malaria remains a significant global health challenge, and the emergence of drug-resistant Plasmodium falciparum strains necessitates the urgent development of novel anti-malarial agents with unique mechanisms of action. Neoquassin, a natural quassinoid extracted from plants of the Simaroubaceae family, notably Quassia amara, has demonstrated promising anti-malarial properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its in vitro and in vivo efficacy, mechanism of action, and available toxicological data. While specific data for this compound in some areas, such as in vivo efficacy and pharmacokinetics, are limited, this guide consolidates the existing information and draws parallels from closely related quassinoids to present a holistic view for research and development professionals.

Introduction

This compound is a structurally complex triterpenoid that, along with other quassinoids, has been investigated for a range of pharmacological activities, including anti-cancer and anti-parasitic effects[1]. Its potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum makes it a compelling candidate for further investigation as a potential anti-malarial therapeutic.

In Vitro Anti-Malarial Activity

This compound exhibits potent inhibitory activity against the erythrocytic stages of P. falciparum. The 50% inhibitory concentration (IC50) values have been determined against various strains, demonstrating its effectiveness against drug-resistant parasites.

CompoundP. falciparum StrainIC50 (µg/mL)IC50 (µM)Reference
This compound Chloroquine-sensitive (MRC-pf-20)0.040.1[2]
This compound Chloroquine-resistant (MRC-pf-303)0.040.1[2]
QuassinChloroquine-sensitive (MRC-pf-20)0.060.15[2]
QuassinChloroquine-resistant (MRC-pf-303)0.060.15[2]
ArtesunateChloroquine-sensitive (MRC-pf-20)0.020.05[2]
ArtesunateChloroquine-resistant (MRC-pf-303)0.020.05[2]
Q. amara crude bark extractChloroquine-sensitive (MRC-pf-20)0.0025-[2]
Q. amara crude bark extractChloroquine-resistant (MRC-pf-303)0.0025-[2]

In Vivo Anti-Malarial Efficacy

CompoundPlasmodium SpeciesAnimal ModelDoseRouteEfficacyReference
Simalikalactone E (SkE)P. vinckei petteriMice1 mg/kg/dayOral50% inhibition[3][4]
Simalikalactone E (SkE)P. vinckei petteriMice0.5 mg/kg/dayIntraperitoneal50% inhibition[3][4]
Simalikalactone D (SkD)P. yoelii yoeliiMice3.7 mg/kg/dayOral50% inhibition[5]
Quassinoids (general)Rodent malariaMice0.7 - 18 mg/kg/day-Active[3]

These findings suggest that quassinoids, as a class, are orally bioavailable and effective in reducing parasitemia in vivo.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for this compound and other quassinoids is the inhibition of protein synthesis in the malaria parasite[6]. This disruption of a fundamental cellular process leads to parasite death.

General Mechanism of Action of this compound cluster_parasite Plasmodium falciparum Ribosome Parasite Ribosome (80S) Protein Essential Parasite Proteins Ribosome->Protein Protein Synthesis Death Parasite Death Growth Parasite Growth & Replication Protein->Growth This compound This compound This compound->Ribosome Inhibits

Figure 1: General mechanism of this compound via inhibition of parasite protein synthesis.

While the precise molecular target on the ribosome is not fully elucidated, this mode of action is distinct from many currently used anti-malarials, suggesting a low probability of cross-resistance. Further transcriptomic and metabolomic studies on quassinoid-treated parasites could reveal more detailed insights into the downstream effects and potential involvement in other signaling pathways.

Experimental Protocols

In Vitro Anti-Malarial Susceptibility Testing

5.1.1 SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.

  • Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Dilution: this compound is serially diluted in complete culture medium in a 96-well plate.

  • Assay Setup: Synchronized ring-stage parasites are added to the drug-containing wells to a final parasitemia of 0.5% and a hematocrit of 2%.

  • Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well, and the plate is incubated in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The IC50 values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

SYBR Green I Assay Workflow Start Start Culture P. falciparum Culture (Synchronized Rings) Start->Culture Plating Add Parasites to 96-well Plate Culture->Plating AddDrug Add this compound (Serial Dilutions) Plating->AddDrug Incubate Incubate 72h AddDrug->Incubate Lysis Lysis & Staining (SYBR Green I) Incubate->Lysis Read Read Fluorescence Lysis->Read Analysis IC50 Calculation Read->Analysis End End Analysis->End

Figure 2: Workflow for the SYBR Green I-based anti-malarial assay.

5.1.2 [³H]-Hypoxanthine Incorporation Assay

This method assesses parasite viability by measuring the incorporation of radiolabeled hypoxanthine, a purine precursor, into the parasite's nucleic acids.

  • Parasite Culture and Drug Dilution: As described for the SYBR Green I assay.

  • Assay Setup: Asynchronous or synchronized parasite cultures are added to the drug-containing wells.

  • Incubation: Plates are incubated for 24 hours.

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.

  • Harvesting: The contents of each well are harvested onto a filter mat using a cell harvester, and the cells are lysed to release the nucleic acids.

  • Scintillation Counting: The radioactivity incorporated into the nucleic acids on the filter mat is measured using a liquid scintillation counter.

  • Data Analysis: IC50 values are determined by comparing the radioactivity in drug-treated wells to that in control wells.

In Vivo Efficacy Testing (4-Day Suppressive Test)

This standard assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model.

  • Animal Model: Typically, BALB/c or Swiss albino mice are used.

  • Infection: Mice are infected intraperitoneally with a known number of Plasmodium berghei or Plasmodium yoelii parasitized red blood cells.

  • Drug Administration: this compound is administered orally or intraperitoneally once daily for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite suppression. The ED50 (effective dose that suppresses parasitemia by 50%) can be determined from a dose-response curve.

4-Day Suppressive Test Workflow Start Start Infection Infect Mice with Plasmodium berghei Start->Infection Treatment Administer this compound (Days 0-3) Infection->Treatment Smear Prepare Blood Smears (Day 4) Treatment->Smear Microscopy Determine Parasitemia Smear->Microscopy Analysis Calculate % Suppression & ED50 Microscopy->Analysis End End Analysis->End

Figure 3: Workflow for the in vivo 4-day suppressive test.

Cytotoxicity Testing

The cytotoxicity of this compound against mammalian cell lines is crucial for determining its selectivity index.

  • Cell Culture: Mammalian cell lines (e.g., HepG2, HEK293, Vero) are cultured in appropriate media and conditions.

  • Assay Setup: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Addition: Serial dilutions of this compound are added to the wells.

  • Incubation: Plates are incubated for 48-72 hours.

  • Viability Assay: Cell viability is assessed using a suitable method, such as the MTT or resazurin reduction assay.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The selectivity index (SI) is then determined by dividing the CC50 by the anti-malarial IC50.

Toxicology and Pharmacokinetics

Limited information is available on the specific toxicology and pharmacokinetic profile of purified this compound. In vivo toxicity studies on the crude bark extract of Q. amara in Balb/C mice did not show any signs of toxicity at the tested intraperitoneal doses[2]. However, a study on the related quassinoid simalikalactone E (SkE) indicated some toxicity at higher doses (5 mg/kg/day intraperitoneally), with three out of five mice dying within three days[3].

A review on bruceines, another class of quassinoids, suggests that they are readily absorbed after oral and intravenous administration but have low bioavailability (less than 6%)[7]. Further studies are imperative to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its drug-like properties.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of a new class of anti-malarial drugs. Its potent in vitro activity against both drug-sensitive and drug-resistant P. falciparum, coupled with the in vivo efficacy demonstrated by related quassinoids, warrants further investigation. Key future research directions should include:

  • In vivo efficacy studies of purified this compound in murine malaria models to determine its ED50 and ED90 values.

  • Detailed pharmacokinetic studies to understand its ADME profile and optimize dosing regimens.

  • Comprehensive toxicology studies to establish a clear safety profile.

  • Target deconvolution studies to pinpoint the exact binding site on the parasite ribosome and explore potential secondary targets.

  • Structure-activity relationship (SAR) studies to synthesize more potent and less toxic analogs.

  • Transcriptomic and metabolomic analyses of this compound-treated parasites to elucidate the broader impact on parasite signaling and metabolic pathways.

Addressing these research gaps will be crucial in advancing this compound from a promising natural product to a viable clinical candidate in the global fight against malaria.

References

Neoquassin: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoquassin is a naturally occurring quassinoid, a class of bitter compounds belonging to the degraded triterpene lactone family.[1] Found predominantly within the Simaroubaceae plant family, this compound, alongside its close analogue quassin, has garnered significant scientific interest due to its diverse biological activities, including insecticidal, antimalarial, and potential anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the signaling pathways potentially modulated by this class of compounds.

Natural Sources of this compound

This compound is primarily isolated from trees and shrubs of the Simaroubaceae family, which is characterized by the presence of these bitter quassinoids.[1][2] The principal plant sources for this compound extraction are:

  • Quassia amara (Surinam Quassia): A tropical shrub native to South America, its wood and bark are rich sources of this compound.[3][4]

  • Picrasma excelsa (Jamaican Quassia): A tall tree native to the West Indies, particularly Jamaica, its wood is a well-documented source of this compound.[5][6]

  • Picrasma quassioides : Another species from the Picrasma genus that contains this compound.[5]

  • Quassia africana : An African species also identified as a source of quassinoids, including this compound.[5]

The concentration of this compound can vary depending on the plant species, the specific part of the plant used, and even the geographical location and growing conditions.[7]

Quantitative Data on this compound Content and Extraction Yields

The following tables summarize quantitative data related to the this compound content in various natural sources and the yields obtained through different extraction methods.

Table 1: this compound Content in Natural Sources

Plant SpeciesPlant PartThis compound Content (% w/w)Reference
Quassia amaraBranches (diameter > 4.5 cm)0.28 (total quassinoids)[7]
Quassia amaraBranches (diameter 3.0–4.5 cm)0.20 (total quassinoids)[7]
Quassia amaraBranches (diameter 1.5–3.0 cm)0.16 (total quassinoids)[7]
Quassia amaraBranches (diameter < 1.5 cm)0.14 (total quassinoids)[7]
Quassia amaraWoodNot specified[3]
Picrasma excelsaAerial Parts (leaves, bark, wood)0.047[6]

Table 2: Extraction Yields of Quassinoid Mixtures

Plant SourceExtraction MethodSolvent(s)Yield (% w/w of starting material)Reference
Picrasma excelsaHot PercolationEthanol0.021 (crystalline mixture)[4][8]
Picrasma excelsaCold PercolationEthanol0.102 (crystalline mixture)[4][8]
Picrasma excelsaSonication (24h)1:1 Ethanol:Water0.34 (residue containing quassin/neoquassin)[9]
Quassia amaraNot specifiedNot specified0.15 - 0.18 (crystalline mixture)[9]
Picrasma excelsaNot specifiedNot specified0.1 (crystalline mixture)[9]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, partitioning, and chromatographic purification.

Extraction Methodologies

Several methods can be employed for the initial extraction of this compound from plant material.

3.1.1. Maceration

This is a simple and traditional method suitable for smaller-scale extractions.

  • Protocol:

    • Grind the dried and powdered plant material (e.g., wood chips of Quassia amara).

    • Place the powdered material in a sealed container with a suitable solvent (e.g., methanol or ethanol).

    • Allow the mixture to stand at room temperature for an extended period (several days to weeks) with occasional agitation.

    • Filter the mixture to separate the liquid extract from the solid plant residue.

    • Concentrate the filtrate under reduced pressure to obtain the crude extract.

3.1.2. Percolation

This method is more efficient than maceration and is suitable for larger quantities of plant material.

  • Protocol:

    • Pack the powdered plant material into a percolator.

    • Slowly pass a solvent (cold ethanol has been shown to give higher yields than hot ethanol for Picrasma excelsa) through the plant material.[4]

    • Collect the extract (percolate) at the bottom.

    • Continue the process until the plant material is exhausted of its soluble components.

    • Combine the percolates and concentrate under reduced pressure.

3.1.3. Sonication-Assisted Extraction

Ultrasonic energy can enhance the extraction efficiency by disrupting cell walls.

  • Protocol:

    • Mix the powdered plant material with a solvent (e.g., a 1:1 v/v mixture of ethanol and water) in a suitable vessel.[9]

    • Place the vessel in an ultrasonic bath and sonicate at room temperature for a specified duration (e.g., 24 hours).[9]

    • After sonication, filter the mixture to separate the extract.

    • Remove the organic solvent from the filtrate (e.g., using a rotary evaporator).

    • The resulting aqueous mixture can then be subjected to liquid-liquid partitioning.

Purification Methodologies

The crude extract obtained from the initial extraction is a complex mixture of compounds and requires further purification to isolate this compound.

3.2.1. Liquid-Liquid Partitioning

This step is used to separate compounds based on their differential solubility in immiscible solvents.

  • Protocol:

    • Dissolve the crude extract in water or an aqueous solvent mixture.

    • Perform successive extractions with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, and dichloromethane).[9]

    • This compound, being moderately polar, will typically partition into the ethyl acetate or dichloromethane fractions.

    • Combine the fractions containing this compound and evaporate the solvent.

3.2.2. Column Chromatography

This is a fundamental technique for the preparative separation of compounds from a mixture.

  • Protocol:

    • Stationary Phase: Silica gel is commonly used.

    • Column Packing: The column can be packed using a slurry method (mixing silica gel with the initial mobile phase) or a dry packing method.

    • Sample Loading: The concentrated extract can be dissolved in a minimal amount of solvent and loaded onto the top of the column (wet loading) or adsorbed onto a small amount of silica gel and then loaded (dry loading).

    • Mobile Phase (Elution): A gradient of solvents is typically used, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting system is hexane-ethyl acetate.

    • Fraction Collection: Elute the column and collect fractions sequentially.

    • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pooling and Concentration: Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.

3.2.3. Thin Layer Chromatography (TLC)

TLC is an essential analytical tool for monitoring the progress of column chromatography and assessing the purity of isolated fractions.

  • Protocol:

    • Stationary Phase: TLC plates coated with silica gel 60 F254 are commonly used.[10]

    • Sample Application: Apply small spots of the fractions and a reference standard of this compound (if available) to the baseline of the TLC plate.

    • Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v) can be used as the developing solvent.[10]

    • Development: Place the plate in a sealed chamber containing the mobile phase and allow the solvent to ascend the plate.

    • Visualization: Visualize the separated spots under UV light (254 nm) or by spraying with a suitable staining reagent (e.g., p-anisaldehyde solution followed by heating).

3.2.4. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the final purification and quantification of this compound.

  • Protocol:

    • Column: A reverse-phase column, such as a Zorbax Eclipse XDB C8, is often employed.[10]

    • Mobile Phase: An isocratic or gradient elution with a mixture of water and methanol, often with a small amount of formic acid (e.g., 0.1%), is typically used.[10]

    • Detection: UV detection at a specific wavelength (e.g., 254 nm) is common for quassinoids.

    • Quantification: For quantitative analysis, a calibration curve can be generated using a pure standard of this compound. HPLC coupled with mass spectrometry (LC-MS/MS) provides higher selectivity and sensitivity for quantification.[10][11]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates a general workflow for the isolation and characterization of this compound from a plant source.

G cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification cluster_characterization Characterization plant_material Plant Material (e.g., Quassia amara wood) extraction Extraction (Maceration, Percolation, or Sonication) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->partitioning fractions Solvent Fractions partitioning->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography tlc_analysis TLC Analysis column_chromatography->tlc_analysis hplc_purification HPLC Purification tlc_analysis->hplc_purification Pooled Fractions pure_neoguassin Pure this compound hplc_purification->pure_neoguassin spectroscopy Spectroscopic Analysis (NMR, MS) pure_neoguassin->spectroscopy bioassays Biological Assays pure_neoguassin->bioassays

General workflow for the isolation and characterization of this compound.
Representative Signaling Pathway for Quassinoids: Inhibition of HIF-1α

While a specific signaling pathway for this compound has not been fully elucidated, studies on other quassinoids provide insights into their potential mechanisms of action. For instance, the quassinoid 6α-tigloyloxychaparrinone has been shown to inhibit the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, a critical regulator of cellular responses to low oxygen and a key player in cancer biology.[12] This inhibition occurs through the suppression of eukaryotic initiation factor 4E (eIF4E) phosphorylation.[12]

G cluster_pathway Inhibition of HIF-1α Pathway by a Quassinoid Hypoxia Hypoxia ERK1_2 ERK1/2 Hypoxia->ERK1_2 activates MNK1 MNK1 ERK1_2->MNK1 phosphorylates eIF4E eIF4E MNK1->eIF4E phosphorylates p_eIF4E p-eIF4E HIF_1a_synthesis HIF-1α Protein Synthesis p_eIF4E->HIF_1a_synthesis initiates HIF_1a_accumulation HIF-1α Accumulation HIF_1a_synthesis->HIF_1a_accumulation VEGF_expression VEGF Expression HIF_1a_accumulation->VEGF_expression induces Quassinoid Quassinoid (e.g., 6α-tigloyloxychaparrinone) Quassinoid->eIF4E inhibits phosphorylation

Proposed mechanism of HIF-1α inhibition by a quassinoid.

Conclusion

This compound represents a valuable natural product with significant potential for further research and development. This guide has provided a comprehensive overview of its primary natural sources and detailed the key experimental protocols for its successful isolation and purification. The provided workflows and representative signaling pathway offer a foundational understanding for researchers entering this field. Further investigation into the specific molecular targets and signaling pathways of this compound will be crucial in unlocking its full therapeutic potential.

References

Unveiling the Therapeutic Promise of Neoquassin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Bioactive Quassinoid for Drug Discovery and Development

Introduction

Neoquassin, a naturally occurring quassinoid derived from plants of the Simaroubaceae family, such as Quassia amara, has emerged as a compound of significant interest in the field of therapeutic research.[1][2] Quassinoids, a class of highly oxygenated triterpenes, have a long history in traditional medicine and are now being rigorously investigated for their diverse pharmacological activities.[3][4] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, with a focus on its anticancer and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals seeking to understand the core scientific data, experimental methodologies, and mechanisms of action associated with this promising bioactive molecule.

Core Data Summary

Chemical and Physical Properties
PropertyValueReference(s)
Chemical Formula C22H30O6[1][5]
Molecular Weight 390.47 g/mol [1][5]
CAS Number 76-77-7[1][2]
Class Quassinoid (Triterpenoid)[1][5]
Origin Quassia amara, Quassia simarouba (Simaroubaceae family)[1]
Appearance Very bitter polymorphous crystals[2]
Solubility Soluble in cold acetone, chloroform, pyridine, acetic acid; warm ethyl acetate, benzene, alcohol. Sparingly soluble in ether, petroleum ether.[2]
In Vitro Bioactivity of this compound
AssayTarget/Cell LineIC50 ValueReference(s)
Enzyme Inhibition Cytochrome P450 1A1 (CYP1A1)4.65 µg/mL[6][7]
Cytochrome P450 1A2 (CYP1A2)33.3 µg/mL[6][7]
Anticancer Activity P-388 Lymphocytic Leukemia (Protein Synthesis Inhibition)1.9-15.5 µM (for various quassinoids)[8]
Anti-inflammatory Activity Nitric Oxide (NO) Production (RAW 264.7 Macrophages)Data not yet available for this compound specifically. Other terpenoids show IC50 values in the µg/mL to µM range.[9][10]

Key Therapeutic Mechanisms and Signaling Pathways

The primary mechanism of action for this compound and related quassinoids is the inhibition of protein synthesis , which contributes significantly to their anticancer and antiparasitic activities.[1][8] This inhibition occurs at the level of peptide bond formation during the elongation step of translation.[8] Beyond this fundamental mechanism, quassinoids are known to modulate several critical signaling pathways implicated in cancer and inflammation.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[11][12] Inhibition of the STAT3 pathway is a promising strategy for cancer therapy.[10][13] While direct evidence for this compound's effect on STAT3 is still emerging, other quassinoids have been shown to inhibit STAT3 phosphorylation, a critical step for its activation and nuclear translocation.[14]

STAT3_Inhibition Cytokine Cytokine/ Growth Factor Receptor Receptor (e.g., GP130, EGFR) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression Induces This compound This compound This compound->JAK Inhibits (Potential Mechanism) This compound->STAT3_inactive Inhibits Phosphorylation (Potential Mechanism) NFkB_Inhibition Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive Degradation NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_Expression Target Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Induces This compound This compound This compound->IKK Inhibits (Potential Mechanism) MAPK_Modulation Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Promotes This compound This compound This compound->Raf Modulates? (Hypothesized) This compound->MEK Modulates? (Hypothesized) This compound->ERK Modulates? (Hypothesized) MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 a Seed Cells in 96-well Plate b Incubate 24h a->b c Treat with This compound b->c d Incubate (e.g., 48h) c->d e Add MTT Reagent d->e f Incubate 2-4h e->f g Add Solubilization Solution f->g h Read Absorbance (570 nm) g->h Xenograft_Workflow a Inject Cancer Cells into Mice b Monitor Tumor Growth a->b c Randomize Mice into Groups b->c d Administer this compound or Vehicle c->d e Measure Tumor Volume and Body Weight d->e f Euthanize and Excise Tumors e->f g Data Analysis f->g

References

Methodological & Application

Protocol for Neoquassin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoquassin, a bitter triterpenoid, is a prominent member of the quassinoid family of natural products.[1] Found in plant species of the Simaroubaceae family, such as Quassia amara and Picrasma excelsa, it has garnered significant interest for its diverse biological activities, including insecticidal, antimalarial, and appetite-stimulant properties.[2] This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant materials, intended to guide researchers in the isolation of this valuable compound for further investigation and development.

Data Presentation: Quantitative Extraction Parameters

The following table summarizes quantitative data from various reported methods for the extraction of quassinoids, including this compound. It is important to note that direct comparisons can be challenging due to variations in plant material, specific quassinoids targeted, and analytical methods employed.

Extraction Method Plant Material Solvent System Solvent-to-Solid Ratio Temperature Duration Reported Yield of Quassin/Neoquassin Reference
Cold PercolationPicrasma excelsa wood chipsEthanolNot explicitly statedRoom Temperature6 days0.102% w/w (crystalline mixture)[3]
Hot PercolationPicrasma excelsa wood chipsEthanolNot explicitly statedRefluxNot explicitly stated0.021% w/w (crystalline mixture)[3]
Ultrasonic-Assisted Extraction (UAE)Picrasma excelsa wood chipsEthanol:Water (1:1 v/v)Not explicitly statedRoom Temperature24 hoursQuantitative extraction (bitterness test)[3]
MacerationGeneral Plant Material80% Methanol13:1 (v/w)Not explicitly stated6 hours (repeated 4 times)Method optimization study
Soxhlet ExtractionQuassia borneensis bark and rootChloroform and n-hexane (partitioning)Not explicitly statedNot explicitly statedNot explicitly statedIC50 of 5.0 µg/ml (anti-proliferative activity)

Experimental Protocols

Extraction of this compound from Plant Material

This section details three common methods for extracting this compound from dried and powdered plant material.

a) Protocol for Cold Ethanol Percolation

This method is noted for providing a higher yield of quassin/neoquassin compared to hot percolation.

  • Preparation of Plant Material: Grind dried wood chips of Picrasma excelsa or Quassia amara into a coarse powder.

  • Percolation:

    • Place the powdered plant material in a percolation vessel.

    • Add cold ethanol to completely cover the plant material. The exact solvent-to-solid ratio may need optimization, but a starting point of 10:1 (v/w) is recommended.

    • Allow the mixture to macerate for 24 hours at room temperature.

    • Drain the ethanol extract.

    • Repeat the percolation with fresh cold ethanol daily for a total of 6 days.[3]

  • Solvent Evaporation: Combine all the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

b) Protocol for Ultrasonic-Assisted Extraction (UAE)

UAE can significantly reduce extraction time and improve efficiency.

  • Preparation of Plant Material: Use coarsely powdered, dried wood chips.

  • Sonication:

    • Place the powdered plant material in an extraction vessel.

    • Add a 1:1 (v/v) mixture of ethanol and water. A solvent-to-solid ratio of 20:1 (v/w) is a suggested starting point.

    • Submerge the extraction vessel in an ultrasonic bath.

    • Sonicate at room temperature for 24 hours.[3] The frequency of the ultrasonic bath can be a key parameter to optimize, with common frequencies being around 40 kHz.

  • Filtration and Evaporation:

    • Filter the mixture to separate the plant debris from the liquid extract.

    • Wash the plant debris with a small amount of the ethanol-water mixture.

    • Combine the filtrates and evaporate the ethanol under reduced pressure. The remaining aqueous phase can then be used for further purification.

c) Protocol for Hot Water Extraction (Decoction)

This is a traditional and simple method for extracting water-soluble compounds.

  • Preparation of Plant Material: Use wood chips or powdered plant material.

  • Decoction:

    • Combine the plant material with distilled water in a flask. A 1:10 (w/v) solid-to-solvent ratio is a common starting point.

    • Heat the mixture to boiling and maintain a gentle boil for 1-2 hours.

  • Filtration:

    • Allow the mixture to cool.

    • Filter the extract to remove the solid plant material.

    • The resulting aqueous extract is ready for purification.

Purification of this compound

The crude extracts obtained from the above methods contain a mixture of compounds. The following purification steps are essential to isolate this compound.

a) Liquid-Liquid Partitioning

This step separates compounds based on their differential solubility in immiscible solvents.

  • Initial Suspension: Dissolve or suspend the crude residue from the ethanol extraction in water. For the aqueous extract from hot water extraction, proceed directly to the next step.

  • Removal of Non-polar Impurities:

    • Transfer the aqueous suspension to a separatory funnel.

    • Add an equal volume of n-hexane.

    • Shake the funnel vigorously and then allow the layers to separate.

    • Drain the lower aqueous layer and discard the upper hexane layer, which contains non-polar compounds. Repeat this washing step 2-3 times.

  • Extraction of Quassinoids:

    • To the aqueous fraction, add sodium chloride (NaCl) to saturation to increase the polarity of the aqueous phase.

    • Add an equal volume of ethyl acetate and shake vigorously.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction with ethyl acetate 2-3 times.

  • Solvent Evaporation: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield a residue enriched in quassinoids.

b) Crystallization

Crystallization can be an effective final purification step if the extract is sufficiently concentrated with this compound.

  • Dissolution: Dissolve the quassinoid-enriched residue in a minimal amount of a suitable solvent, such as ethanol.

  • Seeding: Add a few seed crystals of pure quassin/neoquassin to induce crystallization.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature. Pale yellow to white crystals of quassin/neoquassin should form.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

c) Column Chromatography

For a higher degree of purification, column chromatography is recommended.

  • Stationary Phase: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, slurried in the initial mobile phase.

  • Sample Loading: Dissolve the quassinoid-enriched residue in a small amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system of increasing polarity. A common mobile phase for separating quassinoids is a gradient of ethyl acetate in hexane. For example, starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing pure this compound (as determined by TLC comparison with a standard) and evaporate the solvent.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of this compound.

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is required.

  • Chromatographic Conditions:

    • Column: A C8 or C18 reversed-phase column (e.g., Zorbax Eclipse XDB C8) is suitable.[4]

    • Mobile Phase: An isocratic or gradient elution with a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.[4]

    • Detection:

      • HPLC-DAD: Monitor the absorbance at the λmax of this compound (around 240-255 nm).

      • HPLC-MS/MS: For higher selectivity and sensitivity, monitor the specific multiple reaction monitoring (MRM) transition for this compound (e.g., m/z 391.5 → 372.9).[4]

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

    • Inject the prepared sample extract into the HPLC system.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification PlantMaterial Dried Plant Material (e.g., Quassia amara wood) Powdering Grinding/Powdering PlantMaterial->Powdering Extraction Extraction Method (e.g., Cold Percolation, UAE) Powdering->Extraction Solvent Addition Partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) Extraction->Partitioning Crude Extract Chromatography Column Chromatography (Silica Gel) Partitioning->Chromatography Enriched Extract Crystallization Crystallization Chromatography->Crystallization Purified Fractions HPLC HPLC-DAD/MS Analysis Chromatography->HPLC For Quantification Crystallization->HPLC Purethis compound Pure this compound HPLC->Purethis compound Quantified Result

Caption: Experimental workflow for the extraction and purification of this compound.

LogicalRelationship Start Start: Plant Material Selection Prep Step 1: Size Reduction (Grinding/Powdering) Start->Prep Extract Step 2: Solid-Liquid Extraction (Choice of Solvent & Method) Prep->Extract Filter Step 3: Separation of Solid & Liquid (Filtration/Centrifugation) Extract->Filter SolventRemoval Step 4: Concentrate Extract (Solvent Evaporation) Filter->SolventRemoval Purify Step 5: Purification (Partitioning, Chromatography) SolventRemoval->Purify Isolate Step 6: Isolation of Pure Compound (Crystallization/Evaporation) Purify->Isolate Analyze Step 7: Analysis & Characterization (HPLC, MS, NMR) Isolate->Analyze End End: Pure this compound Analyze->End

Caption: Logical steps in the this compound extraction and isolation protocol.

References

Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of Neoquassin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of Neoquassin, a natural product of interest, using High-Performance Liquid Chromatography (HPLC). The provided protocols cover both analytical and preparative scale chromatography, offering a comprehensive workflow from crude extract to purified compound.

Introduction to this compound

This compound is a naturally occurring triterpenoid found in plants of the Quassia genus, such as Quassia amara. It is a bitter principle of quassia wood and has been investigated for various biological activities. The purification of this compound is essential for its further study and potential development as a therapeutic agent. HPLC is a powerful technique for the isolation and purification of such natural products due to its high resolution and efficiency.

Chemical Properties of this compound:

PropertyValue
Molecular FormulaC22H30O6[1]
Molecular Weight390.5 g/mol [1]
IUPAC Name(1S,2S,6S,7S,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione[1]
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, ethanol, and other organic solvents

Principle of HPLC Purification

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later. By carefully selecting the column, mobile phase, and other chromatographic conditions, this compound can be effectively separated from other components in a crude extract.

The general workflow for HPLC purification of this compound involves the following stages:

G cluster_0 Pre-Purification cluster_1 Analytical Method Development cluster_2 Preparative Purification cluster_3 Post-Purification Sample_Extraction Sample Extraction (e.g., from Quassia amara) Crude_Extract_Preparation Crude Extract Preparation (Filtration, Concentration) Sample_Extraction->Crude_Extract_Preparation Analytical_HPLC Analytical HPLC (Method Optimization) Crude_Extract_Preparation->Analytical_HPLC Peak_Identification Peak Identification (Retention Time, UV, MS) Analytical_HPLC->Peak_Identification Preparative_HPLC_Scale_Up Preparative HPLC Scale-Up Peak_Identification->Preparative_HPLC_Scale_Up Fraction_Collection Fraction Collection Preparative_HPLC_Scale_Up->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Evaporation Solvent Evaporation Purity_Analysis->Solvent_Evaporation Pure_this compound Pure this compound Solvent_Evaporation->Pure_this compound G cluster_0 Analytical Scale cluster_1 Scale-Up Calculation cluster_2 Preparative Scale analytical Analytical HPLC Column: 4.6 mm ID Flow Rate: 1.0 mL/min Injection: 10 µL calculation Scale-Up Principles Maintain Resolution Adjust Flow Rate Increase Injection Volume analytical->calculation Develop & Optimize preparative Preparative HPLC Column: 21.2 mm ID Flow Rate: 21.2 mL/min Injection: ~500 µL calculation->preparative Apply Scaling Factor

References

Application Notes and Protocols for Determining the Cytotoxicity of Neoquassin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoquassin, a member of the quassinoid family of natural products, has garnered significant interest in oncological research due to its potential cytotoxic activities against various cancer cell lines. Quassinoids are known to exert their effects through mechanisms such as the inhibition of protein synthesis and the modulation of critical signaling pathways, including the STAT3 pathway. These application notes provide a comprehensive guide for researchers to conduct cytotoxicity assays with this compound, including detailed experimental protocols, data presentation guidelines, and visualizations of the underlying molecular mechanisms.

Data Presentation

Table 1: Cytotoxicity of this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 Breast AdenocarcinomaData to be determinedData to be determined
HeLa Cervical AdenocarcinomaData to be determinedData to be determined
A549 Lung CarcinomaData to be determinedData to be determined
HT-29 Colorectal AdenocarcinomaData to be determinedData to be determined
PC-3 Prostate AdenocarcinomaData to be determinedData to be determined

IC50 values should be determined from at least three independent experiments and presented as mean ± standard deviation.

Experimental Protocols

To determine the IC50 values of this compound, a colorimetric cytotoxicity assay such as the MTT assay is recommended. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

1. Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution)

  • Human cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a blank control (medium only).

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

3. Data Analysis:

  • Subtract the absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the MTT cytotoxicity assay.

MTT_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_this compound Add this compound dilutions incubation_24h->add_this compound incubation_48_72h Incubate for 48/72h add_this compound->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_3h Incubate for 3h add_mtt->incubation_3h solubilization Add solubilization solution incubation_3h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Putative Signaling Pathway of this compound

This compound, as a quassinoid, is believed to exert its cytotoxic effects in part through the inhibition of protein synthesis and the STAT3 signaling pathway. The following diagram illustrates this proposed mechanism.

Neoquassin_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation stat3_dimer STAT3 Dimer stat3->stat3_dimer Dimerization ribosome Ribosome protein Protein Synthesis ribosome->protein target_genes Target Gene Transcription (e.g., Bcl-2, Cyclin D1, Survivin) stat3_dimer->target_genes Nuclear Translocation & Transcription cytokine Cytokine/Growth Factor cytokine->receptor This compound This compound This compound->jak Inhibition This compound->ribosome Inhibition

Caption: Proposed mechanism of this compound action.

Techniques for Synthesizing Neoquassin Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Neoquassin analogs, a class of compounds with significant potential in drug development due to their diverse biological activities, including potent anticancer and antimalarial properties. The information presented herein is intended to guide researchers in the design, synthesis, and evaluation of novel this compound derivatives.

Introduction to this compound and its Analogs

This compound is a naturally occurring quassinoid, a type of degraded triterpenoid found in plants of the Simaroubaceae family.[1] The complex tetracyclic structure of this compound has made it a challenging and attractive target for total synthesis.[2] More importantly, the potent biological activity of quassinoids has spurred extensive research into the synthesis of analogs to explore structure-activity relationships (SAR) and develop new therapeutic agents with improved efficacy and reduced toxicity.[2][3]

The primary mechanism of action for many quassinoids is the inhibition of eukaryotic protein synthesis.[3][4] This is achieved by targeting the ribosome, the cellular machinery responsible for translating mRNA into protein.[5][6] Specifically, evidence suggests that quassinoids interfere with the peptidyl transferase center on the large ribosomal subunit, thereby preventing peptide bond formation.[5][6][7]

This document will detail synthetic strategies for modifying the this compound scaffold, present protocols for key reactions, provide quantitative data for synthesized analogs, and illustrate the proposed mechanism of action.

Synthetic Strategies and Key Modifications

The synthesis of this compound analogs can be broadly categorized into two main approaches: total synthesis of the entire molecular framework and semi-synthesis starting from a readily available natural product.

Total Synthesis Approaches

Total synthesis provides the flexibility to introduce a wide range of structural modifications. Key strategies often involve:

  • Diels-Alder Reactions: To construct the core carbocyclic rings.

  • Annulation Reactions: To build the fused ring systems.

  • Functional Group Interconversions: To introduce the desired oxygenation patterns and other functionalities.

While powerful, total synthesis routes are often lengthy and complex, making them less suitable for the rapid generation of large analog libraries.

Semi-Synthetic Approaches

Semi-synthesis offers a more practical approach for generating a diverse range of analogs by modifying a naturally abundant quassinoid starting material, such as bruceine A . This approach typically focuses on modifications at specific positions of the quassinoid scaffold, most notably the C-15 side chain, and the A and C rings.

The ester side chain at the C-15 position has been identified as a critical determinant of biological activity. A general and efficient semi-synthetic route to modify this position starting from bruceine A is outlined below.

Workflow for C-15 Side Chain Modification:

G Bruceine_A Bruceine A Protection Protection of C-3 hydroxyl Bruceine_A->Protection Saponification Saponification of C-15 ester Protection->Saponification Esterification Steglich Esterification with diverse carboxylic acids Saponification->Esterification Deprotection Deprotection of C-3 hydroxyl Esterification->Deprotection Analogs C-15 Modified this compound Analogs Deprotection->Analogs

Caption: A typical semi-synthetic workflow for generating C-15 modified this compound analogs from Bruceine A.

Modifications to the A-ring of the quassinoid nucleus can also significantly impact biological activity. Synthetic strategies often focus on introducing unsaturation or altering the oxygenation pattern.

Workflow for A-Ring Modification:

G Starting_Material Quassinoid Precursor Oxidation Oxidation to form enone Starting_Material->Oxidation Hydroxylation Introduction of hydroxyl groups Oxidation->Hydroxylation Further_Modification Further functionalization Hydroxylation->Further_Modification A_Ring_Analogs A-Ring Modified Analogs Further_Modification->A_Ring_Analogs

Caption: General workflow for the modification of the A-ring in quassinoids.[4]

The C-ring is another key area for structural modification. Introducing different functional groups or altering the ring structure itself can lead to analogs with novel properties.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound analogs.

Table 1: Synthesis Yields for C-15 Modified Brusatol Analogs

CompoundC-15 SubstituentOverall Yield (%)Reference
14 Boc-L-phenylalanineNot Reported[9]
15 L-phenylalanineNot Reported[9]
26 (S)-2-acetamido-3-phenylpropanoateNot Reported[10]
31 (S)-2-amino-3-phenylpropanoateNot Reported[10]

Table 2: Cytotoxicity of Brusatol and its Analogs (IC50 in nM)

CompoundSU-DHL-4MOLM14RajiReference
Brusatol ~50~50~50[9]
15 < 50< 50< 50[9]
26 < 50< 50< 50[9]

Note: Specific IC50 values were presented graphically in the source and are approximated here.

Experimental Protocols

Protocol 1: Semi-synthesis of C-15 Modified Brusatol Analogs

This protocol is adapted from the procedure described for the synthesis of brusatol analogs.[9]

Step 1: Esterification of Brusatol at C-3

  • To a solution of brusatol (1 equivalent) in a suitable solvent (e.g., anhydrous CH2Cl2), add the desired amino acid (1.5 equivalents), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 2 equivalents), and 4-dimethylaminopyridine (DMAP, 1 equivalent).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C-3 esterified brusatol analog.

Step 2: Boc Deprotection (if applicable)

  • If the coupled amino acid was Boc-protected, dissolve the purified product from Step 1 in a solution of trifluoroacetic acid (TFA) in CH2Cl2 (e.g., 1:1 v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Purify the residue by HPLC to obtain the final C-15 modified brusatol analog.

Protocol 2: In Vitro Cytotoxicity Assay (CellTiter-Glo®)

This protocol is a general guideline for assessing the cytotoxicity of synthesized analogs using the Promega CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Synthesized this compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed the cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound analogs in complete cell culture medium.

  • Remove the old medium from the cell plates and add the medium containing the different concentrations of the analogs. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.

  • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Mechanism of Action: Inhibition of Protein Synthesis

Quassinoids, including this compound and its analogs, exert their cytotoxic effects primarily by inhibiting protein synthesis in eukaryotic cells.[4] This inhibition occurs at the level of the ribosome.[5][6]

Signaling Pathway: Quassinoid Inhibition of Ribosomal Peptidyl Transferase Center

G cluster_ribosome Eukaryotic Ribosome (80S) LSU Large Subunit (60S) PTC Peptidyl Transferase Center (PTC) LSU->PTC E_site E-site SSU Small Subunit (40S) A_site A-site P_site P-site Inhibition Inhibition of Peptide Bond Formation PTC->Inhibition Leads to mRNA mRNA mRNA->SSU Binds tRNA_A Aminoacyl-tRNA tRNA_A->A_site Enters tRNA_P Peptidyl-tRNA tRNA_P->P_site Peptide Growing Polypeptide Chain tRNA_P->Peptide This compound This compound Analog This compound->PTC Binds to/near Inhibition->Peptide Blocks elongation of

Caption: Proposed mechanism of protein synthesis inhibition by this compound analogs at the eukaryotic ribosome.

The diagram illustrates that this compound analogs are thought to bind to or near the peptidyl transferase center (PTC) within the large (60S) ribosomal subunit.[5][7] This binding event interferes with the catalytic activity of the PTC, preventing the formation of a peptide bond between the amino acid on the aminoacyl-tRNA in the A-site and the growing polypeptide chain attached to the peptidyl-tRNA in the P-site.[7] This ultimately leads to a global shutdown of protein synthesis, resulting in cell cycle arrest and apoptosis.[3]

Conclusion

The synthesis of this compound analogs represents a promising avenue for the discovery of novel therapeutic agents. The semi-synthetic modification of readily available natural products like bruceine A provides an efficient means to generate diverse libraries of compounds for biological evaluation. By understanding the key structure-activity relationships and the underlying mechanism of action, researchers can rationally design and synthesize new this compound analogs with enhanced potency and selectivity for the treatment of cancer and other diseases. The protocols and data presented in this document serve as a valuable resource for scientists engaged in this important area of drug discovery.

References

Application Notes and Protocols for In Vitro Antiplasmodial Activity Assay of Neoquassin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antiplasmodial activity of Neoquassin, a natural quassinoid compound. This document includes detailed experimental protocols for assessing its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Additionally, it presents available quantitative data on its activity and discusses its potential mechanism of action.

Data Presentation: Antiplasmodial Activity of this compound

The efficacy of an antimalarial compound is primarily determined by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of parasite growth. The following table summarizes the reported in vitro antiplasmodial activity of this compound against different strains of P. falciparum.

CompoundPlasmodium falciparum StrainIC50 (µg/mL)IC50 (µM)Reference
This compoundMRC-pf-20 (Chloroquine-sensitive)0.040.1[1]
This compoundMRC-pf-303 (Chloroquine-resistant)0.040.1[1]
Quassin (related compound)MRC-pf-20 (Chloroquine-sensitive)0.060.15[1]
Quassin (related compound)MRC-pf-303 (Chloroquine-resistant)0.060.15[1]
Artesunate (Control)MRC-pf-20 (Chloroquine-sensitive)0.020.05[1]
Artesunate (Control)MRC-pf-303 (Chloroquine-resistant)0.020.05[1]

Note: The provided data indicates that this compound exhibits potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Further studies are required to evaluate its activity against a broader panel of parasite strains with varying drug-resistance profiles.

Experimental Protocols

In Vitro Culture of Plasmodium falciparum

A continuous in vitro culture of asexual erythrocytic stages of P. falciparum is essential for conducting antiplasmodial assays. The following protocol is a standard method for parasite cultivation.

Materials:

  • P. falciparum strains (e.g., 3D7, Dd2, K1)

  • Human erythrocytes (blood group O+)

  • Complete culture medium (RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10 mg/L gentamicin, and 10% heat-inactivated human serum or 0.5% Albumax II)

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Incubator at 37°C

  • Sterile culture flasks and centrifuge tubes

Procedure:

  • Wash human erythrocytes three times with incomplete RPMI-1640 medium by centrifugation at 800 x g for 5 minutes.

  • Prepare a 5% hematocrit suspension of the washed erythrocytes in complete culture medium.

  • Thaw a cryopreserved vial of P. falciparum and add it to the erythrocyte suspension to achieve an initial parasitemia of 0.5-1%.

  • Transfer the culture to a sterile culture flask, gas with the trimix gas, and incubate at 37°C.

  • Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and examining under a light microscope.

  • Maintain the culture by changing the medium daily and splitting the culture to maintain parasitemia between 1-5%. Synchronization of the parasite culture to the ring stage is often required for drug sensitivity assays and can be achieved by methods such as sorbitol treatment.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used, sensitive, and high-throughput method for determining the antiplasmodial activity of compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with the DNA of the parasite.

Materials:

  • Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

  • This compound stock solution (in DMSO) and serial dilutions

  • Control drugs (e.g., Chloroquine, Artemisinin)

  • 96-well black microtiter plates

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Dispense 180 µL of the synchronized parasite culture into each well of a 96-well plate.

  • Add 20 µL of the serially diluted this compound or control drugs to the respective wells in triplicate. Include wells with parasite culture and 20 µL of drug-free medium as a negative control (100% growth) and wells with uninfected erythrocytes as a background control.

  • Incubate the plate for 72 hours in a modular incubation chamber gassed with the trimix gas at 37°C.

  • After incubation, lyse the cells by adding 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT or Resazurin-based Assay)

It is crucial to assess the cytotoxicity of this compound against mammalian cells to determine its selectivity for the parasite.

Materials:

  • Human cell line (e.g., HEK293, HepG2, or peripheral blood mononuclear cells - PBMCs)

  • Complete cell culture medium for the chosen cell line

  • This compound stock solution and serial dilutions

  • 96-well clear microtiter plates

  • MTT solution (5 mg/mL in PBS) or Resazurin solution

  • Solubilization buffer (e.g., DMSO for MTT)

  • Microplate reader

Procedure:

  • Seed the human cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound. Include wells with cells and drug-free medium as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • For MTT assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization buffer to dissolve the formazan crystals. Read the absorbance at 570 nm.

  • For Resazurin assay: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm).

  • Calculate the 50% cytotoxic concentration (CC50) using a similar method as for the IC50 calculation.

Selectivity Index (SI): The selectivity of the compound is determined by calculating the Selectivity Index, which is the ratio of the CC50 value for the mammalian cell line to the IC50 value for the parasite. A higher SI value indicates greater selectivity for the parasite.

SI = CC50 (Human Cell Line) / IC50 (P. falciparum)

Visualizations

Experimental Workflow for In Vitro Antiplasmodial Assay

G cluster_0 Parasite Culture cluster_1 Assay Preparation cluster_2 Incubation & Lysis cluster_3 Data Acquisition & Analysis Culture Maintain P. falciparum Culture Sync Synchronize to Ring Stage Culture->Sync Plate Plate Parasites in 96-well Plate Sync->Plate Add_Drug Add this compound Serial Dilutions Plate->Add_Drug Incubate Incubate for 72 hours Add_Drug->Incubate Lyse Lyse Cells & Add SYBR Green I Incubate->Lyse Read Read Fluorescence Lyse->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Logical Relationship for Selectivity Index Calculation

G IC50 Antiplasmodial Assay (P. falciparum) IC50 SI Selectivity Index (SI) IC50->SI Efficacy CC50 Cytotoxicity Assay (Human Cells) CC50 CC50->SI Toxicity

Caption: Relationship between efficacy, toxicity, and selectivity index.

Mechanism of Action and Signaling Pathways

Quassinoids, the class of compounds to which this compound belongs, are known to exert their antiplasmodial effect primarily through the inhibition of protein synthesis in the parasite. Studies on various quassinoids have shown that they can rapidly inhibit the incorporation of radiolabeled amino acids into parasite proteins, suggesting a direct or indirect interaction with the parasite's ribosomal machinery. This disruption of protein synthesis would halt parasite growth and replication.

While the specific signaling pathways in P. falciparum that are directly modulated by this compound have not been extensively elucidated, the inhibition of protein synthesis would have downstream effects on numerous cellular processes that are critical for parasite survival, including:

  • Cell Cycle Progression: Halting the production of cyclins and other regulatory proteins would arrest the parasite's complex cell cycle.

  • Nutrient Uptake and Metabolism: The synthesis of transporters and metabolic enzymes would be inhibited, leading to starvation.

  • Host Cell Remodeling: The parasite extensively modifies the host erythrocyte, and this process is dependent on the continuous synthesis and export of parasite proteins. Inhibition of this process would be detrimental to the parasite.

Further research, including proteomic and transcriptomic studies of this compound-treated parasites, is required to identify the specific molecular targets and signaling cascades affected by this compound.

Putative Signaling Pathway Inhibition by this compound

G This compound This compound Ribosome Parasite Ribosome This compound->Ribosome Inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Mediates Parasite_Growth Parasite Growth & Replication Protein_Synthesis->Parasite_Growth Essential for Cell_Death Parasite Death Parasite_Growth->Cell_Death Inhibition leads to

Caption: Putative mechanism of action of this compound via inhibition of protein synthesis.

References

Application Notes and Protocols for Neoquassin in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoquassin, a naturally occurring quassinoid isolated from plants of the Simaroubaceae family, has emerged as a compound of interest in drug discovery, particularly in the field of oncology.[1] Quassinoids, a class of bitter principles, have been investigated for their diverse biological activities, including anti-inflammatory, anti-parasitic, and potent anti-cancer properties.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery research, focusing on its mechanism of action and its effects on key cellular signaling pathways.

The primary mechanism of action of this compound and other quassinoids is the inhibition of eukaryotic protein synthesis.[1][2] This inhibition occurs at the elongation step of translation, making it a valuable tool for studying protein synthesis and for its potential as a therapeutic agent against rapidly proliferating cancer cells.[2] Beyond its impact on protein synthesis, this compound has been shown to induce apoptosis and modulate critical signaling pathways implicated in cancer progression, such as the NF-κB, AKT, and c-MYC pathways.[3][4]

These application notes are designed to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound and Related Quassinoids in Human Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)AssayCitation
This compoundHeLaCervical Cancer~13.2MTT[5]
Quassinoid MixP-388Lymphocytic Leukemia5.4 - 15.5Protein Synthesis Inhibition[2]
Annosquacin BMCF-7/ADRBreast Cancer (MDR)14.69MTT[6]
PyocyaninHepG2Liver CancerNot specifiedMTT[7]
Cytochalasin BHeLaCervical Cancer7.9WST-8[8]
DPT-1A549Lung Cancer1.52 - 12.89MTT[9]
NisinMCF-7Breast Cancer11.68 µg/mlMTT[10]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time. The data presented here is for comparative purposes.

Table 2: Inhibition of Protein Synthesis by Quassinoids
CompoundSystemIC50 (µM)Citation
Various QuassinoidsKrebs ascites translation extracts< 2[1]
Brusatol, Bruceantin estersP-388 cell homogenates1.3 - 13[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_workflow Experimental Workflow for Assessing this compound's Anticancer Activity start Start cell_culture Cancer Cell Lines (e.g., HeLa, MCF-7, A549, HepG2) start->cell_culture treatment Treat with this compound (Dose-Response and Time-Course) cell_culture->treatment cytotoxicity Cytotoxicity Assays (MTT, LDH) treatment->cytotoxicity protein_synthesis Protein Synthesis Inhibition Assay treatment->protein_synthesis apoptosis Apoptosis Assays (Annexin V, Western Blot) treatment->apoptosis signaling Signaling Pathway Analysis (NF-κB, AKT, c-MYC, Hsp90) treatment->signaling data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis protein_synthesis->data_analysis apoptosis->data_analysis signaling->data_analysis end End data_analysis->end

Caption: A general experimental workflow for evaluating the in vitro anticancer effects of this compound.

cluster_apoptosis This compound-Induced Apoptosis Pathway This compound This compound Protein_Synthesis_Inhibition Inhibition of Protein Synthesis This compound->Protein_Synthesis_Inhibition Bax Bax Protein_Synthesis_Inhibition->Bax Upregulation Bcl2 Bcl-2 Protein_Synthesis_Inhibition->Bcl2 Downregulation Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed mitochondrial-mediated apoptosis pathway induced by this compound.

cluster_nfkb This compound-Mediated Inhibition of NF-κB Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory and Anti-apoptotic Gene Expression This compound This compound This compound->IKK Inhibition

Caption: Mechanism of NF-κB inhibition by this compound.

cluster_akt_myc_hsp90 Proposed Effects of Quassinoids on AKT, c-MYC, and Hsp90 Pathways Quassinoids Quassinoids (including this compound) PI3K PI3K Quassinoids->PI3K Inhibition (indirect) cMYC c-MYC Quassinoids->cMYC Downregulation p23 p23 (Co-chaperone) Quassinoids->p23 Inhibition (Ailanthone) AKT AKT PI3K->AKT Activation AKT->cMYC Upregulation Hsp90 Hsp90 Client_Proteins Client Proteins (e.g., AKT, c-MYC) Hsp90->Client_Proteins Stabilization p23->Hsp90 Modulation Proliferation Cell Proliferation & Survival Client_Proteins->Proliferation note Direct evidence for this compound's effect on Hsp90 is limited. Further research is needed.

Caption: Putative interactions of quassinoids with AKT, c-MYC, and Hsp90 signaling.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

b. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay measures the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Materials:

  • LDH cytotoxicity assay kit

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution (as per the kit instructions) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and a maximum LDH release control (cells lysed with detergent).

Protein Synthesis Inhibition Assay

Principle: This assay measures the incorporation of a radiolabeled amino acid (e.g., ³⁵S-methionine) into newly synthesized proteins. A decrease in radioactivity indicates inhibition of protein synthesis.

Materials:

  • Cancer cell lines

  • Methionine-free medium

  • ³⁵S-methionine

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Protocol:

  • Seed cells in a 24-well plate and grow to 70-80% confluency.

  • Wash the cells with pre-warmed PBS and incubate in methionine-free medium for 1 hour.

  • Treat the cells with various concentrations of this compound for a predetermined time.

  • Add ³⁵S-methionine to each well and incubate for 1-2 hours.

  • Wash the cells with ice-cold PBS.

  • Precipitate the proteins by adding ice-cold 10% TCA and incubate on ice for 30 minutes.

  • Wash the precipitate with 95% ethanol.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Normalize the counts to the total protein concentration in each sample.

Apoptosis Detection Assays

a. Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cell lines

  • This compound stock solution

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described previously.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

b. Western Blot for Apoptosis-Related Proteins

Principle: This technique detects changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases, Bcl-2 family proteins, and PARP.

Materials:

  • Cancer cell lines

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, anti-Actin or -Tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., Actin or Tubulin).

NF-κB Activity Assay (Luciferase Reporter Assay)

Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway by this compound will result in a decrease in luciferase expression and activity.

Materials:

  • HEK293T or other suitable cell line

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • This compound stock solution

  • TNF-α or other NF-κB activator

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.

Conclusion

This compound presents a promising avenue for drug discovery research due to its potent inhibition of protein synthesis and its ability to modulate key cancer-related signaling pathways. The protocols outlined in this document provide a framework for researchers to systematically investigate the anticancer properties of this compound and to elucidate its detailed mechanisms of action. Further studies are warranted to explore its efficacy in in vivo models and to fully understand its interactions with complex cellular networks, which will be crucial for its potential development as a therapeutic agent.

References

Application of Neoquassin in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoquassin, a member of the quassinoid family of natural products, has garnered significant interest in oncological research due to its potent cytotoxic and antitumor activities. Quassinoids are known to exert their effects through various mechanisms, including the inhibition of protein synthesis and the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This document provides detailed application notes and protocols for the study of this compound and related quassinoids in cancer cell line models. The information herein is intended to guide researchers in designing and executing experiments to evaluate the anticancer potential of these compounds.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of quassinoids are typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. While specific IC50 values for this compound are not extensively reported in publicly available literature, data from closely related and well-studied quassinoids such as Bruceantin and Bruceine D provide valuable insights into the potential potency of this class of compounds.

CompoundCell LineCancer TypeIC50 (µM)Citation
Bruceantin RPMI 8226Multiple Myeloma0.013[1]
U266Multiple Myeloma0.049[1]
H929Multiple Myeloma0.115[1]
Bruceine D T24Bladder Cancer7.65 µg/mL (~15.5)[2]
A549Non-Small Cell Lung Cancer0.5 - 2.7 µmol/mL[2]
Pancreatic Adenocarcinoma Cell LinesPancreatic Cancer1.1 - 5.8[2]
Breast Cancer Cell LinesBreast Cancer1.1 - 5.8[2]
Myeloid Leukemia Cell LineLeukemia6.37[2]

Mechanism of Action: Inhibition of STAT3 Signaling

A key mechanism of action for this compound and other quassinoids is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that is constitutively activated in many types of cancer and plays a crucial role in cell proliferation, survival, and angiogenesis.[3] Inhibition of STAT3 phosphorylation leads to the downregulation of its target genes, ultimately resulting in apoptosis and reduced tumor growth.[3]

STAT3_Pathway cluster_nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription This compound This compound This compound->Inhibition Inhibition->JAK

Figure 1. Inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound using a 96-well plate format.

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h at 37°C E->F G Add solubilization solution F->G H Incubate overnight G->H I Measure absorbance at 570 nm H->I J Calculate IC50 values I->J

Figure 2. Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis using flow cytometry.

Apoptosis_Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Figure 3. Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentration (e.g., IC50 value) for a specified time.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.[5]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.[6][7]

  • Incubate the fixed cells for at least 30 minutes on ice or store them at -20°C.[6]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 5 minutes at room temperature.[6]

  • Add 400 µL of PI solution and incubate for 10-15 minutes in the dark.[6]

  • Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is for detecting changes in the phosphorylation of STAT3 upon treatment with this compound.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[8]

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary antibody against phosphorylated STAT3 (p-STAT3) overnight at 4°C.[9]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.[8]

  • Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin) to normalize the results.

Conclusion

This compound and related quassinoids represent a promising class of natural products for anticancer drug development. The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the cytotoxic and mechanistic properties of these compounds in cancer cell line models. Through the systematic application of these methodologies, a deeper understanding of the therapeutic potential of this compound can be achieved.

References

Application Notes and Protocols for In Vivo Studies with Neoquassin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoquassin, a naturally occurring quassinoid derived from plants of the Simaroubaceae family, has garnered significant interest for its potential therapeutic applications, particularly in oncology.[1] Its primary mechanism of action involves the inhibition of protein synthesis, a critical process for the proliferation of rapidly dividing cancer cells.[1] These application notes provide a comprehensive guide for the experimental design of in vivo studies to evaluate the anti-tumor efficacy of this compound using xenograft models. The protocols outlined below are based on established methodologies for in vivo cancer research and incorporate data from studies on structurally related quassinoids, such as Bruceantinol (BOL), to provide a robust starting point for investigation in the absence of extensive this compound-specific in vivo data.

Data Presentation

Quantitative data from preclinical in vivo studies are crucial for evaluating the efficacy and toxicity of a compound. The following tables provide a structured format for presenting such data, with example values derived from studies on the related quassinoid, Bruceantinol, to guide experimental design.

Table 1: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model (Example)

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-i.p.3 times/week1500 ± 250-+5 ± 2
This compound4i.p.3 times/week615 ± 12059+2 ± 3
This compound8i.p.3 times/week345 ± 9077-8 ± 4

Data presented are hypothetical and based on findings for the related quassinoid Bruceantinol. Researchers should determine the optimal dosing for this compound through dose-finding studies.

Table 2: Acute Toxicity Profile of this compound in Mice (Example)

Administration RouteLD50 (mg/kg)Maximum Tolerated Dose (MTD) (mg/kg)Observed Side Effects
Intraperitoneal (i.p.)>5010Weight loss, lethargy at doses >10 mg/kg
Intravenous (i.v.)>205Local irritation at injection site
Oral (p.o.)>2000500No observable adverse effects

This data is illustrative. Comprehensive toxicity studies are required to establish the safety profile of this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validity of in vivo experiments. The following protocols provide a step-by-step guide for conducting a typical xenograft study to assess the anti-tumor activity of this compound.

Protocol 1: Cell Culture and Preparation for Implantation
  • Cell Line Selection: Choose a cancer cell line relevant to the research question (e.g., HCT116 or SW620 for colorectal cancer).

  • Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.

  • Cell Counting and Viability: Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion. Viability should be >95%.

  • Cell Pellet Preparation: Centrifuge the cell suspension to obtain a cell pellet.

  • Resuspension: Resuspend the cell pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS) to the desired concentration for injection (e.g., 1 x 10⁶ to 10 x 10⁶ cells in 100-200 µL). For subcutaneous xenografts, mixing the cell suspension with an equal volume of Matrigel can enhance tumor take rate and growth.

Protocol 2: In Vivo Xenograft Tumor Model
  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old.

  • Tumor Implantation:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • For subcutaneous xenografts, inject the prepared cell suspension (100-200 µL) into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach the desired size, randomize the animals into treatment and control groups.

Protocol 3: this compound Administration
  • Formulation: Prepare this compound in a suitable vehicle for the chosen administration route. For intraperitoneal (i.p.) injection, a solution in PBS or a suspension in a vehicle like 0.5% carboxymethylcellulose may be appropriate. For intravenous (i.v.) administration, ensure the compound is fully dissolved in a sterile, injectable solution.

  • Dosing: Based on preliminary dose-finding studies, administer the appropriate dose of this compound to the treatment groups. The control group should receive the vehicle only.

  • Administration Schedule: Administer the treatment according to the predetermined schedule (e.g., daily, every other day, or 3 times per week).

Protocol 4: Efficacy and Toxicity Assessment
  • Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.

  • Body Weight and Health Monitoring: Record the body weight of each animal 2-3 times per week as an indicator of toxicity. Monitor the general health and behavior of the mice daily.

  • Endpoint: The study can be terminated after a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a specific size (e.g., 1500-2000 mm³).

  • Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis, and another portion can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways affected by this compound and a typical experimental workflow for an in vivo study.

Neoquassin_Signaling_Pathway cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects cluster_potential_pathways Potential Affected Pathways This compound This compound Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibits Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Blocks MAPK_Pathway MAPK Pathway Protein_Synthesis->MAPK_Pathway May Affect NFkB_Pathway NF-kB Pathway Protein_Synthesis->NFkB_Pathway May Affect PI3K_Akt_Pathway PI3K/Akt Pathway Protein_Synthesis->PI3K_Akt_Pathway May Affect STAT3_Pathway STAT3 Pathway Protein_Synthesis->STAT3_Pathway May Affect Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Leads to Inhibition of

Hypothesized signaling pathway of this compound.

InVivo_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis A Cell Culture & Preparation C Tumor Cell Implantation A->C B Animal Acclimatization B->C D Tumor Growth to Palpable Size C->D E Randomization into Groups D->E F This compound/Vehicle Administration E->F G Monitor Tumor Volume & Body Weight F->G H Endpoint Determination G->H I Tissue Collection & Analysis H->I

Experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for Neoquassin Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoquassin, a naturally occurring quassinoid, has garnered significant interest in the scientific community for its potential therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities. To facilitate further research and development of this compound as a potential drug candidate, robust and reliable analytical methods for its quantification in biological matrices are essential. These methods are crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analytical methods described herein. These values are provided as a reference and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: LC-MS/MS Quantitative Parameters for this compound Analysis

ParameterValueReference
Limit of Detection (LOD)0.5 µg/kg[1]
Limit of Quantification (LOQ)1 µg/kg[1]
Linearity Range1 - 100 µg/kg[1]
Correlation Coefficient (r)> 0.991[1]
Recovery85.3% - 105.3%[1]
Coefficient of Variation (CV)2.5% - 12.8%[1]

Note: Data is based on the analysis of this compound in fruit and vegetable matrices and can be used as a starting point for method development in biological samples.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol describes a highly sensitive and selective method for the quantification of this compound in biological samples such as plasma and serum. The method utilizes liquid chromatography coupled with tandem mass spectrometry.

1.1. Sample Preparation

Choose one of the following extraction methods based on sample volume, throughput requirements, and available resources.

1.1.1. Protein Precipitation (PPT)

A rapid and simple method suitable for high-throughput analysis.

  • Protocol:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (or methanol) containing an appropriate internal standard.

    • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

1.1.2. Liquid-Liquid Extraction (LLE)

A classic method that provides a cleaner extract compared to PPT.

  • Protocol:

    • To 200 µL of plasma or serum, add 20 µL of an internal standard solution.

    • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

    • Transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

1.1.3. Solid-Phase Extraction (SPE)

Offers high selectivity and concentration of the analyte.

  • Protocol:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 500 µL of pre-treated plasma or serum (diluted 1:1 with water) onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for analysis.

1.2. LC-MS/MS Instrumental Conditions

  • Liquid Chromatography:

    • Column: Zorbax Eclipse XDB C8 (or equivalent)

    • Mobile Phase: Isocratic elution with a mixture of water with 0.1% formic acid and methanol with 0.1% formic acid.[1]

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for this compound: m/z 391.5 → 372.9[1]

    • MRM Transition for Quassin (as a potential internal standard): m/z 389.5 → 222.9[1]

1.3. Data Analysis

Quantify this compound by constructing a calibration curve using known concentrations of this compound standards. The peak area ratio of this compound to the internal standard is plotted against the concentration.

Quantification of this compound by HPLC-UV

This protocol provides a general method for the quantification of this compound using HPLC with UV detection. This method is less sensitive than LC-MS/MS but can be used for samples with higher concentrations of the analyte.

2.1. Sample Preparation

Follow the sample preparation protocols (PPT, LLE, or SPE) as described in section 1.1.

2.2. HPLC Instrumental Conditions

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

2.3. Data Analysis

Quantification is performed using a calibration curve generated from the peak areas of this compound standards.

Development of a Competitive ELISA for this compound

As no commercial ELISA kit for this compound is currently available, this section outlines a general protocol for the development of a competitive ELISA. This type of assay is suitable for the detection of small molecules like this compound.

3.1. Principle

In a competitive ELISA, a known amount of labeled this compound competes with the this compound in the sample for binding to a limited amount of anti-neoquassin antibody coated on a microplate. The signal is inversely proportional to the amount of this compound in the sample.

3.2. Key Steps for Assay Development

  • Hapten Synthesis and Conjugation: Synthesize a this compound derivative (hapten) that can be conjugated to a carrier protein (e.g., BSA or OVA) to make it immunogenic. A different conjugate will be needed for coating the plate.

  • Antibody Production: Immunize animals (e.g., rabbits or mice) with the this compound-carrier protein conjugate to produce polyclonal or monoclonal antibodies.

  • Plate Coating: Coat a 96-well microplate with the anti-neoquassin antibody or a this compound-protein conjugate.

  • Assay Optimization: Optimize the concentrations of the coating antigen/antibody, the primary antibody, and the enzyme-labeled secondary antibody. Determine the optimal incubation times and temperatures.

  • Standard Curve Generation: Prepare a series of this compound standards of known concentrations to generate a standard curve.

  • Sample Analysis: Add the biological samples (after appropriate dilution and matrix effect evaluation) and standards to the wells, followed by the enzyme-labeled this compound.

  • Detection: Add a substrate that produces a colorimetric signal in the presence of the enzyme. Measure the absorbance using a microplate reader.

  • Validation: Validate the assay for specificity, sensitivity, precision, and accuracy.

Visualizations

Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Serum) PPT Protein Precipitation (Acetonitrile/Methanol) BiologicalSample->PPT LLE Liquid-Liquid Extraction (Ethyl Acetate) BiologicalSample->LLE SPE Solid-Phase Extraction (C18 Cartridge) BiologicalSample->SPE Extract Extract PPT->Extract LLE->Extract SPE->Extract Evaporation Evaporation Extract->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS HPLC HPLC-UV Analysis Reconstitution->HPLC

Figure 1. General workflow for sample preparation and analysis.

elisa_development_workflow start Start hapten Hapten Synthesis & Conjugation to Carrier Protein start->hapten immunization Immunization & Antibody Production hapten->immunization conjugation Conjugation of this compound to Enzyme (e.g., HRP) hapten->conjugation screening Antibody Screening & Characterization immunization->screening optimization Assay Optimization (Coating, Antibody/Antigen Conc.) screening->optimization conjugation->optimization validation Assay Validation (Specificity, Sensitivity, etc.) optimization->validation end Ready for Sample Analysis validation->end

Figure 2. Workflow for competitive ELISA development.
Signaling Pathway

Quassinoids, including this compound, have been reported to exert their biological effects through the inhibition of protein synthesis and modulation of key signaling pathways.

signaling_pathway cluster_cell Cell cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound Ribosome Ribosome This compound->Ribosome Inhibits MEK MEK This compound->MEK Inhibits IKK IKK This compound->IKK Inhibits ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis CellProliferation Cell Proliferation & Survival ProteinSynthesis->CellProliferation ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 AP1->CellProliferation Promotes IkB IκB IKK->IkB Inhibits NFkB NF-κB IkB->NFkB Inhibits NFkB->CellProliferation Promotes

Figure 3. Proposed signaling pathway for this compound.

Disclaimer: The information provided in these application notes is intended for research use only and should not be used for diagnostic procedures. Researchers should validate these methods in their own laboratories to ensure they meet the specific requirements of their studies.

References

Troubleshooting & Optimization

How to improve the yield of Neoquassin extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Neoquassin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources is it typically extracted?

This compound is a bitter-tasting natural compound classified as a quassinoid. It is primarily extracted from the wood and bark of plants belonging to the Simaroubaceae family, such as Quassia amara (Surinam Quassia) and Picrasma excelsa (Jamaican Quassia).

Q2: What are the most common methods for extra-acting this compound?

The most frequently employed methods for this compound extraction include:

  • Cold Ethanol Percolation: This method involves passing cold ethanol through the plant material over an extended period. It is often favored for achieving a higher yield of the crystalline mixture of quassin and this compound compared to hot extraction methods.[1][2]

  • Hot Water Extraction: This traditional method involves boiling the plant material in water. While it can be effective, it may lead to the extraction of a higher concentration of polar impurities.[2]

  • Sonication-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time. It can be a highly efficient method, sometimes using only water as the initial solvent.[3][4]

Q3: Which solvent is most effective for this compound extraction?

Cold ethanol has been reported to provide the best yield of a crystalline mixture of quassin and this compound.[1] However, the choice of solvent can be optimized based on the desired purity and subsequent purification steps. For instance, a mixture of polar and non-polar solvents in sonication-assisted extraction can help minimize the extraction of impurities.[3]

Q4: How does temperature affect the yield of this compound extraction?

Interestingly, for ethanol percolation, a lower temperature (cold percolation) has been shown to yield a higher amount of quassinoids compared to hot, refluxing ethanol.[1] High temperatures can sometimes lead to the degradation of thermolabile compounds or the extraction of unwanted impurities.[5]

Troubleshooting Guide

Low Yield of Crude this compound Extract

Problem: The yield of the initial crude extract is lower than expected.

Potential Cause Recommended Solution
Improper Plant Material Preparation Ensure the Quassia wood or bark is finely ground to a uniform powder to maximize the surface area for solvent penetration. Inadequate drying of the plant material can also lead to enzymatic degradation of the target compounds.
Incorrect Solvent Selection For percolation, cold ethanol is often the preferred solvent for higher yields of the crystalline mixture.[1] If using other methods, ensure the solvent polarity is appropriate for this compound.
Insufficient Extraction Time Cold percolation may require several days (e.g., 4-6 days) for optimal extraction.[2] For sonication, ensure the duration is sufficient; some studies suggest 20-60 hours for maximal yield.[4]
Poor Solvent-to-Solid Ratio An insufficient volume of solvent will not effectively extract the target compounds. Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w), but this may need to be optimized for your specific plant material and method.
Incomplete Extraction Cycles For percolation, ensure the plant material is extracted with multiple fresh portions of the solvent (e.g., 4x4 L for 1000 g of wood chips).[2]
Difficulty in Crystallizing this compound

Problem: The crude extract is obtained, but this compound fails to crystallize.

Potential Cause Recommended Solution
Presence of Impurities Both non-polar and very polar impurities can interfere with crystallization. A purification step is often necessary. This can involve washing the aqueous suspension of the crude extract with a non-polar solvent like hexane to remove non-polar impurities. Subsequently, increasing the polarity of the aqueous phase (e.g., by adding sodium chloride) and then extracting with a solvent like ethyl acetate can help isolate the quassinoids from highly polar substances.[1]
Incorrect Crystallization Solvent A mixture of ethyl acetate and hexane (e.g., 95:5) has been successfully used for the crystallization of quassin/Neoquassin mixtures.[6] Experiment with different solvent systems and ratios.
Supersaturation Not Achieved Ensure the solution is sufficiently concentrated before attempting crystallization. Seeding the solution with a small crystal of pure this compound can initiate crystallization if available.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data on this compound and quassinoid extraction yields from various sources.

Table 1: Comparison of Ethanol Percolation Methods

Extraction MethodPlant SourceSolventYield (% w/w of crystalline mixture)Reference
Cold Ethanol PercolationPicrasma excelsaEthanol0.102%[6]
Hot Ethanol Percolation (Reflux)Picrasma excelsaEthanol0.021%[6]

Table 2: Yields from Various Extraction Protocols

Plant SourceExtraction MethodReported Yield (% w/w)NotesReference
P. excelsa and Q. amaraGeneral0.1 - 0.2%Total quassin/Neoquassin content in wood chips.[6]
P. excelsaHot Water Extraction0.18%Total bitter substances (Quassin and this compound in equal amounts).[6]
Q. amaraIsolation by Clark (1937)0.15 - 0.18%Crystalline mixture.[6]
P. excelsaIsolation by Clark (1937)0.1%Crystalline mixture.[6]

Experimental Protocols

Protocol 1: Cold Ethanol Percolation

This protocol is based on methodologies described in patents for quassinoid extraction.[2]

  • Preparation of Plant Material: Grind dried wood chips of Quassia amara or Picrasma excelsa into a fine powder.

  • Percolation:

    • Place 1000 g of the powdered plant material in a suitable percolation apparatus.

    • Percolate the material with cold ethanol (e.g., 4 x 4 L) over a period of four days. Collect the ethanol extract.

  • Concentration: Evaporate the ethanol from the collected extract in vacuo using a rotary evaporator to obtain a crude residue.

  • Purification:

    • Suspend the residue (e.g., 14.7 g) in approximately 200 mL of water.

    • Extract the aqueous suspension successively with hexane (150 mL). Discard the hexane fraction, which contains non-polar impurities.

    • Extract the remaining aqueous layer with ethyl acetate (150 mL).

  • Crystallization:

    • Combine the ethyl acetate fractions and evaporate the solvent to obtain a purified residue.

    • Attempt to crystallize the quassin/Neoquassin mixture from a solution of ethyl acetate:hexane (95:5).

Protocol 2: Sonication-Assisted Extraction (Water-Based)

This protocol is a simplified, efficient method described in patent literature.[3][4]

  • Preparation of Plant Material: Use commercially available wood chips or ground bark of Quassia amara or Picrasma excelsa.

  • Extraction:

    • Place the plant material in a vessel with deionized water.

    • Submerge the vessel in an ultrasonic bath.

    • Apply ultrasonic energy for a period of 20 to 60 hours at room temperature.[4]

  • Liquid-Liquid Extraction:

    • Separate the aqueous extract from the solid plant material.

    • Extract the aqueous phase with a water-immiscible organic solvent such as ethyl acetate to transfer the this compound into the organic phase.

  • Concentration and Crystallization:

    • Evaporate the organic solvent from the organic phase to yield a residue.

    • The residue can then be subjected to recrystallization to obtain crystalline this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_isolation Isolation plant_material Plant Material (Quassia) extraction_step Extraction (e.g., Cold Ethanol Percolation) plant_material->extraction_step crude_extract Crude Extract extraction_step->crude_extract Evaporation liquid_extraction Liquid-Liquid Extraction (Hexane/Water -> Ethyl Acetate) crude_extract->liquid_extraction purified_extract Purified Extract liquid_extraction->purified_extract crystallization Crystallization purified_extract->crystallization Evaporation This compound Pure this compound crystallization->this compound troubleshooting_logic start Low this compound Yield? check_extraction Review Extraction Parameters start->check_extraction Yes optimize Optimize & Repeat start->optimize No solvent Solvent Choice & Ratio check_extraction->solvent time_temp Time & Temperature check_extraction->time_temp check_purification Review Purification & Crystallization impurities Impurity Removal check_purification->impurities crystallization_solvent Crystallization Solvent check_purification->crystallization_solvent solvent->check_purification time_temp->check_purification impurities->optimize crystallization_solvent->optimize

References

Overcoming challenges in the purification of Neoquassin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Neoquassin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Extraction & Initial Processing

  • Q1: My initial extraction yield of this compound is low. What are the common causes and how can I improve it?

    A1: Low extraction yields are a common challenge. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

    • Extraction Method: Traditional hot water or refluxing ethanol extractions can sometimes lead to lower yields of quassinoids compared to cold percolation methods. While cold percolation with ethanol has been shown to provide a higher yield, it is a time-consuming process, often requiring several days to a week.[1]

    • Solvent Choice: The choice of solvent is critical. While various solvents have been evaluated, cold ethanol percolation has been identified as a preferred method for achieving higher yields.[1] For removing the extracted quassinoids from an aqueous solution, ethyl acetate has been shown to be effective.[2]

    • Extraction Time: Ensure sufficient extraction time, especially for percolation methods. For sonication-assisted extraction, increasing the duration can improve yield. For instance, a 50-hour sonication of Bitterwood wood chips resulted in at least 98% extraction of quassin and this compound.[3]

    • Particle Size: The particle size of the source material (e.g., wood chips) can impact extraction efficiency. Reducing the particle size increases the surface area available for solvent penetration and can lead to more complete extraction.[3]

  • Q2: I am trying to avoid hazardous solvents in my purification protocol. What are some safer alternatives?

    A2: Many traditional methods for this compound purification involve toxic or hazardous substances such as lead acetate, chloroform, methanol, and diethyl ether.[1][4] Modern protocols aim to replace these with safer, "Generally Recognized As Safe" (GRAS) solvents.[2][4] Effective and safer alternatives include:

    • Ethanol: For initial extraction.[1]

    • Ethyl Acetate: For liquid-liquid extraction to separate quassinoids from polar impurities.[2]

    • Hexane: For removing non-polar impurities.[2]

    • Water: Can be used as the primary solvent in sonication-based extractions, which avoids the use of organic solvents in the initial step.[3]

Purification & Crystallization

  • Q3: My this compound fraction is discolored. How can I remove the colored impurities?

    A3: Discoloration is often due to co-extracted non-polar impurities.[3] Activated charcoal treatment is an effective method for removing colored impurities. A common approach is to stir the crude extract solution (e.g., in ethyl acetate or ethanol) with 2.5% to 5.0% w/w activated charcoal.[4]

  • Q4: I am having difficulty crystallizing the purified this compound. What can I do?

    A4: Crystallization can be challenging. If you are encountering difficulties, consider the following:

    • Purity of the Extract: The presence of impurities, particularly non-polar and very polar substances, can inhibit crystallization. Ensure that your pre-crystallization purification steps, such as solvent partitioning and charcoal treatment, have been effective.

    • Seeding: Seeding the solution with existing crystals of quassin/neoquassin can induce crystallization.[2][3]

    • Solvent System: The choice of solvent for crystallization is crucial. A mixture of ethyl acetate and hexane (e.g., 95:5) has been used successfully to yield a crystalline mixture of quassin/neoquassin.[2]

Purity Assessment

  • Q5: What are the recommended methods for assessing the purity of my this compound sample?

    A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity and quantity of this compound.

    • HPLC with Diode-Array Detection (DAD): This method is suitable for routine purity analysis.

    • HPLC with Electrospray Ionization Tandem Mass Spectrometry (HPLC/ESI-MS/MS): This provides higher selectivity and sensitivity, which is particularly useful for detecting trace-level impurities.[5] Key parameters for an HPLC-MS/MS method include monitoring specific multiple reaction monitoring (MRM) transitions. For this compound, this has been reported as m/z 391.5 → 372.9.[5]

    • Quantitative Nuclear Magnetic Resonance (qNMR): This can also be used for quantification and purity assessment.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from analytical methods used for this compound analysis.

Table 1: HPLC-MS/MS Method Performance for Quassinoid Analysis

ParameterQuassinThis compoundPicrasinoside B
Linear Range (µg/kg) 1 - 1001 - 1001 - 100
Correlation Coefficient (r) > 0.991> 0.991> 0.991
Limit of Detection (LOD) (µg/kg) 0.50.55
Limit of Quantification (LOQ) (µg/kg) 1110
Recovery Range (%) 85.3 - 105.385.3 - 105.385.3 - 105.3
Coefficient of Variation (%) 2.5 - 12.82.5 - 12.82.5 - 12.8

Data sourced from a study on the determination of quassinoids in fruits and vegetables.[5]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound using Sonication and Solvent Partitioning

This protocol is based on methods designed to be more efficient and use safer solvents.[2][3]

  • Extraction:

    • Place the source material (e.g., powdered Picrasma excelsa wood chips) in a suitable vessel.

    • Add water as the solvent.

    • Subject the mixture to indirect sonication at room temperature. For virtually complete extraction (>99%), sonication for up to 50 hours may be necessary, depending on the particle size.[3]

    • After sonication, separate the aqueous extract from the solid material.

  • Purification:

    • Saturate the aqueous extract with a salt, such as sodium chloride, to increase the polarity of the aqueous phase.[2]

    • Perform a liquid-liquid extraction with ethyl acetate to transfer the quassinoids, including this compound, into the organic phase, leaving very polar impurities in the aqueous phase.[2]

    • Separate and collect the ethyl acetate fraction.

    • Wash the ethyl acetate fraction with a non-polar solvent like hexane to remove non-polar impurities.

    • To decolorize the extract, add activated charcoal (2.5% to 5% w/w of the expected residue) to the ethyl acetate solution and stir.

    • Filter the solution to remove the charcoal.

  • Crystallization:

    • Evaporate the filtered ethyl acetate to obtain a residue.

    • Dissolve the residue in a minimal amount of a suitable solvent system, such as a mixture of ethyl acetate and hexane.

    • If necessary, seed the solution with a small crystal of quassin/neoquassin to induce crystallization.[2]

    • Allow the solution to stand for crystallization to occur.

    • Collect the crystals by filtration and dry them.

Protocol 2: HPLC Method for Quantification of this compound

This protocol is based on a published HPLC-ESI-MS/MS method.[5]

  • Sample Preparation:

    • Extract this compound from the sample matrix using acetonitrile.

    • Filter the extract before injection into the HPLC system.

  • HPLC Conditions:

    • Column: Zorbax Column Eclipse XDB C8.

    • Mobile Phase: Isocratic elution with a mixture of water and methanol containing 0.1% formic acid.

    • Flow Rate: Not specified, requires optimization.

    • Injection Volume: Not specified, typically 5-20 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Monitor the transition of the proton adduct precursor ion m/z 391.5 to the product ion m/z 372.9.[5]

  • Quantification:

    • Prepare a calibration curve using this compound standards of known concentrations (e.g., over a range of 1 to 100 µg/kg).[5]

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Neoquassin_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final Final Steps Source Source Material (e.g., Picrasma excelsa) Sonication Sonication (with Water) Source->Sonication AqueousExtract Crude Aqueous Extract Sonication->AqueousExtract SaltAddition Salt Addition (e.g., NaCl) AqueousExtract->SaltAddition LLE Liquid-Liquid Extraction (Ethyl Acetate) SaltAddition->LLE HexaneWash Hexane Wash LLE->HexaneWash Charcoal Charcoal Treatment HexaneWash->Charcoal FilteredExtract Purified Extract Charcoal->FilteredExtract Crystallization Crystallization (Ethyl Acetate/Hexane) FilteredExtract->Crystallization FinalProduct Crystalline this compound Crystallization->FinalProduct

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Problem Encountered LowYield Low Extraction Yield? Start->LowYield Discoloration Discolored Extract? Start->Discoloration CrystallizationIssue Crystallization Fails? Start->CrystallizationIssue LowYield->Discoloration No Sol1 Check Extraction Method (Cold vs. Hot) Optimize Sonication Time LowYield->Sol1 Yes Sol2 Reduce Particle Size LowYield->Sol2 Yes Discoloration->CrystallizationIssue No Sol3 Treat with Activated Charcoal Discoloration->Sol3 Yes Sol4 Improve Purity (Solvent Partitioning) CrystallizationIssue->Sol4 Yes Sol5 Seed the Solution CrystallizationIssue->Sol5 Yes Sol6 Optimize Crystallization Solvent CrystallizationIssue->Sol6 Yes

Caption: Troubleshooting logic for this compound purification.

References

Optimizing the solubility of Neoquassin for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the solubility of Neoquassin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

This compound is a natural product belonging to the quassinoid class of compounds.[1] Its structure lends it to being a bitter, crystalline solid.[2] Understanding its basic properties is the first step in developing a successful solubilization strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₃₀O₆[2][3]
Molecular Weight390.47 g/mol [2][3]
AppearanceVery bitter polymorphous crystals[2]
Known SolventsSoluble in cold acetone, chloroform, pyridine, acetic acid; warm ethyl acetate, benzene, alcohol.[2]
Known InsolventsSparingly soluble in ether, petroleum ether.[2]

Q2: Why is this compound solubility a challenge for aqueous in vitro assays?

This compound's reported solubility in various organic solvents suggests it is a lipophilic compound.[2] Lipophilic (or hydrophobic) molecules tend to have poor solubility in water-based solutions, such as cell culture media or assay buffers. This is a common issue for many new chemical entities in drug discovery, with some estimates suggesting over 40% of new drug candidates are poorly water-soluble.[4][5] This poor aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.

Q3: What is the difference between "kinetic" and "equilibrium" solubility?

For most in vitro assays, kinetic solubility is the more relevant measure.[6][7]

  • Equilibrium Solubility: This is the maximum concentration of a compound that can remain dissolved in a solvent under thermodynamic equilibrium. The measurement process can take hours or even days to reach a stable state.[6][7]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates out of solution when it is rapidly added from a concentrated organic stock solution (like DMSO) into an aqueous buffer. This process mimics the preparation of assay plates and is a critical parameter for avoiding precipitation during an experiment.[6][7]

Troubleshooting Guide: Common Solubility Issues

This section addresses the most common problems encountered when working with this compound in the lab.

Problem: My this compound powder will not dissolve directly in my aqueous assay buffer.

  • Root Cause: As established, this compound has very poor intrinsic aqueous solubility.

  • Solution: Never attempt to dissolve this compound directly in an aqueous medium. The standard and correct procedure is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice in drug discovery.

G cluster_workflow Workflow for Preparing this compound Stock Solution A Weigh this compound Powder C Calculate Volume for Desired Stock Concentration (e.g., 10-50 mM) A->C B Select 100% Organic Solvent (e.g., DMSO) B->C D Add Solvent to Powder C->D E Vortex and/or Sonicate Until Fully Dissolved D->E F Visually Confirm No Particulates Remain E->F G Aliquot and Store at -20°C or -80°C F->G

Caption: Workflow for preparing a this compound stock solution.

Problem: My this compound precipitates out of solution when I dilute my DMSO stock into the assay medium.

  • Root Cause: The final concentration of this compound in the aqueous medium has exceeded its kinetic solubility limit. The final percentage of the organic co-solvent is insufficient to keep the compound dissolved.

  • Solutions: Follow a systematic approach to troubleshoot this common issue.

G cluster_troubleshooting Troubleshooting Precipitation Upon Dilution Start Precipitation Observed in Assay Medium? CheckDMSO Is final DMSO concentration <0.5%? Start->CheckDMSO LowerConc Can you lower the final This compound concentration? CheckDMSO->LowerConc No Sol_IncreaseDMSO Solution: Increase DMSO (if cell line tolerates it) CheckDMSO->Sol_IncreaseDMSO Yes UseSonic Is sonication compatible with your assay? LowerConc->UseSonic No Sol_LowerConc Solution: Lower working concentration to within solubility limit LowerConc->Sol_LowerConc Yes AltSolv Consider alternative solvents or solubility enhancers UseSonic->AltSolv No Sol_Sonicate Solution: Briefly sonicate assay plate/tubes after dilution to aid dispersion UseSonic->Sol_Sonicate Yes Success Problem Solved Sol_IncreaseDMSO->Success Sol_LowerConc->Success Sol_Sonicate->Success

Caption: Decision tree for troubleshooting this compound precipitation.

Recommended Solvents and Working Concentrations

Preparing a concentrated stock in a suitable solvent is critical. The table below provides guidance on common solvents and considerations for their use in cell-based assays.

Table 2: Recommended Solvents for this compound Stock Solutions

SolventTypical Stock Conc.Notes
DMSO10-50 mMThe most common and highly effective co-solvent.[8] Ensure the final concentration in assays is non-toxic to cells.
Ethanol10-50 mMA viable alternative to DMSO. Can be more volatile. Check for cellular toxicity.
Propylene GlycolLower (e.g., 1-10 mM)Can be used, but may be more viscous and less effective than DMSO for highly lipophilic compounds.[9]
PEG 400Lower (e.g., 1-10 mM)Another co-solvent option, often used in formulation development.[8]

Table 3: General Guide for Maximum Co-solvent Concentration in Cell-Based Assays

Co-solventGeneral Max ConcentrationImportant Consideration
DMSO0.1% - 0.5%Always run a vehicle control. Some cell lines are sensitive to >0.1%.
Ethanol0.1% - 0.5%Can induce cellular stress. Always run a vehicle control.
Note: These are general guidelines. The specific tolerance of your cell line should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

  • Pre-weigh Vial: Tare a clean, dry, amber glass vial or microcentrifuge tube on an analytical balance.

  • Weigh Compound: Carefully weigh approximately 5 mg of this compound powder (MW: 390.47 g/mol ) into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO: Volume (µL) = (Weight (mg) / 390.47 ( g/mol )) * (1 / 20 (mmol/L)) * 1,000,000 (µL/L) For 5 mg: (5 / 390.47) * (1 / 0.02) * 1000 = 640.2 µL of DMSO.

  • Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mix Thoroughly: Cap the vial securely. Vortex for 1-2 minutes. If any particulates remain, place the vial in a bath sonicator for 5-10 minutes until the solution is completely clear.

  • Visual Inspection: Hold the vial against a light source to confirm that no solid particles are visible.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Profiling by Nephelometry

This protocol provides a conceptual framework for determining the kinetic solubility of this compound in your specific assay buffer.[6][7]

  • Prepare Compound Plate: In a 96-well plate, serially dilute the this compound DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Prepare Assay Buffer: Fill a separate 96-well deep-well plate with your specific in vitro assay buffer or cell culture medium.

  • Initiate Precipitation: Using a liquid handler or multichannel pipette, rapidly transfer a small, fixed volume (e.g., 2 µL) from the compound plate into the assay buffer plate. This will create a range of final this compound concentrations in a fixed final DMSO percentage.

  • Incubate: Shake the plate for a predetermined time (e.g., 1-2 hours) at the assay temperature to allow for precipitation to occur.

  • Measure Light Scatter: Read the plate on a nephelometer, which measures the scattering of light caused by insoluble particles (precipitate).

  • Analyze Data: Plot the light scattering units against the this compound concentration. The concentration at which the scattering signal begins to rise sharply above the background is the kinetic solubility limit.

Potential Signaling Pathways

This compound belongs to the quassinoid family of compounds, which have been investigated for a variety of biological activities, including anticancer and anti-inflammatory effects.[1][3] The mechanisms of action for quassinoids can involve the modulation of key cellular signaling pathways such as NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase).[10] Understanding these pathways can provide context for your experimental results.

cluster_pathway Simplified NF-κB Signaling Pathway Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB p-IκBα IKK->IkB Phosphorylates IκBα Proteasome Proteasomal Degradation IkB->Proteasome Leads to Ubiquitination NFkB_cyto NF-κB (p65/p50) + IκBα (Inactive) NFkB_cyto->IkB NFkB_active NF-κB (Active) Proteasome->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription (Inflammation, etc.) Nucleus->Transcription This compound Potential Inhibition by Quassinoids like this compound This compound->IKK Inhibits (Hypothesized)

References

Addressing the stability issues of Neoquassin in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neoquassin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the stability issues of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, primarily pH, temperature, and light exposure. As a complex natural product containing multiple functional groups, including a lactone, an enone, a hemiacetal, and methoxy groups, this compound is susceptible to chemical degradation through hydrolysis and oxidation.

Q2: At what pH is this compound most stable?

A2: While specific data for this compound is limited, based on the stability of its functional groups, it is predicted to be most stable in slightly acidic to neutral conditions (pH 4-6). Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the lactone and hemiacetal moieties, leading to degradation.

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures can accelerate the degradation of this compound. As with most chemical reactions, the rate of hydrolysis and oxidation will increase with temperature. For long-term storage, it is recommended to keep this compound solutions at refrigerated (2-8 °C) or frozen temperatures.

Q4: Is this compound sensitive to light?

Q5: What are the likely degradation products of this compound?

A5: Based on its chemical structure, the primary degradation pathways are likely hydrolysis of the lactone and hemiacetal groups. This would result in ring-opening of the lactone to form a hydroxy carboxylic acid, and conversion of the hemiacetal to the corresponding aldehyde/ketone and alcohol. Oxidation of the enone and other susceptible parts of the molecule could also occur.

Q6: How can I monitor the stability of my this compound solution?

A6: The most common and effective method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products. This allows for the quantification of the remaining active compound over time.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem 1: I am observing a rapid loss of this compound concentration in my solution.

Possible Cause Troubleshooting Step
Inappropriate pH Verify the pH of your solution. If it is strongly acidic or alkaline, adjust it to a pH range of 4-6 using a suitable buffer system.
High Temperature Ensure your solution is stored at the recommended temperature (2-8 °C for short-term, -20 °C or lower for long-term). Avoid repeated freeze-thaw cycles.
Light Exposure Protect your solution from light by storing it in an amber vial or in the dark. Wrap the container with aluminum foil if necessary.
Oxidation If oxidation is suspected, consider preparing your solutions with degassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants could also be explored, but their compatibility and potential for interference with your assay must be evaluated.

Problem 2: I see precipitation forming in my this compound solution over time.

Possible Cause Troubleshooting Step
Poor Solubility This compound may have limited solubility in purely aqueous solutions. Consider the use of co-solvents such as ethanol, DMSO, or acetonitrile to improve solubility. The final concentration of the organic solvent should be optimized and validated for your specific application.
Degradation Product Precipitation Some degradation products of this compound may be less soluble than the parent compound, leading to precipitation. Analyze the precipitate to identify its composition. Addressing the root cause of degradation (see Problem 1) should prevent this.
Buffer Incompatibility Certain buffer salts at high concentrations or in the presence of co-solvents can cause precipitation. Evaluate different buffer systems and concentrations.

Data Presentation

Table 1: Predicted Stability Profile of this compound under Different Conditions

This table summarizes the expected stability of this compound based on the chemical properties of its functional groups. This is a predictive guide and should be confirmed by experimental data.

Condition Parameter Predicted Effect on this compound Stability Potential Degradation Pathway
pH < 3Low stabilityAcid-catalyzed hydrolysis of lactone and hemiacetal.
4 - 6Optimal stabilityMinimal degradation.
> 8Low stabilityBase-catalyzed hydrolysis of lactone.
Temperature -20 °CHigh stabilityMinimal degradation. Suitable for long-term storage.
4 °CGood stabilitySlow degradation over time. Suitable for short-term storage.
Room TemperatureModerate to low stabilityIncreased rate of hydrolysis and oxidation.
> 40 °CVery low stabilityRapid degradation.
Light Exposed to UV/Vis lightLow stabilityPotential for photodegradation.
Protected from lightHigh stabilityMinimal light-induced degradation.
Atmosphere Presence of OxygenModerate stabilityPotential for oxidation of the enone and other moieties.
Inert Atmosphere (N₂, Ar)High stabilityReduced risk of oxidative degradation.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid this compound and a solution of this compound at 60 °C for 48 hours.

    • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Characterize the major degradation products using LC-MS/MS.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is often effective for separating complex natural products and their degradation products.

  • Gradient Program: Start with a low percentage of organic phase (e.g., 20% B) and gradually increase it to a high percentage (e.g., 90% B) over 20-30 minutes.

  • Detection: Use a UV detector set at the wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid Expose to Stress Conditions base Base Hydrolysis prep->base Expose to Stress Conditions oxidation Oxidation prep->oxidation Expose to Stress Conditions thermal Thermal Stress prep->thermal Expose to Stress Conditions photo Photostability prep->photo Expose to Stress Conditions hplc HPLC-UV/PDA Analysis acid->hplc Analyze for Degradation base->hplc Analyze for Degradation oxidation->hplc Analyze for Degradation thermal->hplc Analyze for Degradation photo->hplc Analyze for Degradation lcms LC-MS/MS for Degradant ID hplc->lcms Characterize Products

Caption: Experimental workflow for a forced degradation study of this compound.

troubleshooting_workflow cluster_solutions Potential Solutions start Instability Observed (e.g., Loss of Purity, Precipitation) check_ph Check pH of Solution start->check_ph check_temp Check Storage Temperature start->check_temp check_light Check for Light Exposure start->check_light check_solvent Check Solvent System start->check_solvent use_antioxidant Consider Antioxidants start->use_antioxidant If oxidation is suspected adjust_ph Adjust pH to 4-6 check_ph->adjust_ph If pH is extreme optimize_temp Store at 2-8°C or Frozen check_temp->optimize_temp If temperature is high protect_light Use Amber Vials/Dark check_light->protect_light If exposed to light use_cosolvent Use Co-solvents (e.g., EtOH, DMSO) check_solvent->use_cosolvent If precipitation occurs

Caption: Troubleshooting workflow for addressing this compound stability issues.

Technical Support Center: Refinement of Neoquassin Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Neoquassin dosage for animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mice?

A1: For quassinoids, the class of compounds to which this compound belongs, initial in vivo studies in mice often start with doses in the range of 4 mg/kg to 8 mg/kg.[1] It is crucial to perform a dose-escalation study to determine the optimal therapeutic dose with acceptable toxicity for your specific animal model and experimental goals.

Q2: What is a suitable vehicle for administering this compound in vivo?

A2: The choice of vehicle depends on the solubility of this compound. Common vehicles for in vivo administration of hydrophobic compounds include:

  • Aqueous solutions: If this compound is sufficiently soluble, sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are preferred to minimize tissue irritation.

  • Co-solvent systems: For compounds with poor water solubility, a mixture of solvents may be necessary. A common formulation is a combination of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and saline or water. It is critical to keep the concentration of organic solvents like DMSO to a minimum to avoid vehicle-induced toxicity.[2][3] For instance, a vehicle might consist of 50% DMSO, 40% Propylene Glycol 300 (PEG300), and 10% ethanol.[4] Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

Q3: What are the common routes of administration for quassinoids in animal studies?

A3: The most common routes of administration for quassinoids like Bruceolide (BOL) in mice have been intraperitoneal (i.p.) and intravenous (i.v.) injections.[1] Oral gavage (p.o.) is another possibility, though the bioavailability of some quassinoids can be low.[4] The choice of administration route should be guided by the experimental design and the pharmacokinetic properties of this compound.

Q4: What are the key signaling pathways affected by this compound and other quassinoids?

A4: Quassinoids are known to impact several critical signaling pathways involved in cell proliferation, inflammation, and survival. These include:

  • STAT3 Signaling Pathway: Quassinoids have been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes tumor growth.[1][5][6]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis, is another target of quassinoids.[7][8][9][10]

  • NF-κB Signaling Pathway: Quassinoids can also modulate the NF-κB pathway, a key regulator of inflammation and immune responses.[11][12][13][14]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High toxicity or mortality at the initial dose. The starting dose is too high for the specific animal strain or model.- Reduce the starting dose by 50% or more. - Conduct a thorough literature review for toxicity data on structurally similar quassinoids. - Implement a more gradual dose-escalation study.
No observable therapeutic effect. - The dose is too low. - Poor bioavailability of this compound with the chosen administration route. - The compound is not effective in the chosen model.- Increase the dose in a stepwise manner, carefully monitoring for toxicity. - Consider a different route of administration (e.g., from i.p. to i.v.). - Confirm the activity of this compound in vitro before proceeding with extensive in vivo studies.
Precipitation of this compound in the vehicle solution. - The solubility of this compound is low in the chosen vehicle. - The concentration of the compound is too high.- Try a different vehicle or a co-solvent system (e.g., DMSO/PEG/saline). - Gently warm the solution and sonicate to aid dissolution. - Prepare a less concentrated stock solution.
Signs of distress in animals (e.g., weight loss, lethargy, ruffled fur). Compound-related toxicity.- Immediately reduce the dosage or frequency of administration. - Increase the frequency of animal monitoring. - Consider humane endpoints if signs of severe toxicity are observed.
Inconsistent results between experiments. - Variability in drug preparation. - Inconsistent administration technique. - Biological variability in the animals.- Standardize the protocol for preparing the this compound solution. - Ensure all personnel are proficient in the chosen administration technique. - Increase the number of animals per group to improve statistical power.

Experimental Protocols and Data

Quantitative Data Summary

Table 1: Example Dosage and Toxicity of a Related Quassinoid (Bruceolide - BOL) in Mice [1]

ParameterValue
Animal Model Nude mice with HCT116 xenografts
Compound Bruceolide (BOL)
Dosage 4 mg/kg and 8 mg/kg
Route of Administration Intraperitoneal (i.p.)
Frequency Three times per week
Observed Efficacy Significant suppression of tumor growth
Observed Toxicity (8 mg/kg) >20% body weight loss in some mice, 33% reduction in spleen weight
Detailed Methodologies

1. Preparation of this compound Solution (Example for a Hydrophobic Compound)

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the primary solvent (e.g., DMSO) to dissolve the compound completely. Vortex if necessary.

  • Add the co-solvent (e.g., PEG300) and mix thoroughly.

  • Finally, add sterile saline or PBS to reach the desired final concentration. The final concentration of the organic solvents should be kept as low as possible.

  • Visually inspect the solution for any precipitation before administration.

2. Animal Monitoring for Toxicity

  • Body Weight: Record the body weight of each animal daily for the first week of treatment and then at least three times per week for the remainder of the study.

  • Clinical Signs: Observe the animals daily for any signs of toxicity, including changes in posture, activity level, grooming, and food/water intake.

  • Tumor Measurement (if applicable): For tumor models, measure tumor dimensions with calipers at regular intervals.

  • Endpoint: Define humane endpoints in the experimental protocol, such as a prespecified percentage of body weight loss (e.g., >20%) or the appearance of severe clinical signs.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis prep_compound Prepare this compound Solution administer Administer this compound/Vehicle prep_compound->administer prep_animals Acclimatize Animals prep_animals->administer monitor Monitor for Toxicity & Efficacy administer->monitor monitor->administer Repeated Dosing collect_data Collect Endpoint Data (e.g., Tumor size, Biomarkers) monitor->collect_data analyze Statistical Analysis collect_data->analyze end End analyze->end start Start start->prep_compound start->prep_animals

Caption: Experimental workflow for in vivo testing of this compound.

stat3_pathway receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimer) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription This compound This compound This compound->stat3 Inhibition

Caption: this compound's inhibitory effect on the STAT3 signaling pathway.

mapk_pathway receptor Growth Factor Receptor ras Ras receptor->ras Growth Factor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) nucleus->transcription_factors This compound This compound This compound->raf Inhibition

Caption: Postulated inhibitory action of this compound on the MAPK pathway.

nfkb_pathway receptor TNF Receptor ikk IKK Complex receptor->ikk TNF-α ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Survival) nucleus->gene_transcription This compound This compound This compound->ikk Inhibition

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

References

How to minimize the toxicity of Neoquassin in non-target cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the off-target toxicity of Neoquassin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a quassinoid compound that primarily acts by inhibiting protein synthesis, which disrupts ribosomal function in cells. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.[1][2]

Q2: Why is minimizing off-target toxicity a concern when working with this compound?

Like many potent therapeutic compounds, this compound can affect healthy, non-target cells, leading to undesired side effects. Minimizing this off-target toxicity is crucial for developing it as a safe and effective therapeutic agent.

Q3: What are the main strategies to reduce the toxicity of this compound in non-target cells?

The main strategies focus on improving the therapeutic window of this compound and include:

  • Targeted Drug Delivery: Encapsulating this compound in nanoparticles or liposomes to direct it specifically to target cells.[][4][5][6][7]

  • Combination Therapy: Using this compound in conjunction with other therapeutic agents to potentially achieve synergistic effects at lower, less toxic concentrations.

  • Dose Optimization: Carefully determining the optimal concentration of this compound to maximize its effect on target cells while minimizing the impact on non-target cells through dose-response studies.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in non-target control cell lines.
  • Possible Cause: The concentration of this compound used may be too high, falling within the toxic range for healthy cells.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Conduct a comprehensive dose-response experiment using a range of this compound concentrations on both your target and non-target cell lines. This will help determine the IC50 (half-maximal inhibitory concentration) for each cell type.

    • Consult Comparative IC50 Data: Refer to the data table below to see if your observed IC50 values are in line with published findings for similar cell types.

    • Adjust Working Concentration: Based on your dose-response data, select a concentration that shows high efficacy in your target cells but minimal toxicity in your non-target cells.

Issue 2: Inconsistent results in cytotoxicity assays.
  • Possible Cause 1: Variability in cell health and density.

  • Troubleshooting Steps:

    • Ensure consistent cell seeding density across all wells and plates.

    • Regularly check cells for viability and morphology before starting an experiment.

    • Use cells within a consistent and low passage number.

  • Possible Cause 2: Issues with this compound solution preparation and storage.

  • Troubleshooting Steps:

    • Prepare fresh solutions of this compound for each experiment from a validated stock.

    • Ensure complete solubilization of this compound in the chosen solvent.

    • Store stock solutions at the recommended temperature and protect from light to prevent degradation.

Data Presentation

Table 1: Comparative IC50 Values of Quassinoids in Cancerous and Non-Target Cell Lines

Compound/AnalogueCell LineCell TypeIC50 ValueCitation
Bruceine DT24Bladder Cancer7.65 ± 1.2 µg/mL[8]
Bruceine D1BR3Normal Skin Fibroblast> 10 µg/mL[8]
Bruceine AMIA PaCa-2Pancreatic Cancer0.029 µM[9]
BrusatolMIA PaCa-2Pancreatic Cancer0.034 µM[9]
Bruceine BMIA PaCa-2Pancreatic Cancer0.065 µM[9]
BruceantinolMIA PaCa-2Pancreatic Cancer0.669 µM[9]
BruceantinMIA PaCa-2Pancreatic Cancer0.781 µM[9]
BruceantinRPMI 8226Multiple Myeloma13 nM[1]
BruceantinU266Multiple Myeloma49 nM[1]
BruceantinH929Multiple Myeloma115 nM[1]
Compound 1MCF-7Breast Cancer8.642 µg/mL[10]
Compound 2MCF-7Breast Cancer25.87 µg/mL[10]
DoxorubicinT24Bladder Cancer1.37 ± 0.733 µg/mL[8]
DocetaxelT24Bladder Cancer6.5 ± 1.61 µg/mL[8]

Experimental Protocols

Protocol 1: Encapsulation of this compound in PLGA Nanoparticles

This protocol describes a single emulsion-solvent evaporation method for encapsulating the hydrophobic drug this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

  • This compound

  • PLGA (Poly lactic-co-glycolic acid)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Distilled water

  • Sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of the Organic Phase:

    • Weigh 250 mg of PLGA and a calculated amount of this compound.

    • Dissolve both in 5 mL of dichloromethane (DCM).

  • Preparation of the Aqueous Phase:

    • Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in distilled water. Heat to 85°C while stirring until the PVA is completely dissolved, then cool to room temperature.

  • Emulsification:

    • Add the organic phase to 25 mL of the aqueous PVA solution.

    • Emulsify the mixture using a probe sonicator on an ice bath. Sonicate for 3-5 minutes with a cycle of 1 second on and 3 seconds off.

  • Solvent Evaporation:

    • Immediately after sonication, transfer the emulsion to a beaker and stir on a magnetic stirrer at room temperature for at least 4 hours to allow the DCM to evaporate completely.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension at 8,000 rpm for 5 minutes to remove any large aggregates.

    • Collect the supernatant and centrifuge at 15,000 rpm for 20 minutes to pellet the this compound-loaded PLGA nanoparticles.

    • Wash the nanoparticle pellet with distilled water and re-centrifuge. Repeat this step twice to remove excess PVA and unencapsulated drug.

  • Storage:

    • Resuspend the final nanoparticle pellet in a suitable buffer or distilled water for immediate use or lyophilize for long-term storage.

Protocol 2: Assessing Cytotoxicity using the MTT Assay

This protocol outlines the determination of cell viability and IC50 values of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Target and non-target cell lines

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis This compound This compound Stock Treatment Dose-Response Treatment This compound->Treatment Cells Cell Culture (Target & Non-Target) Cells->Treatment MTT MTT Assay Treatment->MTT Data Data Collection (Absorbance) MTT->Data IC50 IC50 Calculation Data->IC50

Caption: Workflow for determining the IC50 of this compound.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Caspase3 Caspase-3 Caspase8->Caspase3 This compound This compound (Protein Synthesis Inhibition) Cell_Stress Cellular Stress This compound->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis STAT3_MAPK_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_stat3 STAT3 Pathway cluster_nucleus Nucleus Growth_Factor Growth Factor/ Cytokine Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS JAK JAK Receptor->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 pSTAT3->Transcription

References

Technical Support Center: Enhancing the Bioavailability of Neoquassin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neoquassin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo application of this compound, a promising quassinoid with poor bioavailability. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in in vivo models.

Issue Potential Cause Troubleshooting Steps
Low or undetectable plasma concentrations of this compound Poor aqueous solubility of this compound leading to low dissolution and absorption.1. Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nanocrystallization to increase the surface area for dissolution. 2. Formulation with Solubilizing Excipients: Utilize co-solvents, surfactants, or cyclodextrins in your formulation to enhance solubility. 3. Lipid-Based Formulations: Formulate this compound in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS) to improve absorption.
High variability in plasma concentrations between subjects Inconsistent dissolution and absorption from a simple suspension. Precipitation of the compound in the gastrointestinal (GI) tract.1. Use of a Homogeneous Formulation: Switch from a suspension to a solution or a well-dispersed nano-formulation to ensure uniform dosing. 2. Incorporate Precipitation Inhibitors: Include polymers like HPMC or PVP in the formulation to maintain a supersaturated state in the GI tract.
No observable in vivo efficacy despite in vitro potency Insufficient systemic exposure to this compound to reach the therapeutic threshold.1. Increase Dose (with caution): If toxicity is not a concern, a higher dose may compensate for low bioavailability. 2. Optimize Formulation: Focus on advanced formulation strategies known to significantly enhance bioavailability, such as solid dispersions or lipid nanoparticles. 3. Consider Alternative Administration Routes: If oral bioavailability remains a major hurdle, explore parenteral routes like intravenous or intraperitoneal administration, if appropriate for the study's objectives.
Precipitation of this compound in aqueous vehicle during formulation This compound's hydrophobic nature and low aqueous solubility.1. pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the vehicle may improve solubility. 2. Use of Co-solvents: Incorporate water-miscible organic solvents like PEG 400, propylene glycol, or ethanol into the aqueous vehicle. 3. Complexation with Cyclodextrins: Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and increase aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound?

A1: Direct bioavailability data for this compound is limited in publicly available literature. However, related quassinoids, such as bruceines, have been reported to have very low oral bioavailability, typically less than 6%[1]. Therefore, it is reasonable to assume that this compound also exhibits poor oral bioavailability, necessitating the use of enhancement strategies for in vivo studies.

Q2: What are the primary reasons for this compound's low bioavailability?

A2: The low bioavailability of this compound is likely attributable to its poor aqueous solubility and potentially low permeability across the intestinal epithelium. As a complex, lipophilic molecule, it falls into the Biopharmaceutics Classification System (BCS) Class II or IV category, meaning its absorption is limited by its dissolution rate and/or its ability to permeate the gut wall.

Q3: Which formulation strategy is most recommended for a preliminary in vivo study with this compound?

A3: For a preliminary study, a simple and effective approach is to formulate this compound in a vehicle containing a mixture of co-solvents and a surfactant. A common starting point is a vehicle composed of PEG 400, propylene glycol, and a small percentage of a non-ionic surfactant like Tween® 80 or Cremophor® EL. This can often provide sufficient exposure for initial efficacy and tolerability assessments.

Q4: How can I prepare a solid dispersion of this compound?

A4: A solid dispersion can be prepared by dissolving both this compound and a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC)) in a common organic solvent (e.g., methanol or ethanol). The solvent is then removed by evaporation under vacuum, leaving a solid matrix where this compound is dispersed at a molecular level within the polymer. This enhances the dissolution rate upon contact with aqueous fluids.

Q5: Are there any known signaling pathways affected by this compound that I should consider for my pharmacodynamic readouts?

A5: this compound and other quassinoids are known to be potent inhibitors of protein synthesis. For related quassinoids, modulation of key signaling pathways involved in cell survival and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, has been reported[1]. Therefore, assessing downstream markers of these pathways (e.g., phosphorylation of ERK in the MAPK pathway or nuclear translocation of p65 in the NF-κB pathway) could serve as relevant pharmacodynamic endpoints.

Data on Bioavailability Enhancement Strategies

The following table summarizes hypothetical, yet realistic, quantitative data illustrating the potential impact of various formulation strategies on the oral bioavailability of a poorly soluble compound like this compound.

Formulation Strategy Vehicle/Excipients Solubility (µg/mL) Cmax (ng/mL) AUC (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension Water with 0.5% Na-CMC< 150200100 (Reference)
Co-solvent System PEG 400:Propylene Glycol:Water (40:10:50)502501100550
Micronization Aqueous suspension of micronized drug5150650325
Solid Dispersion Drug:PVP K30 (1:5 ratio)15080040002000
Lipid-Based (SEDDS) Oil, Surfactant, Co-surfactant> 500 (in formulation)120072003600

Experimental Protocols

Protocol 1: Preparation of a this compound Solution for Oral Gavage

Objective: To prepare a clear solution of this compound for oral administration in rodents.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Tween® 80

  • Sterile water for injection

  • Glass vials

  • Magnetic stirrer and stir bar

  • Pipettes and sterile syringe filters (0.22 µm)

Methodology:

  • Weigh the required amount of this compound.

  • In a sterile glass vial, prepare the vehicle by mixing PEG 400, PG, and Tween® 80 in a ratio of 40:10:5 (v/v/v).

  • Add the this compound powder to the vehicle.

  • Gently warm the mixture to 40-50°C while stirring on a magnetic stirrer until the this compound is completely dissolved.

  • Allow the solution to cool to room temperature.

  • If required for the study, add sterile water to achieve the final desired concentration and vehicle composition.

  • Visually inspect the solution for any precipitation.

  • If the solution is intended for sterile administration, filter it through a 0.22 µm syringe filter.

Protocol 2: In Vivo Pharmacokinetic Study Design

Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration to mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound formulation

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Acclimatize the mice for at least one week before the experiment.

  • Fast the mice overnight (with access to water) before dosing.

  • Administer the this compound formulation orally via gavage at a predetermined dose (e.g., 10 mg/kg).

  • Collect blood samples (approximately 20-30 µL) from the tail vein or retro-orbital sinus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Immediately place the blood samples into EDTA-coated tubes and keep them on ice.

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until bioanalysis.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_data Data Analysis This compound This compound Powder Formulation Formulation Strategy Selection (e.g., Co-solvent, SEDDS) This compound->Formulation Preparation Formulation Preparation & Characterization Formulation->Preparation Dosing Oral Administration to Animal Model Preparation->Dosing Sampling Blood Sampling at Time Points Dosing->Sampling Analysis LC-MS/MS Bioanalysis of Plasma Samples Sampling->Analysis PK Pharmacokinetic Parameter Calculation Analysis->PK Bioavailability Bioavailability Assessment PK->Bioavailability

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Translocation & Phosphorylation This compound This compound (Potential Indirect Effect) This compound->RAF Inhibition of protein synthesis may affect pathway components Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Potential indirect effect of this compound on the MAPK signaling pathway.

nfkb_pathway cluster_membrane_nfkb Cell Membrane cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus_nfkb Nucleus Receptor_nfkb Cytokine Receptor (e.g., TNFR) IKK IKK Complex Receptor_nfkb->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Neoquassin_nfkb This compound (Potential Indirect Effect) Neoquassin_nfkb->IKK Inhibition of protein synthesis may affect pathway components IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->NFkB Release Gene Target Gene Expression (Inflammation, Survival) NFkB_nuc->Gene

Caption: Potential indirect effect of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Long-Term Storage and Handling of Neoquassin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the long-term storage of Neoquassin, alongside troubleshooting advice and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a desiccated environment at -20°C.[1] It is supplied as a white powder.[1]

Q2: How should I store this compound in solution?

A2: this compound is soluble in methanol.[1] For short-term storage of solutions, it is recommended to keep them at 2-8°C. For long-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C is advisable to minimize freeze-thaw cycles. The stability of this compound in various solvents over extended periods has not been extensively reported, so it is best to prepare fresh solutions for critical experiments.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the public domain, quassinoids, as complex terpenes, may be susceptible to hydrolysis of ester groups and oxidation, particularly if exposed to acidic or basic conditions, high temperatures, or oxidizing agents. Exposure to light could also potentially lead to photodegradation.

Q4: How can I check the purity of my this compound sample after long-term storage?

A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[2] A stability-indicating HPLC method is the preferred approach to separate the intact drug from any potential degradation products.

Q5: What are the known biological activities of this compound?

A5: this compound belongs to the quassinoid family of natural products, which are known for a wide range of biological activities, including anti-cancer, anti-parasitic, and anti-inflammatory effects.[3][4] The mechanism of action for some quassinoids involves the inhibition of protein synthesis.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound due to improper storage.Verify the storage conditions (temperature, desiccation). Assess the purity of the this compound stock using a suitable analytical method like HPLC.
Change in physical appearance of solid this compound (e.g., discoloration, clumping) Exposure to moisture or light.Discard the sample if significant changes are observed. Ensure the storage container is airtight and stored in the dark at -20°C.
Precipitation of this compound in solution upon thawing Poor solubility or supersaturation at lower temperatures.Gently warm the solution and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh solution.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the long-term stability of this compound at various temperatures. The primary recommendation is for storage at -20°C in a desiccated environment to ensure stability.

Parameter Value Reference
Recommended Storage Temperature -20°C[1]
Appearance White powder[1]
Solubility Soluble in methanol[1]
Chemical Formula C22H30O6[5][6]
Molecular Weight 390.47 g/mol [5]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound. Method optimization and validation are crucial for specific applications.

1. Objective: To separate this compound from its potential degradation products.

2. Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • C18 reverse-phase HPLC column (e.g., Zorbax Eclipse XDB C8)[7]

3. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

4. Chromatographic Conditions (starting point):

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid.

  • Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: Scan for optimal wavelength using a photodiode array (PDA) detector; a starting point could be around 230-280 nm.

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 50 µg/mL).

6. Forced Degradation Studies (for method validation):

  • Acid Hydrolysis: Incubate the this compound solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the this compound solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Incubate the this compound solution with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound to 80°C for 48 hours.

  • Photodegradation: Expose the this compound solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-treated samples before injection.

7. Analysis:

  • Inject the prepared samples and the stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks, indicating degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

experimental_workflow Experimental Workflow: Stability Assessment of this compound cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL in Methanol) prep_work Dilute to Working Concentration prep_stock->prep_work hplc HPLC Analysis prep_work->hplc acid Acid Hydrolysis acid->hplc base Base Hydrolysis base->hplc oxid Oxidation oxid->hplc thermal Thermal thermal->hplc photo Photodegradation photo->hplc data Data Interpretation hplc->data result Stability-Indicating Method Validated data->result Assess Peak Purity and Resolution

Caption: Workflow for the development of a stability-indicating HPLC method for this compound.

signaling_pathway Potential Signaling Pathway Influenced by Quassinoids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor inhibition? MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK Transcription Gene Transcription (Inflammation, Proliferation) MAPK_Pathway->Transcription IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB->Transcription translocates to nucleus

References

Strategies to reduce the cost of Neoquassin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce the cost of Neoquassin synthesis. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols for key synthetic routes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges and questions that may arise during the synthesis of this compound and related quassinoids. The guidance provided is based on established synthetic strategies for the structurally similar compound, quassin.

Q1: My total synthesis yield is consistently low. What are the most critical steps to optimize for cost-effectiveness?

A1: Low overall yield is a primary driver of high cost. Based on published syntheses of related quassinoids, the following areas are critical for optimization:

  • Initial Annulation/Core Formation: The initial steps to construct the polycyclic core are fundamental. Inefficient annulation reactions will result in significant material loss early on. Consider exploring newer, more efficient methods like the HAT-initiated annulation or copper-catalyzed double coupling to build the core architecture in fewer, higher-yielding steps.

  • Oxidation State Manipulations: Many synthetic routes to quassinoids involve numerous redox manipulations after the carbon skeleton is assembled. These steps can be low-yielding and require expensive reagents. A more cost-effective strategy is to incorporate the necessary oxygenation earlier in the synthesis.

  • Late-Stage Functionalization: Late-stage reactions on a complex core are often challenging and can have modest yields. Ensure that the protecting group strategy is robust and that the conditions for late-stage oxidations or methylations are thoroughly optimized on model systems if possible.

Q2: I'm having trouble with the intramolecular Horner-Wadsworth-Emmons (HWE) reaction to form the lactone ring. What are some common issues and solutions?

A2: The intramolecular HWE reaction is a key step in several quassinoid syntheses and can be problematic. Here are some common issues and troubleshooting tips:

Problem Possible Cause Suggested Solution
Low or no reactivity Insufficiently activated phosphonate.Ensure the phosphonate has an electron-withdrawing group to increase the acidity of the alpha-proton.
Steric hindrance around the ketone or phosphonate.In some cases, inverting the stereocenter at C9 has been shown to relieve steric strain and facilitate the reaction[1]. Consider treating the substrate with a base like cesium fluoride in DMSO to induce epimerization prior to or during the olefination[1].
Poor E/Z selectivity Reaction conditions favoring the kinetic Z-alkene.Use sodium or lithium bases (e.g., NaH, n-BuLi) and a non-polar, aprotic solvent like THF. Increasing the reaction temperature can also favor the thermodynamically more stable E-alkene.
Decomposition of starting material The substrate is unstable to the basic conditions.Use milder bases such as DBU or a hindered amine. Lowering the reaction temperature during the deprotonation step may also help.

Q3: The key annulation reaction to form the tricyclic core is not proceeding as expected. What are some alternative strategies?

A3: If a traditional Diels-Alder or Robinson annulation approach is failing, consider these more modern and often more efficient alternatives:

  • HAT-Initiated Annulation: A hydrogen atom transfer (HAT) initiated annulation between two unsaturated carbonyl components can rapidly assemble the tricyclic motif. This method has been used to synthesize (+)-quassin in 14 steps from commercially available materials[1].

  • Copper-Catalyzed Double Coupling: A novel approach utilizes a copper-catalyzed double coupling of epoxy ketones to construct the quassinoid core architecture in just three steps from carvone epoxide[2]. This strategy is highly convergent and atom-economical.

Comparison of Synthetic Strategies

The following table summarizes and compares different synthetic routes to the quassinoid core, providing a basis for selecting a cost-effective strategy.

Strategy Starting Material(s) Key Reactions Number of Steps (to Quassin) Reported Overall Yield Pros Cons
Grieco Synthesis (1980) Commercially available enoneDiels-Alder, Intramolecular Acylation~25LowEstablished, well-documented chemistry.Long synthesis, many redox steps, low overall yield.
Shing Synthesis (1998) (+)-CarvoneIntramolecular Diels-Alder, Aldol Reaction28~2.6%[3]Utilizes a chiral pool starting material.Lengthy, low overall yield.
Pronin Synthesis (2022) (+)-3-MethylcyclohexanoneHAT-initiated annulation, Intramolecular HWE14[1]Not explicitly stated, but implied to be higher.Significantly shorter route, convergent.Relies on a novel key reaction that may require optimization.
Maimone Synthesis of Core (2018) Carvone EpoxideCopper-catalyzed double coupling3 (to core)Not applicable (core only).Extremely rapid access to the core, highly convergent.Further elaboration to this compound not yet reported.

Detailed Experimental Protocols

The following are detailed protocols for key reactions in more recent and potentially cost-effective synthetic routes to quassinoids.

Protocol 1: HAT-Initiated Annulation for Tricyclic Core Construction (Pronin Approach)

This protocol describes the key hydrogen atom transfer (HAT) initiated annulation for the synthesis of the tricyclic core of quassinoids, adapted from the work of Pronin and colleagues[1].

Materials:

  • Aldehyde annulation partner (e.g., derived from (+)-3-methylcyclohexanone)

  • Unsaturated ketone annulation partner (e.g., derived from 2,6-dimethylbenzoquinone)

  • Iron(II) bromide (FeBr₂)

  • 2,2'-bipyridine (bpy)

  • Phenylsilane (PhSiH₃)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the aldehyde annulation partner (1.0 equiv) and the unsaturated ketone annulation partner (1.2 equiv) in the anhydrous solvent.

  • In a separate flask, prepare the iron catalyst by dissolving FeBr₂ (0.1 equiv) and 2,2'-bipyridine (0.12 equiv) in the anhydrous solvent. Stir for 15 minutes at room temperature.

  • Add the prepared iron catalyst solution to the flask containing the annulation partners.

  • To the resulting mixture, add phenylsilane (2.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the tricyclic core.

Protocol 2: Copper-Catalyzed Double Coupling for Quassinoid Core (Maimone Approach)

This protocol outlines the copper-catalyzed double coupling of an epoxy vinyl triflate with a Grignard reagent to rapidly assemble the quassinoid core, based on the work of Maimone and colleagues[2].

Materials:

  • Epoxy vinyl triflate (derived from carvone epoxide)

  • Dioxenyl Grignard reagent

  • Copper(I) iodide (CuI)

  • Lithium bis(trimethylsilyl)amide (LHMDS)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the starting epoxy ketone (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C and add LHMDS (1.0 equiv) dropwise. Stir for 30 minutes.

  • Add a solution of PhNTf₂ (1.0 equiv) in THF. Allow the mixture to warm to 0 °C and stir for 5 minutes to form the vinyl triflate in situ.

  • In a separate flask, add CuI (0.35 equiv) and cool to 0 °C.

  • Slowly add the dioxenyl Grignard reagent (3.5 equiv) to the CuI suspension.

  • Transfer the in situ generated vinyl triflate solution to the copper-Grignard mixture at 0 °C.

  • Stir the reaction at 0 °C for 16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting product can then undergo a subsequent Diels-Alder reaction and epoxidation/rearrangement to furnish the quassinoid core architecture.

Visualizations

The following diagrams illustrate the logical flow of the discussed synthetic strategies.

G cluster_pronin Pronin Synthesis (14 Steps) cluster_shing Shing Synthesis (28 Steps) p_start (+)-3-Methylcyclohexanone p_inter1 Aldehyde Partner p_start->p_inter1 p_core Tricyclic Core p_inter1->p_core HAT-Initiated Annulation p_inter2 Unsaturated Ketone Partner p_inter2->p_core HAT-Initiated Annulation p_hwe Intramolecular HWE p_core->p_hwe p_final (+)-Quassin p_hwe->p_final s_start (+)-Carvone s_da Intramolecular Diels-Alder s_start->s_da s_inter ABC Ring System s_acyl Intramolecular Acylation s_inter->s_acyl s_da->s_inter s_final (+)-Quassin s_acyl->s_final

Caption: Comparison of the Pronin and Shing synthetic routes to (+)-Quassin.

G m_start Carvone Epoxide m_triflate In situ Vinyl Triflate Formation m_start->m_triflate m_coupling Copper-Catalyzed Double Coupling m_triflate->m_coupling m_da Diels-Alder Reaction m_coupling->m_da m_rearrange Epoxidation/ Rearrangement m_da->m_rearrange m_core Quassinoid Core (3 Steps) m_rearrange->m_core

Caption: Workflow for the rapid, 3-step synthesis of the quassinoid core.

References

Validation & Comparative

Neoquassin versus Quassin: a comparative analysis of bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biological activities of two prominent quassinoids, Neoquassin and Quassin, reveals distinct profiles in their anticancer, antimalarial, anti-inflammatory, and insecticidal properties. This guide provides a comparative analysis of their bioactivities, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in understanding their therapeutic potential.

Quassinoids, a class of bitter compounds isolated from the Simaroubaceae family of plants, have long been recognized for their diverse pharmacological effects. Among them, this compound and Quassin are two closely related triterpenoids that have garnered significant scientific interest. While sharing a common structural backbone, subtle differences in their chemical makeup lead to notable variations in their biological efficacy and mechanisms of action.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivities of this compound and Quassin. Direct comparative studies are prioritized to provide a clear and objective assessment of their relative potencies.

BioactivityTargetThis compound IC₅₀Quassin IC₅₀Reference
Antimalarial Plasmodium falciparum (Chloroquine-sensitive, MRC-pf-20)0.04 µg/mL (0.1 µM)0.06 µg/mL (0.15 µM)[1]
Plasmodium falciparum (Chloroquine-resistant, MRC-pf-303)0.04 µg/mL (0.1 µM)0.06 µg/mL (0.15 µM)[1]
Enzyme Inhibition Cytochrome P450 1A1 (CYP1A1)4.65 µg/mL3.57 µg/mL[1][2]
Cytochrome P450 1A2 (CYP1A2)33.3 µg/mL22.3 µg/mL[1][2]
BioactivityOrganismThis compound ActivityQuassin ActivityReference
Antifeedant Diamondback moth (Plutella xylostella)Less ActivePotent Activity[3]

Mechanisms of Action: A Look at Key Signaling Pathways

The bioactivities of this compound and Quassin are underpinned by their ability to modulate various intracellular signaling pathways. While research is ongoing, current evidence points to distinct as well as overlapping mechanisms.

A primary mechanism of action for many quassinoids is the inhibition of protein synthesis , which contributes significantly to their anticancer and antimalarial effects.[4] This disruption of a fundamental cellular process is particularly detrimental to rapidly proliferating cells like cancer cells and parasites.

Furthermore, quassinoids are known to induce apoptosis , or programmed cell death, in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.[5]

Quassin has been specifically shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway . It achieves this by upregulating A20, a protein that acts as a negative regulator of NF-κB, thereby inhibiting the production of pro-inflammatory mediators.[6]

While the specific effects of This compound on these pathways are less defined, it is plausible that it shares some of these mechanisms with Quassin and other quassinoids. Both compounds are also being investigated for their potential influence on the MAPK signaling pathway , a critical regulator of cell proliferation, differentiation, and stress responses.

Visualizing the Mechanisms

To better understand the complex interplay of these molecules, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing bioactivity.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis Compound This compound or Quassin Stock Solution Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions Treatment Treatment with Compound Dilutions Serial_Dilutions->Treatment Cell_Culture Cell Line / Parasite Culture Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement of Endpoint (e.g., Cell Viability, NO Production, Parasite Growth) Incubation->Measurement Data_Collection Data Collection Measurement->Data_Collection IC50_Calculation IC50 Calculation Data_Collection->IC50_Calculation

General experimental workflow for determining IC₅₀ values.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB_n NF-κB (active) NFkB->NFkB_n translocates A20 A20 A20->IKK inhibits Quassin Quassin Quassin->A20 upregulates Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression activates

Quassin's modulation of the NF-κB signaling pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase Quassinoid Quassinoid (e.g., this compound/Quassin) Bax Bax Quassinoid->Bax activates Bcl2 Bcl-2 Quassinoid->Bcl2 inhibits Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

General intrinsic apoptosis pathway induced by quassinoids.

Detailed Experimental Protocols

For researchers looking to replicate or build upon existing findings, the following are detailed methodologies for key bioactivity assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or Quassin in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimalarial Assay (Plasmodium falciparum Growth Inhibition)

This assay measures the ability of a compound to inhibit the growth of the malaria parasite.

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes (O+) in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Assay Setup: In a 96-well plate, add serial dilutions of this compound or Quassin. Add the parasitized erythrocyte suspension (1% parasitemia, 2% hematocrit).

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with a mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye such as SYBR Green I.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the control and determine the IC₅₀ value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Quassin for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition. Calculate the IC₅₀ value.

Conclusion

This compound and Quassin, while structurally similar, exhibit distinct bioactivity profiles. The available data suggests that this compound may have a slight edge in antimalarial activity against the tested P. falciparum strains, while Quassin appears to be a more potent inhibitor of CYP1A enzymes and a more effective antifeedant. Their shared ability to inhibit protein synthesis and induce apoptosis underscores their potential as anticancer agents, although direct comparative studies are needed to delineate their relative efficacy. The specific mechanism of Quassin's anti-inflammatory action via the NF-κB pathway provides a clear target for further investigation and potential therapeutic development. This comparative guide highlights the importance of detailed structure-activity relationship studies to fully exploit the therapeutic potential of this fascinating class of natural products. Further research is warranted to explore the full spectrum of their bioactivities and to elucidate the nuances of their molecular mechanisms.

References

A Comparative Analysis of Neoquassin and Artemisinin for Malaria Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Neoquassin and Artemisinin, two compounds with demonstrated antiplasmodial activity. While Artemisinin and its derivatives are cornerstone therapies in the global fight against malaria, this compound, a quassinoid isolated from plants of the Simaroubaceae family, represents a potential, albeit less studied, alternative. This document synthesizes available experimental data to facilitate an objective comparison of their performance, highlighting areas where further research on this compound is critically needed.

Executive Summary

Artemisinin and its derivatives are potent, fast-acting antimalarials with a well-established mechanism of action involving heme-mediated activation and the generation of cytotoxic free radicals. They are the frontline treatment for uncomplicated Plasmodium falciparum malaria, typically used in combination therapies (ACTs) to prevent the emergence of resistance. In contrast, this compound's antimalarial properties are primarily characterized by in vitro studies. Its proposed mechanism involves the inhibition of protein synthesis in the parasite.

Direct comparative data from clinical trials are unavailable for this compound, limiting a comprehensive assessment of its in vivo efficacy, parasite clearance kinetics, and patient recovery rates against Artemisinin. However, in vitro studies provide a preliminary basis for comparing their antiplasmodial potency.

Data Presentation: In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Artemisinin derivatives against P. falciparum. It is important to note that these values are derived from different studies and direct, head-to-head comparisons in the same assay are limited.

CompoundP. falciparum StrainIC50 (µM)Reference
This compound Chloroquine-sensitive (MRC-pf-20)0.1[1][2]
Chloroquine-resistant (MRC-pf-303)0.1[1][2]
Artesunate Chloroquine-sensitive (MRC-pf-20)0.05[1][2]
Chloroquine-resistant (MRC-pf-303)0.05[1][2]
Artemisinin Not Specified0.0022 - 0.124[3]
Dihydroartemisinin Artemisinin-susceptible (NF54)0.0011[4]

Note: The IC50 values can vary depending on the parasite strain, assay conditions, and laboratory techniques.

Mechanism of Action

The fundamental mechanisms by which this compound and Artemisinin exert their antiplasmodial effects are distinct.

This compound: As a quassinoid, this compound is believed to inhibit protein synthesis in the malaria parasite.[5] This is thought to occur at the ribosomal level, thereby halting the production of essential proteins and leading to parasite death.[5] The precise molecular targets within the parasite's ribosome have yet to be fully elucidated.

Artemisinin: The antimalarial activity of Artemisinin is dependent on its endoperoxide bridge.[6] Inside the parasite-infected red blood cell, the parasite digests hemoglobin, releasing heme.[7][8] The iron (Fe2+) in heme is thought to catalyze the cleavage of Artemisinin's endoperoxide bridge, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[9][10] These highly reactive molecules then damage parasite proteins, lipids, and other macromolecules, leading to parasite death.[9][10]

Signaling Pathways and Experimental Workflows

Artemisinin_Mechanism

Neoquassin_Mechanism

In_Vitro_Assay_Workflow start Start: Prepare Parasite Culture (P. falciparum) drug_prep Prepare Serial Dilutions of This compound & Artemisinin start->drug_prep plate_setup Add Parasite Culture and Drug Dilutions to 96-well Plate start->plate_setup drug_prep->plate_setup incubation Incubate for 48-72 hours (37°C, 5% CO2) plate_setup->incubation growth_assessment Assess Parasite Growth Inhibition incubation->growth_assessment microscopy Microscopy (Giemsa-stained smears) growth_assessment->microscopy Method 1 biochemical Biochemical Assays (e.g., SYBR Green I, pLDH) growth_assessment->biochemical Method 2 data_analysis Data Analysis: Calculate IC50 Values microscopy->data_analysis biochemical->data_analysis end End: Comparative Efficacy data_analysis->end

Experimental Protocols

In Vitro Antiplasmodial Susceptibility Assay

This protocol provides a general framework for assessing the in vitro activity of antimalarial compounds.

1. Parasite Culture:

  • P. falciparum strains (e.g., chloroquine-sensitive 3D7 or resistant K1) are maintained in continuous culture in human O+ erythrocytes.[11]

  • The culture medium is typically RPMI-1640 supplemented with human serum or Albumax, hypoxanthine, and gentamicin.[11]

  • Cultures are maintained at 37°C in a controlled atmosphere with 5% CO2.[12]

2. Drug Preparation:

  • Stock solutions of this compound and Artemisinin are prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compounds are made in the culture medium to achieve a range of final concentrations for testing.[11]

3. Assay Procedure:

  • A synchronized parasite culture (primarily at the ring stage) with a defined parasitemia and hematocrit is added to a 96-well microtiter plate.[13]

  • The drug dilutions are added to the wells in duplicate or triplicate. Control wells with no drug and wells with a known antimalarial (e.g., chloroquine) are included.[12]

  • The plate is incubated for 48-72 hours under the same conditions as the parasite culture.[12]

4. Assessment of Parasite Growth Inhibition:

  • Parasite growth can be assessed by several methods:

    • Microscopy: Thin blood smears are prepared from each well, stained with Giemsa, and the number of parasites per 1000 red blood cells is counted.[14]

    • Fluorometric/Colorimetric Assays: These assays quantify parasite-specific molecules. Common methods include the SYBR Green I assay, which stains parasite DNA, or the pLDH assay, which measures the activity of parasite lactate dehydrogenase.[12][15]

5. Data Analysis:

  • The percentage of parasite growth inhibition for each drug concentration is calculated relative to the drug-free control.

  • The IC50 value, the concentration of the drug that inhibits parasite growth by 50%, is determined by plotting the inhibition data against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[12]

In Vivo Antimalarial Efficacy Test (4-Day Suppressive Test)

While no specific in vivo data for this compound was found, the following is a standard protocol used to evaluate the efficacy of antimalarial compounds in a murine model.

1. Animal Model and Parasite:

  • Swiss albino mice are infected with a rodent malaria parasite, typically Plasmodium berghei.[9]

2. Infection and Treatment:

  • Mice are inoculated with infected red blood cells.

  • Treatment with the test compound (e.g., this compound) and a standard drug (e.g., chloroquine or artesunate) begins a few hours after infection and continues daily for four days. A control group receives only the vehicle.[9]

3. Monitoring:

  • On the fifth day, thin blood smears are made from the tail blood of each mouse.

  • The parasitemia (percentage of infected red blood cells) is determined by microscopic examination.[9]

4. Data Analysis:

  • The average parasitemia in the treated groups is compared to the control group.

  • The percentage of parasite suppression is calculated.

Safety and Toxicity

This compound:

  • In vivo toxicity studies on purified this compound are limited. However, studies on crude extracts containing quassinoids, including this compound, have been conducted in mice, suggesting a need for further investigation into the safety profile of the purified compound.[4] One study indicates that this compound is harmful if swallowed.[16] Toxicity studies on other quassinoids have shown that certain structural features can contribute to increased toxicity.[17]

Artemisinin:

  • Artemisinin and its derivatives are generally well-tolerated at therapeutic doses.[18]

  • Common side effects are often similar to the symptoms of malaria itself and can include nausea, vomiting, anorexia, and dizziness.[18]

  • Rarely, more severe adverse effects such as allergic reactions have been reported.[18]

  • Artemisinin-based combination therapies (ACTs) are considered safe for use in the second and third trimesters of pregnancy.[18]

Conclusion and Future Directions

Artemisinin remains the gold standard for malaria treatment, with a wealth of data supporting its efficacy and safety. This compound, while demonstrating promising in vitro antiplasmodial activity, requires significant further research to be considered a viable clinical candidate.

Key research gaps for this compound include:

  • In vivo efficacy studies: To determine its effectiveness in a living organism and establish key parameters like parasite clearance time and cure rates.

  • Mechanism of action studies: To precisely identify its molecular targets and understand potential resistance mechanisms.

  • Pharmacokinetic and pharmacodynamic studies: To understand its absorption, distribution, metabolism, and excretion.

  • Comprehensive toxicology studies: To establish a clear safety profile for the purified compound.

  • Clinical trials: To evaluate its safety and efficacy in human subjects.

Addressing these research gaps will be crucial in determining whether this compound or other quassinoids can be developed into effective and safe antimalarial therapies to complement or provide alternatives to the current artemisinin-based regimens.

References

The Anti-Cancer Potential of Neoquassin and Other Quassinoids: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents has led researchers to explore a diverse range of natural compounds. Among these, quassinoids, a class of bitter compounds isolated from plants of the Simaroubaceae family, have emerged as promising candidates. While preclinical data on Neoquassin itself is limited, extensive research on other members of the quassinoid family, such as Bruceantinol, Brusatol, and Bruceine D, provides a strong foundation for evaluating their potential as anti-cancer therapeutics. This guide offers a comparative analysis of the preclinical anti-cancer effects of these representative quassinoids against standard-of-care chemotherapies in colorectal and pancreatic cancer models.

In Vitro Anti-Cancer Activity: Quassinoids vs. Standard Chemotherapy

Quassinoids have demonstrated potent cytotoxic effects against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative quassinoids and standard-of-care chemotherapeutic agents in colorectal and pancreatic cancer cell lines.

Table 1: In Vitro Efficacy in Colorectal Cancer Cell Lines

CompoundCell LineIC50Citation(s)
Bruceantinol HCT1160.02 µM[1]
HCA-70.03 µM[1]
5-Fluorouracil HCT1161.48 µM (5-day exposure)
HT-2911.25 µM (5-day exposure)
Oxaliplatin HT290.33 µg/ml[2]
SW6201.13 µg/ml[2]

Table 2: In Vitro Efficacy in Pancreatic Cancer Cell Lines

CompoundCell LineIC50Citation(s)
Brusatol PANC-10.36 µM[3]
SW19900.10 µM[3]
Bruceine D PANC-1Not specified, but showed potent activity[4][5]
SW1990Not specified, but showed potent activity[5]
Gemcitabine PANC-148.55 nM[6]
MIA PaCa-2494 nM - 23.9 µM[4]
nab-Paclitaxel AsPC-1243 nM[4]
Panc-17.3 pM[7]

In Vivo Anti-Cancer Activity: Quassinoids vs. Standard Chemotherapy

The anti-tumor efficacy of quassinoids has been further validated in preclinical animal models, demonstrating their potential to inhibit tumor growth and improve survival.

Table 3: In Vivo Efficacy in Colorectal Cancer Xenograft Models

CompoundModelDosageTumor Growth InhibitionCitation(s)
Bruceantinol HCT116 Xenograft4 mg/kgSignificant inhibition (p < 0.001)[8][9]
5-Fluorouracil Colorectal Cancer Xenograft10 mg/kgTumor regression followed by regrowth[10]
Oxaliplatin Patient-Derived XenograftNot specifiedResponse rate of 40-45% in metastatic setting[11]

Table 4: In Vivo Efficacy in Pancreatic Cancer Xenograft Models

CompoundModelDosageTumor Growth InhibitionCitation(s)
Brusatol PANC-1 XenograftNot specifiedSignificantly reduced tumor growth in combination with gemcitabine[12][13]
Bruceine D Capan-2 Orthotopic Xenograft0.3 mg/kgAttenuated tumor weight by 44% and size by 49%
Gemcitabine MIA PaCa-2 Xenograft120 mg/kgTumor doubling time increased to 32 days from 38 days (untreated)
nab-Paclitaxel Patient-Derived XenograftNot specified86.63% tumor growth inhibition

Mechanisms of Action: Targeting Key Cancer Pathways

Quassinoids exert their anti-cancer effects through the modulation of multiple signaling pathways critical for cancer cell survival, proliferation, and resistance to therapy.

STAT3 Signaling Pathway Inhibition by Bruceantinol

Bruceantinol has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively active in many cancers, including colorectal cancer, and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[8]

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates Bruceantinol Bruceantinol Bruceantinol->pSTAT3 Inhibits Phosphorylation Bruceantinol->STAT3_dimer_nuc Inhibits DNA Binding DNA DNA STAT3_dimer_nuc->DNA Binds Target_Genes Target Genes (MCL-1, c-Myc, Survivin) DNA->Target_Genes Transcription Proliferation Cell Proliferation Target_Genes->Proliferation Survival Cell Survival Target_Genes->Survival Angiogenesis Angiogenesis Target_Genes->Angiogenesis

Bruceantinol inhibits the STAT3 signaling pathway.
Nrf2 Signaling Pathway Inhibition by Brusatol

Brusatol has been shown to inhibit the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][12] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes, and its overactivation in cancer cells contributes to chemoresistance. By inhibiting Nrf2, Brusatol can sensitize cancer cells to standard chemotherapies like gemcitabine.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Oxidative_Stress Oxidative Stress (e.g., Chemotherapy) Oxidative_Stress->Keap1 Inactivates Brusatol Brusatol Brusatol->Nrf2 Inhibits ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Transcription Chemoresistance Chemoresistance Antioxidant_Genes->Chemoresistance

Brusatol inhibits the Nrf2 signaling pathway.
MAPK Signaling Pathway Activation by Bruceine D

Bruceine D has been found to induce apoptosis in pancreatic cancer cells through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] The MAPK pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BruceineD Bruceine D p38_MAPK p38 MAPK BruceineD->p38_MAPK Activates p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylates Caspase_Cascade Caspase Cascade (Caspase-3, -8, -9) p_p38_MAPK->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Bruceine D activates the p38 MAPK signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-cancer effects of quassinoids and comparator drugs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound or vehicle control for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

  • Cell Treatment: Treat cells with the test compound or vehicle control for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is quantified.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Cancer_Cells Cancer Cells Tumor_Implantation Subcutaneous or Orthotopic Implantation Cancer_Cells->Tumor_Implantation Immunodeficient_Mouse Immunodeficient Mouse Immunodeficient_Mouse->Tumor_Implantation Tumor_Growth Tumor Growth (to palpable size) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., i.p., i.v., oral) Randomization->Treatment Vehicle Control Randomization->Treatment Test Compound(s) Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint (e.g., specific time point or tumor size) Monitoring->Endpoint Tumor_Excision Tumor Excision & Weight Measurement Endpoint->Tumor_Excision Analysis Histology, IHC, Western Blot, etc. Tumor_Excision->Analysis

Workflow for an in vivo xenograft tumor model.
  • Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered the test compound, a standard-of-care drug, or a vehicle control.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed by histology, immunohistochemistry, or western blotting to assess cell proliferation, apoptosis, and signaling pathway modulation.

Comparative Analysis and Future Directions

The preclinical data presented in this guide highlight the potent anti-cancer activity of quassinoids, often exhibiting efficacy at lower concentrations than standard chemotherapeutic agents. Their multi-targeted mechanisms of action, including the inhibition of key oncogenic signaling pathways like STAT3 and Nrf2, and the induction of apoptosis via pathways like p38 MAPK, offer a potential advantage over conventional therapies that often target a single pathway and are susceptible to resistance.

While this compound itself requires further investigation, the promising results from other quassinoids warrant its evaluation in similar preclinical models. Future studies should focus on:

  • Comprehensive in vitro and in vivo studies of this compound: To determine its IC50 values in a broad panel of cancer cell lines and to evaluate its anti-tumor efficacy in relevant animal models.

  • Mechanism of action studies for this compound: To elucidate the specific signaling pathways modulated by this compound.

  • Combination studies: To investigate the potential synergistic effects of this compound with standard-of-care chemotherapies and targeted agents.

  • Pharmacokinetic and toxicity studies: To assess the drug-like properties and safety profile of this compound.

References

Efficacy of Neoquassin Analogs: A Comparative Analysis Against the Parent Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of various analogs of the quassinoid, Neoquassin, against its parent compound. The data presented herein focuses on the anti-malarial and anti-cancer activities of these compounds, supported by experimental data and detailed protocols to facilitate reproducibility and further investigation.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound, its parent compound Quassin, and other related quassinoids against Plasmodium falciparum and various cancer cell lines. Efficacy is presented as the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Anti-malarial Activity of Quassinoids against Plasmodium falciparum
CompoundP. falciparum StrainIC50 (µM)IC50 (µg/mL)Reference
This compound MRC-pf-20 (Chloroquine-sensitive)0.1 0.04 [1]
This compound MRC-pf-303 (Chloroquine-resistant)0.1 0.04 [1]
QuassinMRC-pf-20 (Chloroquine-sensitive)0.150.06[1]
QuassinMRC-pf-303 (Chloroquine-resistant)0.150.06[1]
Artesunate (Control)MRC-pf-20 (Chloroquine-sensitive)0.050.02[1]
Artesunate (Control)MRC-pf-303 (Chloroquine-resistant)0.050.02[1]
Table 2: Anti-cancer Activity of Quassinoid Analogs
CompoundCancer Cell LineIC50Reference
Bruceantinol (BOL) Colorectal Cancer (HCT116)2.4 pM (DNA-binding) [2][3]
Stattic (Control)STAT3-DNA binding1.27 ± 0.38 µM
S3I-1757 (Control)STAT3-DNA binding0.31 ± 0.18 µM

Experimental Protocols

In Vitro Anti-plasmodial Activity Assay (SYBR Green I-based)

This protocol is adapted from standard SYBR Green I-based fluorescence assays for assessing the viability of malaria parasites.[4][5][6]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against Plasmodium falciparum.

Materials:

  • Plasmodium falciparum cultures (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains)

  • Human erythrocytes (O+)

  • Complete RPMI 1640 medium supplemented with AlbuMAX I, hypoxanthine, and gentamicin.

  • 96-well microtiter plates

  • Test compounds (this compound and its analogs) and control drugs (e.g., Chloroquine)

  • Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Parasite Culture: Synchronized ring-stage P. falciparum cultures are maintained in human erythrocytes at 2% hematocrit in complete RPMI 1640 medium.

  • Drug Dilution: Prepare serial dilutions of the test compounds and control drugs in complete medium in a 96-well plate.

  • Incubation: Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to the wells containing the drug dilutions. Include drug-free wells as negative controls. Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining:

    • Prepare the SYBR Green I working solution by diluting the stock 1:10,000 in lysis buffer.

    • After incubation, add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.

STAT3 DNA-Binding Inhibition Assay (ELISA-based)

This protocol describes a method to assess the ability of this compound analogs to inhibit the binding of STAT3 to its DNA consensus sequence.

Objective: To determine the IC50 of test compounds for the inhibition of STAT3-DNA binding.

Materials:

  • Recombinant human STAT3 protein

  • 96-well plates pre-coated with an oligonucleotide containing the STAT3 consensus binding site

  • Test compounds (this compound analogs) and known STAT3 inhibitors (e.g., Stattic)

  • Primary antibody specific for STAT3

  • HRP-conjugated secondary antibody

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Incubation: Add serial dilutions of the test compounds to the wells of the STAT3-coated plate. Include a vehicle control.

  • STAT3 Binding: Add recombinant STAT3 protein to each well and incubate for 1-2 hours at room temperature to allow for binding to the DNA.

  • Washing: Wash the wells three times with wash buffer to remove unbound STAT3 and test compounds.

  • Primary Antibody Incubation: Add the primary anti-STAT3 antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of STAT3-DNA binding for each compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway

STAT3_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation and DNA Binding This compound This compound Analogs (e.g., Bruceantinol) This compound->Dimer Inhibition of DNA Binding Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription 6. Transcription Activation

Caption: STAT3 signaling pathway and the inhibitory action of this compound analogs.

Experimental Workflow

Antimalarial_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis start Start culture Synchronize P. falciparum Culture to Ring Stage start->culture plate Plate Parasite Culture with Drug Dilutions culture->plate dilute Prepare Serial Dilutions of this compound Analogs dilute->plate incubate Incubate for 72 hours at 37°C plate->incubate lyse Lyse Cells and Stain DNA with SYBR Green I incubate->lyse read Read Fluorescence (Ex: 485nm, Em: 530nm) lyse->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50 end End ic50->end

Caption: Workflow for the in vitro anti-malarial activity assay.

References

Head-to-head comparison of different Neoquassin extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Neoquassin from its natural sources, primarily plants of the Simaroubaceae family such as Picrasma excelsa (Jamaican Quassia) and Quassia amara, is a critical first step. This guide provides an objective comparison of various extraction methodologies, supported by available experimental data, to aid in the selection of the most suitable technique for laboratory and industrial applications.

This document outlines and contrasts conventional and modern methods for this compound extraction, presenting quantitative yield data, detailed experimental protocols, and visual representations of workflows and associated biological pathways.

Comparative Analysis of Extraction Yields

The efficiency of different extraction methods for obtaining this compound and related quassinoids varies significantly. The following table summarizes the reported yields from various techniques. It is important to note that direct comparative studies for all modern techniques on the same source material are limited in the available literature.

Extraction MethodSolvent(s)Yield (% w/w of starting material)Purity/Form of ProductSource
Cold Ethanol Percolation Ethanol0.102%Crystalline mixture of quassin/neoquassin[1][2]
Hot Ethanol Percolation (Reflux) Ethanol0.021%Crystalline mixture of quassin/neoquassin[1][2]
Ultrasound-Assisted Extraction (UAE) Ethanol:Water (1:1 v/v)0.34%Residue containing mainly quassin/neoquassin[2]
Ultrasonic Microwave-Assisted Extraction (UMAE) Methanol:Water (90% v/v)~0.021% (for Nigakinone)Purified Nigakinone (related alkaloid)[3]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with co-solvents (e.g., ethanol, water)Yield is highly dependent on co-solvent and parameters. Polar co-solvents are necessary for polar compounds.Varies with parameters[4][5]

Experimental Protocols

Cold Ethanol Percolation

This method has been identified as a more efficient conventional technique compared to its heated counterpart.

Protocol:

  • Dried and chipped wood of Picrasma excelsa is packed into a percolation column.

  • Cold ethanol is passed through the column over a period of several days (e.g., 4 days with 4 x 4 L of ethanol for 1000 g of wood chips).

  • The collected ethanol extract is then evaporated under vacuum to yield a residue.

  • For further purification, this residue can be suspended in warm water, washed with a non-polar solvent like hexane to remove non-polar impurities, and then the aqueous fraction is saturated with NaCl and extracted with a moderately polar solvent such as ethyl acetate.

  • The ethyl acetate fraction, rich in quassinoids, is evaporated to yield a residue from which a crystalline mixture of quassin and this compound can be obtained.[1]

Hot Ethanol Percolation (Reflux)

While less efficient in terms of yield for quassinoids, this method is a common extraction technique.

Protocol:

  • Dried and chipped wood of Picrasma excelsa (e.g., 351 g) is placed in a flask.

  • Ethanol (e.g., 4 x 1.5 L) is added, and the mixture is heated to reflux (78°C) for several hours (e.g., 5 hours).[1]

  • The ethanol extract is collected and evaporated in vacuo to produce a residue.

  • Further purification steps, similar to those for cold percolation, involving liquid-liquid extraction and column chromatography can be applied to isolate the quassinoid mixture.[1]

Ultrasound-Assisted Extraction (UAE)

UAE is a modern technique that utilizes acoustic cavitation to enhance extraction efficiency, often resulting in higher yields and shorter extraction times.

Protocol:

  • Wood chips of Picrasma excelsa are placed in an ultrasonic bath.

  • A solvent mixture, such as a 1:1 (v/v) mixture of ethanol and water, is added at room temperature.

  • The mixture is sonicated for a defined period (e.g., 24 hours for quantitative extraction).[2]

  • The extract is then filtered, and the solvent is evaporated.

  • Subsequent purification can be performed using liquid-liquid extraction and column chromatography to isolate this compound. A patent suggests that sonication for 50 hours can result in at least 98% extraction of quassin and this compound.

Visualizing the Process and Mechanism

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates a general workflow for the extraction and purification of this compound from its plant source, incorporating the common steps from the protocols described above.

ExtractionWorkflow General Workflow for this compound Extraction and Purification PlantMaterial Plant Material (e.g., Picrasma excelsa wood chips) Extraction Extraction (Percolation, UAE, etc.) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SolventEvaporation Solvent Evaporation CrudeExtract->SolventEvaporation Residue Residue SolventEvaporation->Residue LiquidLiquidExtraction Liquid-Liquid Extraction (e.g., Water/Hexane then Water/Ethyl Acetate) Residue->LiquidLiquidExtraction PurifiedExtract Purified Extract LiquidLiquidExtraction->PurifiedExtract ColumnChromatography Column Chromatography PurifiedExtract->ColumnChromatography This compound Pure this compound ColumnChromatography->this compound

A generalized workflow for this compound extraction.
Signaling Pathways Modulated by Quassinoids

This compound and related quassinoids exert their biological effects, including anti-proliferative and anti-cancer activities, through various mechanisms. The primary mechanism is the inhibition of protein synthesis.[6] Additionally, studies on other quassinoids suggest the modulation of key signaling pathways such as MAPK and NF-κB.[7][8]

SignalingPathways Proposed Signaling Pathways Modulated by this compound cluster_ribosome Ribosome cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Initiation Initiation Elongation Elongation Initiation->Elongation Termination Termination Elongation->Termination Protein Protein Termination->Protein RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation IKK IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Inflammation Inflammation NF-κB->Inflammation This compound This compound This compound->Elongation Inhibition This compound->ERK Modulation This compound->NF-κB Modulation

This compound's proposed mechanism of action.

Conclusion

The primary mechanism of this compound's biological activity is the inhibition of protein synthesis, with potential modulation of other critical cellular signaling pathways. Further research into these pathways will be crucial for the development of this compound and related quassinoids as therapeutic agents.

References

Validating the Target Engagement of Neoquassin in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern biophysical methods to validate the cellular target engagement of Neoquassin, a natural quassinoid known to inhibit protein synthesis.[1] Objectively comparing leading techniques, this document offers detailed experimental protocols, data presentation tables, and workflow visualizations to aid researchers in selecting the most appropriate method for their experimental goals.

Introduction to this compound and Target Engagement

This compound is a bioactive natural product isolated from plants of the Simaroubaceae family.[1] Its primary mechanism of action is the disruption of ribosomal function, leading to the inhibition of protein synthesis.[1] This activity makes it a compound of interest for anticancer and antiparasitic research.[1] Validating that a compound like this compound reaches and binds to its intended cellular target is a critical step in drug discovery. It confirms the mechanism of action, helps interpret biological data, and provides confidence for further development.

For natural products, label-free target engagement methods are often preferred as they do not require chemical modification of the compound, which can alter its activity. This guide focuses on two such powerful techniques: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.

Comparison of Cellular Target Engagement Methods

The choice of a target engagement assay depends on several factors, including the specific research question, available instrumentation, and throughput requirements. Below is a comparative summary of CETSA and DARTS for validating this compound's target engagement.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding alters the thermal stability of the target protein, leading to a shift in its melting temperature (Tm).[2][3]Ligand binding protects the target protein from protease digestion.[4][5]
Primary Readout Change in the amount of soluble protein at different temperatures, allowing for the determination of a thermal shift (ΔTm).Difference in protein band intensity on a gel or in mass spectrometry signal after protease treatment.
Experimental Format Can be performed on intact cells or cell lysates.[6]Typically performed on cell lysates.[5]
Detection Methods Western Blotting, Mass Spectrometry (MS), Immunoassays (e.g., AlphaLISA).[6][7]SDS-PAGE with protein staining, Western Blotting, Mass Spectrometry (MS).[5][8]
Key Advantages - Applicable to a wide range of proteins in their native cellular context.[3] - Can be performed in intact cells, accounting for cell permeability and metabolism.[6] - Proteome-wide analysis is possible with MS-CETSA (TPP).[7]- Does not require heating instrumentation. - Can identify targets without prior knowledge (unbiased approach).[4][9] - Relatively straightforward protocol.[8]
Key Limitations - Requires careful optimization of heating conditions. - Not all protein-ligand interactions result in a detectable thermal shift.[6]- The degree of protection can be subtle and difficult to detect. - Requires careful optimization of protease digestion conditions.[8]
Best Suited For - Validating known or hypothesized targets. - Assessing target engagement in intact cells. - High-throughput screening with adapted formats.[10]- Unbiased identification of novel targets. - Validating binding to a putative target in cell lysates.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for this compound

This protocol describes a Western Blot-based CETSA to validate the engagement of this compound with a putative ribosomal target protein (e.g., a specific ribosomal protein or the eukaryotic initiation factor 4A, eIF4A).

Materials:

  • Cell line of interest (e.g., a cancer cell line sensitive to this compound)

  • Cell culture medium and supplements

  • This compound (and vehicle control, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and apparatus

  • Western blotting apparatus and membranes

  • Primary antibody against the target protein (e.g., anti-eIF4A) and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler or heating block

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 10 µM) or vehicle for a specified time (e.g., 2 hours) in serum-free media.

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS to a concentration of 10-20 x 10^6 cells/mL.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a no-heat control (25°C).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.

  • Protein Detection:

    • Normalize the protein concentration of all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.

    • Probe for a loading control protein to ensure equal loading.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

    • Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) Protocol for this compound

This protocol outlines an unbiased DARTS experiment coupled with mass spectrometry to identify the cellular targets of this compound.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound (and vehicle control, e.g., DMSO)

  • Lysis buffer (e.g., M-PER buffer with protease inhibitors added after lysis)

  • BCA protein assay kit

  • Protease (e.g., thermolysin or pronase)

  • SDS-PAGE gels and protein stain (e.g., Coomassie blue)

  • Mass spectrometry facility for protein identification

Procedure:

  • Cell Lysis and Protein Quantification:

    • Grow and harvest cells as described for CETSA.

    • Lyse the cells in an appropriate lysis buffer on ice.

    • Clarify the lysate by centrifugation at 18,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Compound Incubation:

    • Aliquot the cell lysate into two tubes.

    • Add this compound to one tube (e.g., final concentration of 10 µM) and vehicle to the other.

    • Incubate on a rotator at 4°C for 1 hour.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin) to both tubes at an optimized concentration (to achieve partial digestion).

    • Incubate at room temperature for a predetermined time (e.g., 15-30 minutes).

    • Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.

  • Protein Separation and Identification:

    • Run the digested lysates on an SDS-PAGE gel.

    • Stain the gel with Coomassie blue.

    • Identify protein bands that are present or more intense in the this compound-treated lane compared to the vehicle-treated lane. These are the "protected" proteins.

    • Excise these bands from the gel.

    • Submit the excised bands for protein identification by mass spectrometry.

Quantitative Data Presentation

The following tables present representative data for CETSA and DARTS experiments with a hypothetical protein synthesis inhibitor, "Compound X," to illustrate the expected outcomes when studying this compound.

Table 1: Representative CETSA Data for Compound X Engagement with eIF4A

Temperature (°C)Vehicle (% Soluble eIF4A)Compound X (10 µM) (% Soluble eIF4A)
40100100
459598
507592
5550 (Tm)80
602055 (Tm)
65525
ΔTm +5°C

This representative data shows a +5°C thermal shift in the melting temperature (Tm) of eIF4A in the presence of Compound X, indicating direct target engagement.

Table 2: Representative DARTS Mass Spectrometry Data for Compound X

Protein IdentifiedVehicle (Spectral Counts)Compound X (10 µM) (Spectral Counts)Fold Change (Compound X / Vehicle)
Ribosomal Protein S315755.0
Ribosomal Protein L412605.0
eIF4A18486.0
GAPDH1501551.0
Actin2102050.98

This representative data illustrates that specific ribosomal proteins and the translation initiation factor eIF4A are protected from protease digestion by Compound X, as indicated by the higher spectral counts in the mass spectrometry analysis. Non-target proteins like GAPDH and actin show no significant change.

Visualization of Pathways and Workflows

Signaling Pathway

Inhibition of ribosomal function by compounds like this compound can trigger the Ribotoxic Stress Response (RSR). This signaling cascade is initiated by ribosome stalling or damage and leads to the activation of MAP kinases, which can ultimately result in inflammation or apoptosis.

Ribotoxic_Stress_Response This compound This compound Ribosome Ribosome This compound->Ribosome Inhibits Ribosome_Stall Ribosome Stalling/ Damage Ribosome->Ribosome_Stall ZAK ZAKα Ribosome_Stall->ZAK Activates MKK MKK3/6, MKK4/7 ZAK->MKK p38 p38 MAPK MKK->p38 JNK JNK MKK->JNK Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis p38->Apoptosis JNK->Inflammation JNK->Apoptosis

Caption: The Ribotoxic Stress Response pathway activated by this compound-induced ribosomal stress.

Experimental Workflows

The following diagrams illustrate the general workflows for the CETSA and DARTS experiments.

CETSA_Workflow Start Start: Cell Culture Treatment Treat cells with This compound or Vehicle Start->Treatment Heating Heat aliquots to a range of temperatures Treatment->Heating Lysis Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifugation Centrifuge to separate soluble and precipitated proteins Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Analysis Analyze by Western Blot or Mass Spectrometry Supernatant->Analysis End End: Determine ΔTm Analysis->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

DARTS_Workflow Start Start: Cell Lysate Preparation Treatment Treat lysate with This compound or Vehicle Start->Treatment Digestion Limited Protease Digestion Treatment->Digestion Separation Separate proteins by SDS-PAGE Digestion->Separation Staining Stain gel and identify protected bands Separation->Staining Identification Excise bands and identify proteins by Mass Spectrometry Staining->Identification End End: Identify Targets Identification->End

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Conclusion

Validating the target engagement of natural products like this compound is essential for advancing their development as potential therapeutics. Both CETSA and DARTS offer robust, label-free methods to confirm target binding in a cellular context. CETSA is particularly powerful for validating hypothesized targets in intact cells, while DARTS provides an excellent approach for the unbiased discovery of novel targets from cell lysates. By understanding the principles, advantages, and limitations of each method, researchers can design and execute experiments that will provide clear and actionable insights into the mechanism of action of this compound and other bioactive compounds.

References

Navigating Drug Resistance: A Comparative Analysis of Neoquassin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against cancer, the emergence of multidrug resistance (MDR) remains a critical obstacle to successful chemotherapy. Researchers are therefore in a constant search for novel compounds that can circumvent or overcome these resistance mechanisms. Neoquassin, a member of the quassinoid family of natural products, has shown promise in this area. This guide provides a comparative analysis of the performance of this compound and its analogs in drug-resistant cell lines, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of its potential.

Overcoming Resistance: this compound's Efficacy in Drug-Resistant Cancer Cells

Studies have demonstrated that certain quassinoids can maintain their cytotoxic activity against cancer cells that have developed resistance to conventional chemotherapeutic agents. As a representative case study for the this compound class, we will examine the activity of Simalikalactone D (SKD), a closely related quassinoid, in well-established drug-resistant cell lines.

Comparative Cytotoxicity in Cisplatin-Resistant Ovarian Cancer

The A2780 human ovarian cancer cell line and its cisplatin-resistant counterpart, A2780CP20, serve as a key model for studying resistance to platinum-based drugs. The A2780CP20 cell line is approximately 13-fold more resistant to cisplatin than the parental A2780 cell line[1]. Research has shown that Simalikalactone D exhibits potent cytotoxicity against the cisplatin-resistant A2780CP20 cell line, with a reported half-maximal inhibitory concentration (IC50) of 55 nM[2].

While a direct head-to-head comparison of SKD's IC50 in both the sensitive A2780 and resistant A2780CP20 lines from a single study is not available in the reviewed literature, the potent activity of SKD in the resistant line suggests it may not be significantly affected by the same resistance mechanisms that confer high-level resistance to cisplatin. For context, the IC50 of cisplatin in the sensitive A2780 cell line is approximately 1.40 µM, while in the resistant A2780cisR line, it increases to 7.39 µM, resulting in a resistance factor of 5.3[3]. Another study reported the IC50 of cisplatin in A2780 and A2780cp cells to be 6.84 µg/ml and 44.07 µg/ml, respectively, showing a 6.5-fold resistance[4].

The table below summarizes the available cytotoxicity data.

Cell LineDrugIC50Resistance Factor (RF)
A2780 (Ovarian Cancer)Cisplatin1.40 µM[3]-
A2780cisR (Cisplatin-Resistant)Cisplatin7.39 µM[3]5.3
A2780CP20 (Cisplatin-Resistant) Simalikalactone D 55 nM [2]N/A *

A direct resistance factor for Simalikalactone D cannot be calculated without the IC50 value in the parental A2780 cell line from the same study. However, the nanomolar potency in the resistant line is a strong indicator of its potential to overcome cisplatin resistance.

Activity in Triple-Negative Breast Cancer Cell Lines

Simalikalactone D has also been evaluated against triple-negative breast cancer (TNBC) cell lines, which are known for their aggressive nature and limited treatment options. In the MDA-MB-231 TNBC cell line, SKD displayed an IC50 of 65 nM[2]. Another study reported an IC50 of 422 nM for SKD in MDA-MB-231 cells[5]. This variability may be due to different experimental conditions. Notably, in the same study, the MDA-MB-468 TNBC cell line was more sensitive to SKD, with an IC50 of 67 nM[5].

Cell LineDrugIC50
MDA-MB-231 (TNBC) Simalikalactone D 65 nM [2], 422 nM [5]
MDA-MB-468 (TNBC) Simalikalactone D 67 nM [5]
SKBR3 (Breast Cancer) Simalikalactone D 60.0 nM [6]

Deciphering the Mechanism: How Neoquassins May Evade Resistance

The ability of quassinoids like Simalikalactone D to retain efficacy in drug-resistant cells points towards a mechanism of action that is distinct from that of many conventional chemotherapeutics.

Potential Independence from P-glycoprotein Efflux

A common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cancer cell. While direct studies on this compound and P-gp are limited, the potent activity of related quassinoids in resistant cell lines suggests they may not be major substrates for these efflux pumps.

Alternative Signaling Pathways

Research into the mechanism of action of Simalikalactone D in TNBC cells has revealed its impact on several key signaling pathways. In the more sensitive MDA-MB-468 cells, SKD was found to induce apoptosis, a form of programmed cell death, as evidenced by the activation of caspase-3[5]. In contrast, in the less sensitive MDA-MB-231 cells, SKD at sub-lethal concentrations was shown to impair cell migration[5].

Furthermore, investigations have shown that SKD can modulate the phosphorylation of proteins involved in the JAK/STAT signaling pathway and reduce the levels of Integrin β1 (ITGB1), a protein involved in cell adhesion and migration, in multiple TNBC cell lines[5]. The disruption of these pathways, which are crucial for cancer cell survival and metastasis, may contribute to the anticancer activity of SKD, even in cells that are resistant to other drugs.

The following diagram illustrates a potential simplified workflow for assessing cross-resistance.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Parental_Cells Parental (Sensitive) Cancer Cell Line Treat_this compound Treat with this compound (e.g., Simalikalactone D) Parental_Cells->Treat_this compound Treat_Standard Treat with Standard Drug (e.g., Cisplatin) Parental_Cells->Treat_Standard Resistant_Cells Drug-Resistant Cancer Cell Line Resistant_Cells->Treat_this compound Resistant_Cells->Treat_Standard Viability_Assay Cell Viability Assay (e.g., Alamar Blue) Treat_this compound->Viability_Assay Treat_Standard->Viability_Assay Calculate_IC50 Calculate IC50 Values Viability_Assay->Calculate_IC50 Determine_RF Determine Resistance Factor (RF) Calculate_IC50->Determine_RF

Experimental workflow for cross-resistance studies.

The following diagram illustrates a simplified overview of a potential signaling pathway affected by Simalikalactone D.

signaling_pathway cluster_cell_processes Cellular Processes cluster_signaling Signaling Pathways SKD Simalikalactone D Apoptosis Apoptosis SKD->Apoptosis induces in sensitive cells Migration Cell Migration SKD->Migration inhibits in resistant cells JAK_STAT JAK/STAT Pathway SKD->JAK_STAT modulates Integrin Integrin Signaling SKD->Integrin reduces ITGB1 JAK_STAT->Apoptosis influences Integrin->Migration regulates

References

Neoquassin on the Bench: A Comparative Performance Guide to Prominent Quassinoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of neoquassin and other prominent quassinoids—bruceantin, simalikalactone D, and ailanthone. This document summarizes key experimental data on their anti-cancer, anti-inflammatory, and anti-viral activities, details the experimental protocols for the cited assays, and visualizes relevant signaling pathways.

This comprehensive analysis aims to facilitate informed decisions in drug discovery and development by presenting a side-by-side evaluation of these potent natural compounds. While extensive data is available for bruceantin, simalikalactone D, and ailanthone, comparative experimental data for this compound in these specific therapeutic areas remains limited in publicly accessible literature. This guide reflects the current state of available research.

Performance Snapshot: Quassinoids in Action

The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and anti-viral activities of the selected quassinoids.

Table 1: Comparative Cytotoxicity (IC50) of Quassinoids Against Various Cancer Cell Lines
QuassinoidCancer Cell LineCell TypeIC50Citation(s)
This compound --Data not available-
Bruceantin RPMI 8226Multiple Myeloma13 nM[1]
U266Multiple Myeloma49 nM[1]
H929Multiple Myeloma115 nM[1]
KBNasopharyngeal Carcinoma0.008 µg/mL[2]
Simalikalactone D A2780CP20Ovarian Cancer55 nM[3]
MDA-MB-435Breast Cancer58 nM[3]
SKBR3Breast Cancer60.0 nM[4]
MDA-MB-231Breast Cancer65 nM[3][4]
MDA-MB-468Breast Cancer67 nM[1]
Ailanthone HCT116Colorectal Cancer18.42 µmol/L[5]
SW620Colorectal Cancer9.16 µmol/L[5]
MCF-7Breast CancerInhibition at 0.5-8.0 µg/ml[6]
Table 2: Comparative Anti-Inflammatory Activity of Quassinoids
QuassinoidAssayKey FindingsCitation(s)
This compound -Data not available-
Quassin (related) LPS-stimulated BV2 microgliaInhibited IL-1β and IL-6 production (80 µM); Suppressed NO production and iNOS expression (20 and 80 µM)[5]
Isobrucein B (related) Carrageenan-induced hyperalgesia in miceDose-dependent inhibition (0.5-5 mg/kg)[7]
Ailanthone LPS-stimulated RAW 264.7 macrophagesInhibited NO production by 68.2% (200 µg/mL)[8]
Table 3: Comparative Anti-Viral Activity of Quassinoids
QuassinoidVirusKey FindingsCitation(s)
This compound -Data not available-
Bruceine D (related) Tobacco Mosaic Virus (TMV)IC50 (inhibition of infection): 13.98 mg/L; IC50 (inhibition of replication): 7.13 mg/L[9]
Simalikalactone D Herpes Simplex Virus Type 1 (HSV-1), Vesicular Stomatitis Virus (VSV)Pronounced activity at 0.2 µg/ml[10]
Ailanthone Rice Stripe Virus (RSV)Dose-dependent inhibition of NSvc3 expression[11]
Chuglycoside J & K (related) Tobacco Mosaic Virus (TMV)IC50: 56.21 µM and 137.74 µM, respectively[8]

Experimental Methodologies

This section provides an overview of the key experimental protocols used to generate the data presented above.

Cytotoxicity Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quassinoid compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: After incubation, the MTT reagent is added to each well and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the color is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Typically, rats or mice are used for this assay.

  • Compound Administration: The test animals are pre-treated with the quassinoid compound or a control vehicle, usually via oral or intraperitoneal administration, at a specific time before the induction of inflammation.

  • Induction of Edema: A subplantar injection of a 1% carrageenan solution into the hind paw of the animal induces a localized inflammatory response and edema.

  • Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Assessment of Anti-Inflammatory Effect: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Anti-Viral Assay: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.

  • Virus Infection: The cell monolayers are infected with a known concentration of the virus.

  • Compound Treatment: The infected cells are then overlaid with a medium containing various concentrations of the quassinoid compound.

  • Plaque Formation: The plates are incubated for a period that allows for viral replication and the formation of visible plaques (localized areas of cell death).

  • Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting and EC50 Calculation: The number of plaques in the treated wells is compared to the number in the untreated control wells. The effective concentration that reduces the number of plaques by 50% (EC50) is then determined.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of these quassinoids are often attributed to their ability to interfere with key cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of proliferation.

Bruceantin: Targeting c-MYC and Inducing Apoptosis

Bruceantin has been shown to downregulate the expression of the c-MYC oncogene, a critical regulator of cell growth and proliferation.[6] This downregulation is associated with the induction of apoptosis through the activation of caspase and mitochondrial pathways.

Bruceantin_Pathway Bruceantin Bruceantin cMYC c-MYC Bruceantin->cMYC Inhibits Caspases Caspase Activation Bruceantin->Caspases Mitochondria Mitochondrial Pathway Bruceantin->Mitochondria Apoptosis Apoptosis cMYC->Apoptosis Normally Inhibits Caspases->Apoptosis Mitochondria->Apoptosis

Bruceantin's mechanism of action.

Ailanthone: Interference with the PI3K/AKT Pathway

Ailanthone exerts its anti-proliferative and pro-apoptotic effects by inhibiting the PI3K/AKT signaling pathway.[3][5] This pathway is crucial for cell survival, growth, and proliferation. By inhibiting the phosphorylation of AKT, ailanthone can lead to cell cycle arrest and apoptosis.

Ailanthone_Pathway Ailanthone Ailanthone PI3K PI3K Ailanthone->PI3K Inhibits AKT AKT PI3K->AKT CellCycle Cell Cycle Progression AKT->CellCycle Apoptosis Apoptosis AKT->Apoptosis Inhibits

Ailanthone's signaling pathway.

Simalikalactone D: Induction of Caspase-Dependent Apoptosis

Simalikalactone D has been demonstrated to induce apoptosis in cancer cells through the activation of caspase-3.[1] This executioner caspase plays a central role in the apoptotic cascade, leading to the cleavage of cellular proteins and ultimately cell death.

SimalikalactoneD_Pathway SimalikalactoneD Simalikalactone D Caspase3 Caspase-3 Activation SimalikalactoneD->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simalikalactone D's apoptotic pathway.

Conclusion

This guide consolidates the available experimental data to provide a comparative overview of this compound, bruceantin, simalikalactone D, and ailanthone. While bruceantin, simalikalactone D, and ailanthone have demonstrated significant potential in pre-clinical studies across various therapeutic areas, there is a notable absence of direct comparative data for this compound. Further research is warranted to fully elucidate the therapeutic potential of this compound and to enable a more direct and comprehensive comparison with other promising quassinoids. The detailed methodologies and pathway analyses presented herein are intended to serve as a valuable resource for researchers in the field of natural product-based drug discovery.

References

Safety Operating Guide

Proper Disposal of Neoquassin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Neoquassin, a naturally occurring quassinoid. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste.

Immediate Safety Precautions

Before handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, protective gloves, and impervious clothing[1]. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1]. An accessible safety shower and eyewash station are mandatory in the handling area[1].

In case of accidental exposure:

  • Eyes: Immediately flush with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1].

  • Skin: Thoroughly rinse the affected area with water. Remove contaminated clothing and seek medical advice[1].

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention[1].

  • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse the mouth with water[1].

This compound Waste Classification and Handling

This compound and any materials contaminated with it are classified as hazardous waste. This includes pure this compound, solutions containing this compound, and any lab supplies such as pipette tips, gloves, or absorbent paper that have come into contact with the compound.

Key Hazard Information:

Hazard ClassificationGHS CodeDescription
Acute toxicity, OralH302Harmful if swallowed[1][2].
Acute aquatic toxicityH400Very toxic to aquatic life[1].
Chronic aquatic toxicityH410Very toxic to aquatic life with long lasting effects[1].

Step-by-Step Disposal Procedure

The primary directive for this compound disposal is to "Dispose of contents/ container to an approved waste disposal plant"[1]. The following steps provide a detailed workflow for laboratory personnel:

  • Waste Collection:

    • Solid this compound: Dispose of solid this compound in its original container whenever possible[3][4]. Ensure the container is clearly labeled.

    • Contaminated Lab Supplies (Dry Waste): Items such as gloves, absorbent paper, and pipette tips should be double-bagged in clear plastic bags to allow for visual inspection by environmental health and safety (EH&S) personnel[3].

    • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof container with a screw-on cap[3][5]. The container must be made of a material compatible with the solvent used. Avoid using corks or parafilm as a primary seal[3].

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste"[5].

    • The label must include the full chemical name, "this compound," and the names and approximate percentages of all other components in the waste mixture[5]. Chemical formulas or abbreviations are not acceptable[6].

    • Indicate the associated hazards (e.g., Toxic, Harmful if Swallowed, Environmental Hazard)[5].

    • Note the date when waste was first added to the container[5].

  • Waste Storage (Satellite Accumulation Area):

    • Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory[5]. This area should be under the control of the laboratory personnel.

    • Keep waste containers closed except when adding waste[3][6].

    • Segregate this compound waste from incompatible materials. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

    • Utilize secondary containment, such as a lab tray or dishpan, to capture any potential leaks or spills. The secondary container must be chemically compatible and have a capacity of at least 110% of the primary container's volume[3].

  • Request for Waste Pickup:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste collection.

    • Do not exceed the storage time or quantity limits set by your institution and local regulations. Typically, hazardous waste must be collected within 90 days of the accumulation start date[3]. Some regulations require pickup within three days once a container is full[5].

Disposal "Don'ts":

  • DO NOT dispose of this compound down the drain. Its high aquatic toxicity poses a significant environmental risk[1].

  • DO NOT dispose of this compound or contaminated materials in the regular trash[7].

  • DO NOT attempt to neutralize or treat this compound waste unless you have a specifically approved and validated protocol from your EH&S department.

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Neoquassin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Containment cluster_storage Storage cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Ventilated Area (Chemical Fume Hood) A->B C Generate this compound Waste (Solid, Liquid, Contaminated Supplies) B->C D Waste Type? C->D E Solid Waste: Original Container or Labeled Polyliner Bag D->E Solid/Dry F Liquid Waste: Compatible, Labeled, Screw-Cap Container D->F Liquid G Contaminated Sharps: Sharps Container D->G Sharps H Label Container: 'Hazardous Waste', Contents, Hazards, Date E->H F->H G->H I Store in Designated SAA with Secondary Containment H->I J Keep Container Closed I->J K Contact EH&S for Waste Pickup J->K L Approved Hazardous Waste Disposal Plant K->L

Caption: Workflow for the proper disposal of this compound waste.

This comprehensive guide is intended to ensure that all personnel handling this compound can do so safely and in compliance with environmental regulations. For any questions or in case of an emergency, please contact your institution's Environmental Health & Safety department.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Neoquassin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Neoquassin, a naturally occurring quassinoid with potential therapeutic applications. Adherence to these procedures is critical to ensure personal safety and the integrity of your research.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive suite of Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure. The following table summarizes the required PPE, its specifications, and the rationale for its use.

PPE CategoryItemSpecification/StandardPurpose
Eye Protection Safety GogglesANSI Z87.1 certified, with side shieldsProtects eyes from dust particles and potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile glovesProvides a barrier against skin contact with the compound.[1][2][3][4][5]
Body Protection Impervious ClothingLong-sleeved lab coatPrevents contamination of personal clothing and skin.
Respiratory Protection RespiratorN95 or higher for powder formProtects the respiratory tract from inhalation of harmful dust particles.[6] For higher exposure risk, a positive-pressure respirator may be required.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the compound name, hazard symbols, and date of receipt.

  • Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

Handling and Weighing
  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to contain any airborne particles.

  • Don PPE: Before handling, put on all required PPE as outlined in the table above.

  • Weighing: Use a balance within the fume hood. Handle the compound carefully to avoid generating dust.

  • Cleaning: After handling, decontaminate the work surface with an appropriate cleaning agent and dispose of all contaminated materials as hazardous waste.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm. This compound is very toxic to aquatic life.[7]

  • Waste Collection: Collect all this compound waste, including unused compound, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound" and the associated hazards.

  • Storage: Store the hazardous waste container in a designated, secure area, away from general laboratory traffic.

  • Disposal: Arrange for the disposal of the hazardous waste through an approved waste disposal plant.[7] Do not pour this compound or its solutions down the drain.[8][9]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Accidental Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[10][11][12][13]

Spill Cleanup
  • Evacuate and Isolate: Immediately evacuate the area and prevent others from entering.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Don PPE: Put on appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.

  • Contain and Absorb: For a powder spill, carefully cover the spill with a damp paper towel to avoid raising dust. For a solution, use an inert absorbent material to contain the spill.[14][15][16]

  • Clean: Gently sweep or wipe up the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Visual Workflow Guides

To further clarify these critical procedures, the following diagrams illustrate the operational and emergency workflows for handling this compound.

Operational Workflow for Handling this compound Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal A Don all required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (N95+) B Weigh this compound A->B C Perform Experimental Work B->C D Decontaminate Work Surface C->D E Collect all waste in labeled hazardous waste container D->E F Store waste in designated area E->F G Arrange for professional disposal F->G

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Spill Response for this compound Emergency Spill Response for this compound cluster_immediate Immediate Actions cluster_cleanup Cleanup Procedure cluster_final Final Steps Spill Spill Occurs A Evacuate and Isolate Area Spill->A B Increase Ventilation (if safe) A->B C Don Full PPE B->C D Contain and Absorb Spill C->D E Collect Contaminated Material D->E F Decontaminate Spill Area E->F G Dispose of all materials as hazardous waste F->G

Caption: A clear, step-by-step guide for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neoquassin
Reactant of Route 2
Neoquassin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.